molecular formula C10H8BrN B185793 8-Bromo-4-methylquinoline CAS No. 172939-50-3

8-Bromo-4-methylquinoline

Cat. No.: B185793
CAS No.: 172939-50-3
M. Wt: 222.08 g/mol
InChI Key: RNCFUSVOFDOIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-methylquinoline serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. The quinoline scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . Bromine substitution at the 8-position provides a reactive site for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships . Research into related bromo- and methyl-substituted quinoline derivatives has shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines . For instance, structurally similar compounds have demonstrated potential to inhibit critical enzymes like topoisomerase I, which is essential for DNA replication and repair, and some derivatives have been shown to induce apoptosis in cancer cells . Furthermore, the methyl group at the 4-position can be a site of metabolic interest, as studies on 4-methylquinoline (4-MQ) have investigated its metabolic activation mediated by enzymes such as CYP3A4, which is crucial for understanding the compound's behavior in biological systems . As such, this compound is a valuable building block for researchers synthesizing and evaluating new quinoline-based molecules for their cytotoxic properties, mechanisms of action, and metabolic profiles.

Properties

IUPAC Name

8-bromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFUSVOFDOIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572198
Record name 8-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172939-50-3
Record name 8-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-4-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-4-methylquinoline and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Core Physicochemical Properties

The functional groups of a molecule—in this case, the quinoline core, a bromine atom, and a methyl group—dictate its chemical behavior, reactivity, and potential biological activity. The precise positioning of these substituents significantly influences properties such as boiling point, solubility, and electronic distribution. Due to the prevalence of data for the 4-bromo-8-methyl isomer, its properties are presented below for comparative analysis.

Data Presentation: A Comparative Summary

The following table summarizes the key physicochemical data for 4-Bromo-8-methylquinoline and its parent methylquinoline structures. This comparative approach allows for an understanding of the effects of bromination on the quinoline scaffold.

Property4-Bromo-8-methylquinoline8-Methylquinoline4-Methylquinoline (Lepidine)
Molecular Formula C₁₀H₈BrN[1][2][3]C₁₀H₉N[4]C₁₀H₉N[5]
Molecular Weight 222.08 g/mol [1][2][3]143.19 g/mol [4]143.18 g/mol [5]
Appearance Off-white to light yellow solid[6]Liquid[4]Colorless, oily liquid[5]
Boiling Point 313 °C at 760 mmHg[7]143 °C at 34 mmHg[4]261-263 °C[5]
Melting Point Not Reported-80 °C[4]9.5 °C[5]
Density Not Reported1.052 g/mL at 25 °C[4]1.0826 g/mL at 20 °C[5]
Flash Point 143.1 °C[7]105 °C (closed cup)Not Reported
LogP (calculated) 3.31[2]Not Reported2.61[5]
pKa Not ReportedNot Reported5.67[5]
Storage Inert atmosphere (2-8°C)[1][6]Not specifiedNot specified
SMILES CC1=C2C(=CC=C1)C(=CC=N2)Br[2]Cc1cccc2cccnc12[4]CC1=CC=NC2=CC=CC=C12[5]
InChI Key IDGLXERCZWXTCV-UHFFFAOYSA-N[6]JRLTTZUODKEYDH-UHFFFAOYSA-N[4]MUDSDYNRBDKLGK-UHFFFAOYSA-N[5]

Experimental Protocols

The synthesis and characterization of halogenated quinolines are crucial for their application in medicinal chemistry and materials science. The following protocols are representative of the methodologies employed for this class of compounds.

Synthesis of 4-Bromo-8-methylquinoline

This protocol details a common method for the bromination of a hydroxyquinoline precursor.[6]

Objective: To synthesize 4-Bromo-8-methylquinoline from 8-methyl-4-hydroxyquinoline.

Materials:

  • 8-methyl-4-hydroxyquinoline (1.00 equivalent)

  • N,N-dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃) (1.20 equivalents)

  • Ice-water mixture

  • 2 mol/L Sodium Hydroxide (NaOH) solution

Procedure:

  • To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (e.g., 500 mg, 3.14 mmol) and DMF (20 mL).[6]

  • While stirring at room temperature, slowly add phosphorus tribromide (e.g., 851 mg, 3.14 mmol) dropwise to the mixture.[6]

  • Continue stirring the reaction mixture at room temperature for 15 hours.[6]

  • Upon completion, quench the reaction by pouring the mixture into an ice-water bath (100 mL).[6]

  • Adjust the pH of the resulting solution to 10 using a 2 mol/L NaOH solution, which will cause the product to precipitate.[6]

  • Collect the solid product by filtration. This procedure yields 4-bromo-8-methylquinoline as a light yellow solid with a reported yield of approximately 95%.[6]

General Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques is employed.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the positions of the bromine and methyl substituents on the quinoline ring by analyzing chemical shifts, splitting patterns, and integration.[8]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak, which is a key diagnostic feature for brominated compounds.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups and to confirm the aromatic nature of the quinoline scaffold.[8]

Logical and Experimental Workflows

Visualizing synthetic pathways is essential for planning and execution in organic chemistry. The following diagram illustrates the synthesis protocol described in Section 2.1.

G cluster_0 Reactants cluster_1 Reaction & Workup cluster_2 Product 8-methyl-4-hydroxyquinoline 8-methyl-4-hydroxyquinoline Stirring Stirring at RT (15 hours) 8-methyl-4-hydroxyquinoline->Stirring PBr3_DMF Phosphorus tribromide (PBr3) in DMF PBr3_DMF->Stirring Workup 1. Quench (Ice-water) 2. pH Adjustment (NaOH) Stirring->Workup Product 4-Bromo-8-methylquinoline Workup->Product

Caption: Synthesis workflow for 4-Bromo-8-methylquinoline.

Biological Context and Potential Signaling Pathways

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[9][10] Halogenated quinolines, in particular, serve as versatile intermediates for developing potent therapeutic agents.[9]

The strategic placement of bromine provides a reactive site for further molecular elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse pharmacophores.[11] This makes compounds like 8-Bromo-4-methylquinoline valuable starting points for creating libraries of novel compounds for drug screening.

While specific pathway interactions for this compound are not detailed, derivatives synthesized from analogous bromo-chloro-methylquinolines are being explored as inhibitors of key cancer-related signaling pathways, including:

  • EGFR (Epidermal Growth Factor Receptor) Signaling Pathway [11]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway [11]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway [10][11]

The diagram below illustrates a generalized workflow for how a bromo-substituted quinoline scaffold can be diversified to target such biological pathways.

G cluster_0 Synthetic Diversification cluster_1 Potential Biological Targets start Bromo-Methylquinoline Scaffold coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->coupling Functionalization snar Nucleophilic Aromatic Substitution (SNAr) start->snar Functionalization library Diverse Compound Library coupling->library snar->library screening High-Throughput Screening library->screening egfr EGFR Pathway screening->egfr Identified Hits vegfr VEGFR-2 Pathway screening->vegfr Identified Hits pi3k PI3K/Akt Pathway screening->pi3k Identified Hits

Caption: Drug discovery workflow using a bromo-quinoline scaffold.

References

An In-depth Technical Guide to the Spectral Characterization of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed guide to the spectral analysis of 8-Bromo-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related compounds. The methodologies for acquiring such data are also detailed to facilitate experimental validation.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline scaffold, drawing comparisons with data for quinoline, methylquinolines, and bromoquinolines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.80d~4.51HH2
~7.30d~4.51HH3
~8.00d~8.01HH5
~7.45t~8.01HH6
~7.85d~8.01HH7
~2.70s-3H4-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~150.0C2
~122.0C3
~145.0C4
~128.5C4a
~130.0C5
~128.0C6
~129.5C7
~125.0C8
~148.0C8a
~19.04-CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumMethyl C-H stretch
1600-1580StrongC=C aromatic ring stretching
1500-1450StrongC=C aromatic ring stretching
~1380MediumCH₃ bending
~1050StrongC-Br stretch
850-750StrongC-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (EI-MS) Data for this compound

m/zRelative AbundanceAssignment
221/223High (1:1 ratio)[M]⁺ (Molecular ion)
142Medium[M - Br]⁺
115Medium[M - Br - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

    • Parameters:

      • Pulse Program: zg30

      • Temperature: 298 K

      • Spectral Width: 16 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 1 second

      • Number of Scans: 16

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

    • Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Temperature: 298 K

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024

2.2 Infrared (IR) Spectroscopy

  • Instrument: Agilent Cary 630 FTIR Spectrometer with a diamond ATR module (or equivalent).

  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • The spectrum is recorded in the range of 4000-650 cm⁻¹.

    • A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

2.3 Mass Spectrometry (MS)

  • Instrument: Kratos Analytical Concept instrument (or equivalent) capable of Electron Ionization (EI).

  • Sample Introduction: The sample is introduced via a direct insertion probe.

  • Ionization:

    • Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Magnetic sector or Quadrupole.

    • Scan Range: m/z 50-500.

    • The instrument is calibrated using a standard reference compound (e.g., perfluorotributylamine).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Identification of Functional Groups IR->IR_Data MS_Data Determination of Molecular Weight and Formula MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectral Analysis Workflow for this compound.

This comprehensive guide provides researchers with the foundational spectral data and methodologies necessary for the identification and characterization of this compound. The predictive nature of the data presented herein should be validated experimentally using the protocols outlined.

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct synthesis of 8-Bromo-4-methylquinoline from 8-methyl-4-hydroxyquinoline as requested is not chemically feasible due to the required transposition of the methyl group from position 8 to 4, alongside other transformations. This guide outlines a viable, multi-step synthetic pathway for this compound commencing from a more logical precursor, 4-methylquinoline, leveraging established and reliable chemical transformations relevant to researchers, scientists, and drug development professionals.

I. Proposed Synthetic Pathway

The strategic synthesis of this compound can be efficiently achieved via a three-step sequence starting from 4-methylquinoline (also known as lepidine). This pathway involves:

  • Nitration: Regioselective introduction of a nitro group at the 8-position of the quinoline ring.

  • Reduction: Conversion of the 8-nitro intermediate to 8-amino-4-methylquinoline.

  • Sandmeyer Reaction: Diazotization of the 8-amino group followed by a copper-catalyzed bromination to yield the final product.

This approach is advantageous as it allows for precise control over the position of the bromine substituent.

G cluster_0 Overall Synthesis Pathway 4-Methylquinoline 4-Methylquinoline 4-Methyl-8-nitroquinoline 4-Methyl-8-nitroquinoline 4-Methylquinoline->4-Methyl-8-nitroquinoline  Nitration (HNO₃, H₂SO₄) 4-Methyl-8-aminoquinoline 4-Methyl-8-aminoquinoline 4-Methyl-8-nitroquinoline->4-Methyl-8-aminoquinoline  Reduction (Fe, HCl) This compound This compound 4-Methyl-8-aminoquinoline->this compound  Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed multi-step synthesis of this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations.

This critical step introduces the nitro group, which serves as a precursor to the amine required for the Sandmeyer reaction. The nitration of 4-methylquinoline typically yields a mixture of isomers, with the 8-nitro product being a significant component under controlled conditions.[1]

G cluster_1 Experimental Workflow: Nitration A Cool H₂SO₄ to 0°C B Add 4-methylquinoline dropwise, keep T < 10°C A->B C Add fuming HNO₃ dropwise, keep T < 10°C B->C D Stir at RT (Monitor by TLC) C->D E Pour onto crushed ice D->E F Neutralize with aq. NH₃ E->F G Filter precipitate F->G H Wash with cold H₂O & dry G->H I Purify (Recrystallization) H->I

Caption: Workflow for the nitration of 4-methylquinoline.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) in an ice bath to 0°C.

  • Slowly add 4-methylquinoline to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • To this solution, add fuming nitric acid (HNO₃) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous ammonia solution until a precipitate forms.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry under a vacuum.

  • Purify the crude 4-methyl-8-nitroquinoline by recrystallization from a suitable solvent like ethanol.[1]

The reduction of the nitro group to an amine is a standard and high-yielding transformation. A common and effective method involves the use of iron powder in an acidic medium.[2]

G cluster_2 Experimental Workflow: Nitro Group Reduction A Suspend 4-methyl-8-nitroquinoline in Ethanol/H₂O B Add Iron powder and cat. conc. HCl A->B C Heat to reflux (Monitor by TLC) B->C D Cool to RT C->D E Filter through Celite D->E F Concentrate filtrate E->F G Extract with EtOAc F->G H Dry & concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for the reduction of 4-methyl-8-nitroquinoline.

Methodology:

  • Suspend 4-methyl-8-nitroquinoline in a mixture of ethanol and water in a round-bottom flask.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid (HCl) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction's completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-methyl-8-aminoquinoline.

  • If necessary, purify the product further using column chromatography.[2]

The Sandmeyer reaction is a classic method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4] The use of copper(I) bromide is crucial for an efficient transformation.[3]

G cluster_3 Logical Flow: Sandmeyer Reaction A Dissolve amine in aq. HBr B Cool to 0-5°C A->B C Add aq. NaNO₂ dropwise B->C D Stir to form Diazonium Salt C->D E Add Diazonium Salt solution to CuBr solution D->E  Key Intermediate F Warm to RT/50°C E->F G Extract Product F->G H Purify G->H

Caption: Logical flow for the Sandmeyer bromination.

Methodology:

  • Diazotization:

    • Dissolve 4-methyl-8-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 20-30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50°C) until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with aqueous sodium hydroxide solution to remove acidic impurities, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

III. Data Presentation

The following table summarizes the key parameters for each step of the synthesis. Yields are based on typical values for these types of reactions.

StepReaction TypeStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Time (h)Expected Yield (%)
1 Nitration4-MethylquinolineHNO₃, H₂SO₄H₂SO₄0 to RT2-450-60% (of 8-nitro isomer)
2 Reduction4-Methyl-8-nitroquinolineFe, HClEthanol/H₂OReflux3-585-95%
3 Sandmeyer4-Methyl-8-aminoquinoline1. NaNO₂, HBr2. CuBrH₂O0 to 501-270-85%

References

An In-depth Technical Guide to the Gould-Jacobs Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of synthetic organic chemistry for the preparation of quinoline and 4-hydroxyquinoline derivatives.[1][2] This versatile and robust reaction has found significant application in medicinal chemistry and drug development due to the prevalence of the quinolone scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anti-inflammatory drugs.[2][3][4]

The synthesis is characterized by a sequence of reactions beginning with the condensation of an aniline with an alkoxymethylenemalonic ester.[1][5] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis (saponification) of the ester, and finally, decarboxylation to yield the 4-hydroxyquinoline core, which primarily exists in its 4-quinolinone tautomeric form.[3][6] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2] While traditionally requiring harsh conditions, modern adaptations using microwave irradiation have significantly improved reaction times and yields.[2][7]

Core Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][2][5]

  • Thermal Cyclization: This critical step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[2][6] This intramolecular reaction forms the quinoline ring system.

  • Saponification: The ester group of the cyclized product is hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.[1][6]

  • Decarboxylation: The final step involves the removal of the carboxyl group by heating, yielding the final 4-hydroxyquinoline product.[1][6]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants Aniline Aniline (or derivative) DEEM Alkoxymethylenemalonic Ester (e.g., DEEM) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM->Intermediate CyclizedProduct Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (6π electrocyclization, >250°C) -EtOH CarboxylicAcid 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid CyclizedProduct->CarboxylicAcid Saponification (e.g., NaOH, H₂O) FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Decarboxylation (Heat, -CO₂)

The reaction mechanism of the Gould-Jacobs synthesis.

Quantitative Data Summary

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis, in particular, allows for rapid optimization of these parameters, often leading to improved yields and significantly reduced reaction times compared to conventional heating.[7][8]

The following table summarizes data from a study comparing microwave heating conditions for the reaction of aniline and diethyl ethoxymethylenemalonate.[8]

EntryTemperature (°C)Reaction Time (min)Isolated Yield (%)
1250101
2250201
3300547
43001037
53002028

Data sourced from a microwave synthesis application note. The study highlights that higher temperatures are necessary for the intramolecular cyclization, but prolonged reaction times at these temperatures can lead to product degradation.[8]

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Gould_Jacobs_Workflow Generalized Experimental Workflow Start 1. Condensation Aniline + DEEM (100-130°C, 1-2h) Cyclization 2. Thermal Cyclization Start->Cyclization Classical Classical Heating High-boiling solvent (e.g., Diphenyl Ether) Reflux (~250°C, 30-60 min) Cyclization->Classical Conventional Microwave Microwave Irradiation (e.g., 300°C, 5 min) Cyclization->Microwave Modern Isolation 3. Isolation Cooling & Precipitation Filtration & Washing Classical->Isolation Microwave->Isolation Saponification 4. Saponification (e.g., 10% NaOH) Reflux (1-2h) Isolation->Saponification Decarboxylation 5. Decarboxylation Heat solid product until CO₂ evolution ceases Saponification->Decarboxylation End Final Product 4-Hydroxyquinoline Decarboxylation->End

Generalized experimental workflow for the Gould-Jacobs synthesis.
Protocol 1: Classical High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2][3]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.[2]

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2]

  • Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30-60 minutes.[2][3]

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[2]

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation and aid in the removal of the high-boiling solvent.[2][3]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[3]

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[2]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[2]

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the quinoline-3-carboxylic acid.[2]

  • Collect the solid by filtration, wash with cold water, and dry.[2]

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat carefully (often above its melting point) until the evolution of CO₂ ceases. The remaining solid is the final 4-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Synthesis

This protocol, adapted from microwave-assisted procedures, provides a rapid and efficient route to the quinoline product.[2][8]

Step 1: Reaction Setup

  • In a microwave-safe vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[8]

  • Seal the vial and place it in the microwave reactor.

Step 2: Microwave Irradiation

  • Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes) as determined by optimization studies (see table above).[8]

Step 3: Isolation and Purification

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product (ethyl 4-hydroxyquinoline-3-carboxylate) should form.[2][8]

  • Filter the solid product and wash it with a small amount of a cold solvent such as acetonitrile (e.g., 3 mL).[8]

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[8]

Step 4 & 5: Saponification and Decarboxylation

  • Follow the same procedure as described in Step 3 & 4 of the Classical Protocol.

Applications in Drug Development

The Gould-Jacobs reaction is a vital tool for synthesizing the quinoline and quinolone core structure found in numerous pharmaceuticals.[3] Its applications span several therapeutic areas:

  • Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold. The Gould-Jacobs reaction provides a direct route to key intermediates for drugs such as nalidixic acid, rosoxacin, and oxolinic acid.[1][6][9]

  • Antimalarial Agents: The synthesis of 4,7-dichloroquinoline, a crucial precursor to widely used antimalarial drugs, is a classic example of this reaction.[1][10]

  • Anti-inflammatory Drugs: The syntheses of floctafenine and glafenine, both fenamate-class Nonsteroidal Anti-inflammatory Drugs (NSAIDs), rely on the Gould-Jacobs reaction.[1][4]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via this method are continuously explored for a range of other applications, including as anticancer, antiviral, and anti-HIV agents.[2][11]

References

Technical Guide: 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: This guide addresses the synthesis, properties, and applications of 4-Bromo-8-methylquinoline (CAS Number: 36075-68-0) . It is highly probable that this is the compound of interest for researchers inquiring about "8-Bromo-4-methylquinoline," as the latter is not readily found in chemical literature and supplier databases, suggesting a likely transposition of the substituent numbering.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of 4-Bromo-8-methylquinoline, a key intermediate in the synthesis of novel bioactive molecules and functional materials.

General and Physicochemical Properties

4-Bromo-8-methylquinoline is an off-white to light yellow solid.[1] Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 36075-68-0
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Appearance Off-white to light yellow solid
Storage Temperature Inert gas (nitrogen or Argon) at 2-8°C
SMILES CC1=C2C(=CC=C1)C(=CC=N2)Br
InChIKey IDGLXERCZWXTCV-UHFFFAOYSA-N

Synthesis of 4-Bromo-8-methylquinoline

The synthesis of 4-Bromo-8-methylquinoline is typically achieved through the bromination of 4-hydroxy-8-methylquinoline.

Experimental Protocol

A general and efficient procedure for the synthesis of 4-Bromo-8-methylquinoline involves the reaction of 8-methyl-4-hydroxyquinoline with a brominating agent such as phosphorus tribromide in an appropriate solvent.[1]

Materials:

  • 8-methyl-4-hydroxyquinoline

  • N,N-dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃)

  • Ice-water mixture

  • 2 M Sodium hydroxide (NaOH) solution

Procedure:

  • To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol, 1.00 equiv) and N,N-dimethylformamide (20 mL).[1]

  • Slowly add phosphorus tribromide (851 mg, 3.14 mmol, 1.20 eq.) dropwise to the stirring mixture at room temperature.[1]

  • Continue stirring the reaction mixture for 15 hours at room temperature.[1]

  • Upon completion, quench the reaction by pouring the mixture into an ice-water bath (100 mL).[1]

  • Adjust the pH of the solution to 10 using a 2 mol/L NaOH solution, which will cause a solid to precipitate.[1]

  • Collect the precipitated solid by filtration to obtain 4-bromo-8-methylquinoline.[1]

This protocol typically yields the product as a light yellow solid with a high yield (around 95%).[1]

Synthesis_of_4_Bromo_8_methylquinoline 4-hydroxy-8-methylquinoline 4-hydroxy-8-methylquinoline C₁₀H₉NO PBr3_DMF PBr₃, DMF Room Temperature, 15h 4-hydroxy-8-methylquinoline->PBr3_DMF 4-Bromo-8-methylquinoline 4-Bromo-8-methylquinoline C₁₀H₈BrN PBr3_DMF->4-Bromo-8-methylquinoline

Synthetic pathway for 4-Bromo-8-methylquinoline.

Applications in Research and Development

4-Bromo-8-methylquinoline is a valuable halogenated quinoline derivative that serves as a key intermediate in the synthesis of bioactive molecules and functional materials.[2]

Pharmaceutical Research

The bromine atom at the 4-position is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] This allows for the introduction of diverse aryl or alkynyl groups, facilitating the preparation of complex quinoline-based structures for the development of:

  • Antimicrobial agents[2]

  • Anticancer agents[2]

  • Antimalarial agents[2]

Materials Science

The 8-methyl group can influence the solubility and molecular reactivity of the quinoline core.[2] This property is advantageous in the design of:

  • Fluorescent probes[2]

  • Organic semiconductors[2]

  • Coordination ligands[2]

Applications_of_4_Bromo_8_methylquinoline cluster_synthesis Synthetic Utility cluster_reactions Key Reactions cluster_products Resulting Molecular Scaffolds 4-Bromo-8-methylquinoline 4-Bromo-8-methylquinoline Versatile Intermediate Cross_Coupling Pd-catalyzed Cross-Coupling (Suzuki, Heck, etc.) 4-Bromo-8-methylquinoline->Cross_Coupling Bioactive_Molecules Complex Bioactive Molecules Cross_Coupling->Bioactive_Molecules Functional_Materials Functional Materials Cross_Coupling->Functional_Materials

Role of 4-Bromo-8-methylquinoline in synthesis.

Spectroscopic Data

Detailed, publicly available spectroscopic data for 4-Bromo-8-methylquinoline is limited. However, mass spectrometry data is consistent with the expected molecular weight.

Data TypeExpected Values
Mass Spectrum [M+H]⁺: 222 and 224 (due to bromine isotopes)[1]
¹H NMR Data not readily available.
¹³C NMR Data not readily available.

For reference, the ¹H NMR spectrum of the related compound, 8-methylquinoline, shows a characteristic singlet for the methyl group around 2.8 ppm and a series of multiplets for the aromatic protons between 7.3 and 8.9 ppm.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling 4-Bromo-8-methylquinoline. General safety precautions for related bromo-quinoline compounds include:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.

This guide provides a summary of the available technical information for 4-Bromo-8-methylquinoline. Researchers should always consult primary literature and official safety documentation before use.

References

An In-depth Technical Guide to Bromo-Methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of bromo-methylquinoline isomers, with a primary focus on 4-Bromo-8-methylquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Physicochemical Properties

The properties of bromo-methylquinoline isomers are crucial for their application in research and development. The following table summarizes the key physicochemical data for two prominent isomers.

Property4-Bromo-8-methylquinoline8-Bromo-2-methylquinoline
Molecular Formula C₁₀H₈BrN[1][2]C₁₀H₈BrN[3]
Molecular Weight 222.08 g/mol [1][2]222.08 g/mol
CAS Number 36075-68-0[1][2][4]Not explicitly found, but associated with crystal structure data.
Appearance Off-white to light yellow solid[5]Grey solid[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[5]Not specified
SMILES CC1=C2C(=CC=C1)C(=CC=N2)Br[1]Not directly found, can be inferred.
InChI InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3[5]Not directly found, can be inferred.

Experimental Protocols: Synthesis of Bromo-Methylquinoline Isomers

The synthesis of bromo-methylquinoline isomers is a critical aspect of their study and application. Below are detailed experimental protocols for the synthesis of 4-Bromo-8-methylquinoline and 8-Bromo-2-methylquinoline.

Synthesis of 4-Bromo-8-methylquinoline from 8-methyl-4-hydroxyquinoline[5]

This procedure describes the conversion of 8-methyl-4-hydroxyquinoline to 4-Bromo-8-methylquinoline.

Materials:

  • 8-methyl-4-hydroxyquinoline (1.00 equiv)

  • N,N-dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃) (1.20 eq.)

  • Ice-water mixture

  • 2 mol/L NaOH solution

Procedure:

  • To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol) and N,N-dimethylformamide (20 mL).

  • Slowly add phosphorus tribromide (851 mg, 3.14 mmol) dropwise with stirring at room temperature.

  • Stir the reaction mixture continuously for 15 hours at room temperature.

  • Upon completion, quench the reaction with an ice-water mixture (100 mL).

  • Adjust the pH of the solution to 10 with a 2 mol/L NaOH solution.

  • Collect the precipitated solid by filtration to obtain 4-bromo-8-methylquinoline.

The reported yield for this reaction is approximately 95%, yielding a light yellow solid.

Synthesis of 8-Bromo-2-methylquinoline[3]

This protocol details the synthesis of 8-Bromo-2-methylquinoline starting from 2-bromoaniline.

Materials:

  • 2-bromoaniline (0.05 mol)

  • Boric acid (3.10 g)

  • 18% HCl (50 ml)

  • Crotonaldehyde (0.06 mol)

  • 2-bromonitrobenzene (0.01 mol)

  • Anhydrous ZnCl₂

  • Concentrated NH₃·H₂O solution

  • 2-propanol

Procedure:

  • Heat a solution of 2-bromoaniline, boric acid, and 18% HCl to reflux.

  • Slowly add a mixture of crotonaldehyde and 2-bromonitrobenzene with stirring over 1 hour.

  • Stir the reaction mixture at 373 K for another 2.5 hours.

  • Add an equimolar amount of anhydrous ZnCl₂ with vigorous stirring for 0.5 hours.

  • After the reaction is complete, cool the solution in an ice bath.

  • Filter the crude brown solid and wash it with 2-propanol.

  • Dissolve the solid in water and neutralize with concentrated NH₃·H₂O solution to a pH of 8.

  • After cooling, filter and air dry the product to obtain a grey solid.

The reported yield for this synthesis is 52.0%.

Logical and Experimental Workflows

Visualizing the synthesis pathways and potential applications of these compounds can aid in understanding their chemical and biological significance.

Synthesis_of_4_Bromo_8_methylquinoline cluster_reaction Reaction start 8-methyl-4-hydroxyquinoline reagents + PBr3, DMF product 4-Bromo-8-methylquinoline start->product Bromination workup Quench with ice-water pH adjustment to 10 Filtration product->workup Purification Putative_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Angiogenesis Akt->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR2 Inhibition Quinoline->PI3K Inhibition

References

In-depth Technical Guide on the Crystal Structure of 8-Bromo-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, no experimental or computational data on the crystal structure of 8-Bromo-4-methylquinoline was found in the available scientific literature. This guide therefore presents a detailed analysis of the crystal structure of a closely related isomer, 8-Bromo-2-methylquinoline , to provide researchers, scientists, and drug development professionals with a representative understanding of the crystallographic features of this class of compounds. All data and protocols presented herein pertain to 8-Bromo-2-methylquinoline.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many pharmacologically active agents. The introduction of a bromine atom and a methyl group to the quinoline scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design and development. This guide details the crystallographic analysis of 8-Bromo-2-methylquinoline, offering insights into its molecular geometry and crystal packing.

Crystal Structure Analysis of 8-Bromo-2-methylquinoline

The crystal structure of 8-Bromo-2-methylquinoline reveals a planar bicyclic system. The dihedral angle between the benzene and pyridine rings of the quinoline system is minimal, at 0.49 (16)°.[1][2] The molecules in the crystal lattice are organized in a face-to-face π-π stacking arrangement.[1] The distance between the centroids of the benzene and pyridine rings of adjacent molecules is 3.76 Å, indicating significant intermolecular interactions that stabilize the crystal packing.[1][3] Notably, there is no evidence of hydrogen bonding in the crystal structure.[1][3]

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 8-Bromo-2-methylquinoline.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₁₀H₈BrN
Formula Weight222.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.0440 (17) Å
b13.467 (4) Å
c13.391 (4) Å
α90°
β97.678 (4)°
γ90°
Volume901.4 (5) ų
Z4
Density (calculated)1.636 Mg/m³
Absorption Coefficient (μ)4.50 mm⁻¹
Temperature291 K
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.071, wR2 = 0.195
R indices (all data)R1 = 0.156, wR2 = 0.221
Goodness-of-fit on F²1.01

Table 2: Data Collection and Refinement Statistics [1]

ParameterValue
DiffractometerBruker SMART APEX CCD
Reflections collected4668
Independent reflections1765
Reflections with I > 2σ(I)1039
R_int0.156
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1765 / 0 / 110
Δρ_max, Δρ_min0.88, -0.91 e·Å⁻³

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, crystallization, and crystal structure determination of 8-Bromo-2-methylquinoline.

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over 1 hour. The reaction mixture was stirred at 373 K for an additional 2.5 hours. Subsequently, an equimolar amount of anhydrous ZnCl₂ was added with vigorous stirring for 0.5 hours. After the reaction was complete, the solution was cooled in an ice bath, and the crude brown solid was filtered and washed with 2-propanol. The solid was then dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8. After cooling, the product was filtered and air-dried, yielding a grey solid.

Single crystals of 8-Bromo-2-methylquinoline suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound at room temperature.

A suitable single crystal was mounted on a Bruker SMART APEX CCD diffractometer. The crystallographic data were collected using Mo Kα radiation. The collected data were processed using the SAINT-Plus software. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. An absorption correction was applied using SADABS. Hydrogen atoms were positioned geometrically and refined using a riding model.

Visualizations

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to final data analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (SAINT-Plus) data_collection->data_processing structure_solution Structure Solution (SHELXS97) data_processing->structure_solution refinement Structure Refinement (SHELXL97) structure_solution->refinement analysis Crystallographic Analysis refinement->analysis G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization quinoline Quinoline Derivative (Inhibitor) quinoline->rtk Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response

References

An In-depth Technical Guide on the Solubility of 8-Bromo-4-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-Bromo-4-methylquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases, this document provides a comprehensive overview based on available data for structurally similar bromoquinoline derivatives. This guide presents qualitative and quantitative solubility data for analogous compounds to infer the likely solubility profile of this compound. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. This document is intended to be a valuable resource for scientists and professionals involved in research and drug development who require an understanding of the solubility characteristics of this compound.

Introduction to this compound

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in many biologically active compounds and pharmaceutical drugs. The presence of a bromine atom and a methyl group on the quinoline ring influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including synthetic reaction design, purification, formulation development, and in vitro/in vivo screening.

Solubility of Bromoquinoline Derivatives in Organic Solvents

To provide a useful reference, this section summarizes the available solubility data for structurally related bromoquinolines. The data presented here can be used to estimate the solubility of this compound in various organic solvents.

Quantitative Solubility Data for 6-Bromo-2-methylquinoline

A study on 6-bromo-2-methylquinoline provides extensive quantitative solubility data in a range of organic solvents at various temperatures.[1] The following table summarizes the mole fraction solubility at 323.15 K (50 °C).

SolventMole Fraction (x 10⁻²) at 323.15 K
Toluene3.318
Ethyl acetate2.991
Acetone2.764
Acetonitrile2.528
N,N-Dimethylformamide (DMF)2.220
n-Propanol0.9141
Isopropanol0.8123
Ethanol0.3896
Methanol0.09981
Water0.002888

Table 1: Quantitative solubility of 6-Bromo-2-methylquinoline in various organic solvents at 323.15 K.[1]

Qualitative and Quantitative Solubility of 5,7-Dibromo-8-hydroxyquinoline

Qualitative and some quantitative solubility data are available for 5,7-dibromo-8-hydroxyquinoline.

SolventSolubilityReference
N-Methyl-2-pyrrolidone (NMP)Highest Solubility[2]
N,N-Dimethylacetamide (DMA)High Solubility[2]
N,N-Dimethylformamide (DMF)High Solubility[2]
1,4-DioxaneSoluble[2]
Ethyl acetateSoluble[2][3]
TolueneSoluble[2][3]
AcetoneSoluble[2][3]
2-ButanoneSoluble[2]
n-ButanolSoluble[2]
n-PropanolSoluble[2]
EthanolSoluble[2][4]
IsopropanolSoluble[2]
MethanolSlightly Soluble[2][4][5]
AcetonitrileFairly Soluble[3]
ChloroformFairly Soluble[3]
DichloromethaneFairly Soluble[3]
BenzeneFairly Soluble[3][4]
HexaneFairly Soluble[3]
EtherSoluble[4]
Carbon disulfideSoluble[4]
Dimethyl sulfoxide (DMSO)Slightly Soluble (with sonication)[4][5]
WaterAlmost Insoluble[4]

Table 2: Qualitative and quantitative solubility of 5,7-Dibromo-8-hydroxyquinoline in various organic solvents.

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of a solid compound like this compound in organic solvents.

Isothermal Saturation Shake-Flask Method

The isothermal saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8]

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is undissolved solid at the bottom of each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[9][10][11][12][13]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Conical flasks or vials with stoppers

  • Analytical balance

  • Evaporating dish

  • Pipettes

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1-4).

  • Allow the excess solid to settle.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

  • Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G A Compound and Solvent Selection B Preparation of Saturated Solution (Shake-Flask Method) A->B C Equilibration (Constant Temperature Agitation) B->C D Phase Separation (Sedimentation / Centrifugation) C->D E Sample Collection and Filtration D->E F Quantitative Analysis E->F G HPLC / UV-Vis F->G Spectroscopic H Gravimetric Analysis F->H Non-Spectroscopic I Data Calculation and Reporting G->I H->I

Caption: Workflow for Solubility Determination.

Logical Flow for Solvent Selection in Drug Development

This diagram outlines a logical process for selecting an appropriate solvent system based on solubility data for drug development purposes.

G A Define Application (e.g., Synthesis, Formulation, Assay) B Initial Solubility Screening (Qualitative) A->B C Categorize Solvents (e.g., Protic, Aprotic, Polar, Nonpolar) B->C G Insoluble C->G H Soluble C->H D Quantitative Solubility Determination in Promising Solvents E Assess Solvent Properties (Toxicity, Boiling Point, Cost) D->E F Select Optimal Solvent or Solvent Mixture E->F H->D

Caption: Solvent Selection Workflow.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the solubility data of structurally similar bromoquinoline derivatives, an informed estimation of the solubility profile of the target compound can be made. Furthermore, the detailed experimental protocols provided herein offer a clear path for the in-house determination of precise solubility data. The visualizations of experimental and logical workflows serve to streamline the process of solubility assessment and solvent selection. It is recommended that researchers generate their own experimental data for this compound to ensure accuracy for their specific applications.

References

In-depth Technical Guide on 8-Bromo-4-methylquinoline: Acknowledgment of Limited Data and Proposed Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Feasibility of a Technical Guide on the Theoretical and Computational Analysis of 8-Bromo-4-methylquinoline

Dear User,

Following a comprehensive multi-step search of scientific databases and chemical literature for theoretical and computational studies on This compound , it has become evident that there is a significant lack of published research specifically on this isomer.

My investigation sought to find quantitative data for key areas required for an in-depth technical guide, including:

  • Physicochemical properties and a specific CAS number.

  • Detailed experimental protocols for its synthesis.

  • Spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

  • Crystallographic data for structural analysis.

  • Theoretical and computational analyses, such as Density Functional Theory (DFT) studies and molecular docking simulations.

Unfortunately, the searches did not yield specific experimental or theoretical data for this compound. This scarcity of information prevents the creation of a detailed and accurate technical whitepaper that would meet the core requirements of your request, such as structured data tables, established experimental protocols, and visualizations based on published findings.

Proposed Alternative: A Guide on a Closely Related Isomer

While information on this compound is not available, the scientific literature is rich with studies on closely related isomers. I can provide a comprehensive technical guide, adhering to all your specified formatting and content requirements (data tables, experimental protocols, Graphviz diagrams), on one of the following well-documented compounds:

  • 4-Bromo-8-methylquinoline : For this isomer, information regarding its synthesis and physicochemical properties is available.

  • 8-Bromo-2-methylquinoline : This isomer has published data including synthesis, NMR characterization, and single-crystal X-ray crystallographic analysis.

Creating a guide on one of these alternative compounds would allow for a thorough exploration of the theoretical and computational aspects of a brominated methylquinoline, which may serve the interests of your target audience of researchers, scientists, and drug development professionals.

Initial Reactivity Studies of 8-Bromo-4-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 8-Bromo-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the limited publicly available research specifically on this compound, this document leverages data from closely related bromo-quinoline analogues to predict and outline its reactivity profile. The guide focuses on palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the functionalization of this molecule. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate further research and application in drug discovery and development.

Introduction

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The presence of a bromine atom at the 8-position and a methyl group at the 4-position of the quinoline core in this compound offers a versatile platform for synthetic diversification. The bromine atom serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties.

This guide explores the expected reactivity of this compound in several seminal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The electronic nature of the quinoline ring system and the steric environment around the C8-Br bond are critical factors influencing its reactivity.

Predicted Reactivity Profile

The reactivity of this compound is primarily centered around the C-Br bond at the 8-position. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0) complexes, initiating a catalytic cycle for cross-coupling. The electron-withdrawing nature of the quinoline nitrogen is expected to enhance the electrophilicity of the C8-Br bond, facilitating oxidative addition. However, steric hindrance from the peri-hydrogen at the C7 position might influence the approach of bulky catalysts and coupling partners.

Palladium-Catalyzed Cross-Coupling Reactions: Data from Analogous Systems

While specific quantitative data for the reactivity of this compound is not extensively documented, the following tables summarize representative data from studies on structurally similar bromo-quinoline derivatives. This information provides a valuable benchmark for designing and optimizing reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-quinolines

EntryBromo-quinoline SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
18-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285[1]
28-Bromo-2,6-dimethylquinoline(2-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901678[2]
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L1 (1.2)-DBUTHF/H₂O110->95[3]

Note: The data presented is for analogous compounds and should be considered as a starting point for the optimization of reactions with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules.[4][5]

Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-tert-butylbenzeneMorpholinePd(OAc)₂ (1)P(t-Bu)₃ (2)NaOt-BuToluene80298[4]
22-BromotolueneAnilinePd₂(dba)₃ (0.5)BINAP (1.5)NaOt-BuToluene1002798[4]

Note: This data on general aryl bromides provides a framework for developing protocols for this compound.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6][7]

Table 3: Representative Sonogashira Coupling Reactions of Bromo-pyridines

EntryBromo-pyridine SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (5)10Et₃NTHFRT1293[8]
22-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NDMF80485 (coupling at I)[9]

Note: The reactivity of bromo-pyridines and dihalo-quinolines offers insights into the potential conditions for Sonogashira coupling of this compound.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions, adapted from methodologies for analogous compounds. Optimization of these conditions will be necessary for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and ligand (if required, e.g., SPhos, XPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., dioxane, toluene, DMF, with or without water).

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a biarylphosphine, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • The reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add the degassed solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine, diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • The reaction is stirred at room temperature or heated as required, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r_x This compound (Ar-X) r_x->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_complex2 Ar-Pd(II)(R')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x This compound (Ar-X) ar_x->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amide_formation Amide Formation pd_complex1->amide_formation amine R₂NH amine->amide_formation base Base (e.g., NaOt-Bu) base->amide_formation pd_complex2 Ar-Pd(II)(NR₂)L₂ amide_formation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Coupled Product) reductive_elimination->product Sonogashira_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x This compound (Ar-X) ar_x->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation pd_complex2 Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR (Coupled Product) reductive_elimination->product Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere, Degassed Solvent) start->setup heating Heating & Stirring setup->heating monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) heating->monitoring monitoring->heating Continue if incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

References

Spectroscopic Characterization of Brominated Quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of brominated quinolines. The quinoline scaffold is a significant motif in numerous pharmacologically active compounds, and the addition of bromine atoms can significantly alter a molecule's electronic properties and biological activity.[1] Accurate structural elucidation and purity assessment are therefore critical in the development of new therapeutics. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification of brominated quinolines, presenting expected data, experimental protocols, and logical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure of brominated quinolines.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of a brominated quinoline is expected to show distinct signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. Protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom.[2] The presence of bromine, an electron-withdrawing group, will further deshield adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their chemical environment. The carbon atoms bearing bromine atoms are expected to be significantly deshielded.[1]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Brominated Quinolines

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
3-Bromoquinoline 2~8.9 (d)-
4~8.1 (d)-
5~7.8 (d)-
6~7.6 (t)-
7~7.7 (t)-
8~8.0 (d)-
5-Bromo-8-methoxyquinoline 28.93 (dd)149.7
37.58 (dd)122.8
48.68 (dd)135.5
67.69 (d)128.1
77.12 (d)111.8
5-Bromo-8-aminoquinoline [3]28.78 (dd)-
37.52 (dd)-
48.44 (dd)-
67.60 (d)-
76.83 (d)-
3,5,6,7-Tetrabromo-8-methoxyquinoline [4]28.76 (d)149.8 (CH)
48.68 (d)137.3 (CH)
--154.5, 151.1, 134.1, 127.9, 120.2, 103.2, 102.8 (Quaternary C)
OCH₃-61.2
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline [4]28.47 (d)-
47.70 (d)-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Coupling constants (J) are not included for brevity but are critical for full structural assignment.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.[2] A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a pair of peaks of nearly equal intensity separated by 2 m/z units (M and M+2) for each bromine atom in the molecule.[2] For a compound with two bromine atoms, a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks will be observed.[1]

Table 2: Predicted Mass Spectrometry Data for Brominated Quinolines

Compoundm/zInterpretation
3-Bromoquinoline [2]207, 209[C₉H₆⁷⁹BrN]⁺•, [C₉H₆⁸¹BrN]⁺• (Molecular Ion, M⁺•, M+2)
128[M - Br]⁺ (Loss of bromine atom)
101[C₈H₅N]⁺ (Further fragmentation)
6,8-Dibromoquinolin-3-amine [1]M, M+2, M+4Molecular ion cluster due to two bromine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For brominated quinolines, characteristic absorption bands can be observed for C-H, C=C, C=N, and C-Br stretching and bending vibrations.

Table 3: Key IR Absorption Frequencies for Brominated Quinolines

Functional GroupWavenumber (cm⁻¹)Interpretation
O-H stretch~3353Characteristic of a hydroxyl group, as seen in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.[4]
Ar C-H stretch3100-3000Aromatic C-H stretching.
C=C and C=N stretch1600-1450Aromatic ring stretching vibrations.
C-O-C stretch~1250Aryl ether stretching.
C-Br stretch700-500Carbon-bromine stretching vibration.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a brominated quinoline is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample.[2]

  • Dissolve the sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2]

  • Transfer the solution to a 5 mm NMR tube.

  • The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition: Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.[4][5]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion cluster and any significant fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the structural elucidation of a novel brominated quinoline derivative using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation Synthesis Synthesized Brominated Quinoline MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Carbon-Hydrogen Framework IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups Structure Proposed Structure MS->Structure NMR->Structure IR->Structure Confirmed_Structure Confirmed Structure & Purity Structure->Confirmed_Structure Data Correlation & Verification

Caption: Logical flow of structural elucidation for brominated quinolines.

Conclusion

The comprehensive characterization of brominated quinolines is reliably achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and IR spectroscopy. ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the specific substitution pattern of the quinoline ring system. Concurrently, mass spectrometry provides definitive confirmation of the molecular weight and the presence of bromine atoms through their characteristic isotopic signature.[2] IR spectroscopy complements this by identifying key functional groups. Together, these techniques provide the unambiguous evidence required for structural confirmation in research and drug development settings.

References

Methodological & Application

Application Notes and Protocols for 8-Bromo-4-methylquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. Among these, 8-Bromo-4-methylquinoline is a key pharmaceutical intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom at the 8-position and the methyl group at the 4-position allows for targeted chemical modifications, leading to the development of compounds with potential applications in various disease areas, particularly in oncology.

The bromine atom at the C8 position serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of a wide array of 8-aryl-4-methylquinoline derivatives. Furthermore, the quinoline scaffold itself is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups at other positions, which can significantly influence the biological activity of the resulting molecules.

These application notes provide detailed protocols for the synthesis and derivatization of this compound and discuss its potential applications in the development of inhibitors for key cancer-related signaling pathways and enzymes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A common synthetic route involves the construction of the quinoline core followed by bromination.

Experimental Protocol: Synthesis of 4-Bromo-8-methylquinoline from 4-Hydroxy-8-methylquinoline

This protocol outlines the conversion of 4-hydroxy-8-methylquinoline to 4-bromo-8-methylquinoline. While the user requested information on this compound, a direct high-yield synthesis for this specific isomer can be challenging to locate. The provided protocol is for a closely related isomer, 4-bromo-8-methylquinoline, and demonstrates a common synthetic transformation for this class of compounds.

Materials:

  • 4-Hydroxy-8-methylquinoline

  • Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water mixture

  • Sodium hydroxide (NaOH) solution (2 M)

Procedure:

  • To a round-bottomed flask, add 4-hydroxy-8-methylquinoline (1.0 equivalent) and N,N-dimethylformamide.

  • Slowly add phosphorus tribromide or phosphorus oxybromide (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into an ice-water bath.

  • Adjust the pH of the solution to 10 with a 2 M NaOH solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-bromo-8-methylquinoline.

Quantitative Data:

ReactantProductReagentSolventReaction TimeTemperatureTypical Yield (%)
4-Hydroxy-8-methylquinoline4-Bromo-8-methylquinolinePBr₃DMF15 hoursRoom Temperature95

Derivatization of this compound for Pharmaceutical Applications

The bromine atom at the 8-position of this compound is a key functional group that enables the synthesis of diverse derivatives through cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-4-methylquinoline Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoline scaffold and various aryl or heteroaryl groups.

Suzuki_Workflow Start This compound Reaction Heat (e.g., 80-120 °C) Start->Reaction Add Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Add Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Aryl-4-methylquinoline Derivative Purification->Product SNAr_Workflow Start 4-Chloro-8-methylquinoline Reaction Heat (Reflux) Start->Reaction Add Amine Amine Nucleophile Amine->Reaction Add Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Add Workup Cooling & Precipitation/Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Amino-8-methylquinoline Derivative Purification->Product PI3K_Akt_mTOR RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 Receptor_Tyrosine_Kinase_Inhibition cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGFR EGFR EGFR_downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->EGFR_downstream EGFR_output Cell Proliferation EGFR_downstream->EGFR_output VEGFR2 VEGFR-2 VEGFR2_downstream Downstream Signaling (e.g., PLCγ-PKC) VEGFR2->VEGFR2_downstream VEGFR2_output Angiogenesis VEGFR2_downstream->VEGFR2_output Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The strategic functionalization of the quinoline ring allows for the fine-tuning of pharmacological profiles, leading to the development of targeted therapeutic agents. 8-Bromo-4-methylquinoline is a key starting material, offering a reactive handle at the C-8 position for the introduction of diverse chemical moieties through various modern synthetic methodologies. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer-related targets.[4]

This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from this compound. It covers key synthetic strategies, protocols for biological evaluation, and an overview of the signaling pathways commonly targeted by quinoline-based anticancer compounds.

Key Synthetic Strategies

The bromine atom at the C-8 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to creating diverse libraries of compounds for anticancer screening.

  • Suzuki-Miyaura Cross-Coupling: For the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the introduction of amine functionalities.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

These strategies enable the synthesis of a wide range of derivatives, which can be evaluated for their potential to inhibit key signaling pathways implicated in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt pathway.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 8-aryl-4-methylquinoline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-4-methylquinoline derivative.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a cancer cell line.

Materials:

  • Synthesized 8-substituted-4-methylquinoline derivatives

  • Cancer cell line (e.g., HeLa, HT29, C6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The following tables summarize the anticancer activity of structurally related bromo-substituted quinoline compounds against various cancer cell lines. This data can serve as a benchmark for newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Brominated 8-Hydroxyquinoline Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[4]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)9.8[4]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)12.3[4]
5-Bromo-8-hydroxyquinolineC6 (rat brain tumor)15.4[4]
5-Bromo-8-hydroxyquinolineHeLa (human cervix carcinoma)20.1[4]
5-Bromo-8-hydroxyquinolineHT29 (human colon carcinoma)25.6[4]

Table 2: Anticancer Activity of Highly Brominated Quinolines

CompoundCell LineIC₅₀ (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C65.45[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa9.6[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT298.7[6]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C618.3[6]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HeLa22.5[6]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HT2925.1[6]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reagents Arylboronic Acid / Amine / Alkyne + Pd Catalyst + Base coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) reagents->coupling purification Purification (Column Chromatography) coupling->purification product Novel 8-Substituted-4-methylquinoline Derivative purification->product assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General workflow for synthesis and evaluation of anticancer agents.

Signaling Pathways

EGFR_Pathway Quinoline Quinoline Derivative EGFR EGFR Quinoline->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[1]

VEGFR2_Pathway Quinoline Quinoline Derivative VEGFR2 VEGFR-2 Quinoline->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.[1]

PI3K_Akt_Pathway Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[1]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for the development of new therapeutic compounds. By leveraging modern synthetic chemistry and a deeper understanding of cancer-related signaling pathways, researchers can continue to explore the vast chemical space around the quinoline scaffold to discover potent and selective anticancer drugs.

References

Application Notes and Protocols: Preparation and Evaluation of Immunomodulators from 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of the quinoline ring system offers a versatile platform for the development of novel compounds with a wide range of biological activities. This document provides detailed protocols for the synthesis of novel immunomodulators derived from 8-Bromo-4-methylquinoline and for their subsequent in vitro evaluation.

This compound serves as a key starting material, with the bromine atom at the 8-position providing a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and amino moieties, leading to the generation of a library of compounds with potential immunomodulatory properties. Based on the known activity of structurally related aminoquinolines, it is hypothesized that these novel derivatives may act as agonists of Toll-like Receptors (TLRs), such as TLR7 and TLR8, leading to the activation of downstream signaling pathways like NF-κB and the subsequent production of immunomodulatory cytokines.[1][2][3][4]

These application notes provide exemplary synthetic routes and detailed protocols for the biological evaluation of these novel compounds, including cytokine profiling and lymphocyte proliferation assays, to characterize their immunomodulatory effects.

Synthetic Protocols

Two primary synthetic strategies are presented for the derivatization of this compound: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Protocol 1: Synthesis of 8-Aryl-4-methylquinolines via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 8-aryl-4-methylquinoline derivatives. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7]

Experimental Workflow: Suzuki-Miyaura Coupling

G start This compound + Arylboronic Acid reagents Pd(PPh3)4, K2CO3 Toluene/H2O start->reagents Add reaction Reaction Mixture (Reflux, 8-12 h) reagents->reaction Heat workup Aqueous Workup (EtOAc, H2O, Brine) reaction->workup Cool & Extract purification Column Chromatography (Silica Gel) workup->purification Dry & Concentrate product 8-Aryl-4-methylquinoline Derivative purification->product

Synthetic workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water (4:1 v/v) to the flask.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 8-aryl-4-methylquinoline derivative.

Protocol 2: Synthesis of 8-Amino-4-methylquinoline Derivatives via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 8-(substituted-amino)-4-methylquinoline derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10][11][12]

Experimental Workflow: Buchwald-Hartwig Amination

G start This compound + Primary or Secondary Amine reagents Pd2(dba)3, Xantphos, Cs2CO3 Toluene start->reagents Add reaction Reaction Mixture (Inert Atmosphere, 100 °C, 12-24 h) reagents->reaction Heat workup Aqueous Workup (EtOAc, H2O) reaction->workup Cool & Extract purification Column Chromatography (Silica Gel) workup->purification Dry & Concentrate product 8-(Substituted-amino)-4-methylquinoline Derivative purification->product

Synthetic workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (1.5 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 8-(substituted-amino)-4-methylquinoline derivative.

Data Presentation: Synthetic Outcomes

The following tables summarize representative, hypothetical results for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Methyl-8-phenylquinoline85
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-4-methylquinoline78
33-Fluorophenylboronic acid8-(3-Fluorophenyl)-4-methylquinoline82
4Pyridine-3-boronic acid3-(4-Methylquinolin-8-yl)pyridine65

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1AnilineN-Phenyl-4-methylquinolin-8-amine75
2Morpholine4-(4-Methylquinolin-8-yl)morpholine88
3BenzylamineN-Benzyl-4-methylquinolin-8-amine72
4Piperidine8-(Piperidin-1-yl)-4-methylquinoline91

Immunomodulatory Activity Evaluation

The synthesized 8-substituted-4-methylquinoline derivatives can be screened for their immunomodulatory activity using a variety of in vitro assays.[13][14][15][16][17]

Hypothesized Signaling Pathway: TLR7/8 Activation

Structurally similar aminoquinolines are known to activate TLR7 and/or TLR8, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[1][2][3][4][18]

G cluster_cell Immune Cell (e.g., Macrophage, Dendritic Cell) ligand 8-Amino-4-methylquinoline Derivative tlr TLR7/8 ligand->tlr Binds myd88 MyD88 tlr->myd88 Activates irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) nucleus->cytokines Induces Transcription

Hypothesized TLR7/8-mediated NF-κB signaling pathway.
Protocol 3: Cytokine Profiling in Human PBMCs

This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) in response to stimulation with the synthesized compounds.[13][19][20][21][22][23]

Materials:

  • Synthesized 8-substituted-4-methylquinoline derivatives

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) as a positive control

  • DMSO (Dimethyl sulfoxide) as a vehicle control

  • 96-well cell culture plates

  • Human TNF-α, IL-6, and IL-12 ELISA kits or multiplex bead-based immunoassay kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Add 100 µL of the diluted compounds, positive control (LPS, 100 ng/mL), or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Collect the supernatant and store at -80 °C until analysis.

  • Quantify the concentration of TNF-α, IL-6, and IL-12 in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Data Presentation: Cytokine Production

Table 3: Hypothetical Cytokine Production in hPBMCs (pg/mL)

Compound (10 µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Vehicle (DMSO)50 ± 880 ± 1225 ± 5
LPS (100 ng/mL)2500 ± 2104500 ± 3501800 ± 150
Compound 11800 ± 1503200 ± 2801200 ± 110
Compound 2150 ± 25250 ± 4080 ± 15
Compound 32200 ± 1903800 ± 3101500 ± 130

Data are presented as mean ± standard deviation.

Protocol 4: Lymphocyte Proliferation Assay

This assay measures the ability of the synthesized compounds to induce the proliferation of lymphocytes, a key feature of an adaptive immune response.[24][25][26][27][28]

Materials:

  • Synthesized 8-substituted-4-methylquinoline derivatives

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO as a vehicle control

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, BrdU, or CFSE-based)

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 3. Adjust the cell density to 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of serially diluted test compounds, positive control (PHA, 5 µg/mL), or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 72 hours.

  • Assess cell proliferation using a chosen method:

    • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • BrdU Assay: Add BrdU to each well during the final 18-24 hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody-based ELISA.

  • Calculate the stimulation index (SI) as the ratio of the mean response of stimulated cells to the mean response of unstimulated (vehicle control) cells.

Data Presentation: Lymphocyte Proliferation

Table 4: Hypothetical Lymphocyte Proliferation (Stimulation Index)

Compound (10 µM)Stimulation Index (SI)
Vehicle (DMSO)1.0
PHA (5 µg/mL)15.2 ± 1.8
Compound 18.5 ± 0.9
Compound 21.2 ± 0.2
Compound 310.1 ± 1.1

Data are presented as mean ± standard deviation.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the synthesis and immunomodulatory evaluation of novel derivatives of this compound. By employing robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a diverse chemical library can be generated. The subsequent in vitro assays for cytokine profiling and lymphocyte proliferation will enable the identification and characterization of lead compounds with potent immunomodulatory activity, paving the way for further preclinical development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 8-Bromo-4-methylquinoline. This protocol is designed to facilitate the synthesis of diverse 8-aryl-4-methylquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science due to their potential biological activities.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely utilized in academic and industrial research, particularly in drug discovery, for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Illustrative Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1001090-98
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101680-90
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O (5:1)901875-85
5Naphthalene-1-boronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)1001488-96

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and can be optimized for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 8-aryl-4-methylquinoline.

Protocol 2: Optimized Procedure for Challenging Couplings

For less reactive arylboronic acids or when the general procedure gives low yields, a more active catalyst system and stronger base may be required.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos or XPhos, 3-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Other materials as listed in Protocol 1

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the arylboronic acid or its pinacol ester (1.5 eq.), the base (e.g., K₃PO₄, 3.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 3 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous and degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps as outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar Transmetalation Transmetalation Transmetalation Ar_B_OH2 Ar'B(OH)₂ + Base PdII_Ar_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_Ar->Product RedElim Reductive Elimination Aryl_Bromide This compound

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification weigh_reagents Weigh Reagents: This compound, Arylboronic acid, Base, Catalyst assemble_reaction Assemble Reaction under Inert Gas weigh_reagents->assemble_reaction dry_glassware Dry Glassware dry_glassware->assemble_reaction add_solvent Add Degassed Solvent assemble_reaction->add_solvent degas_solvent Degas Solvent degas_solvent->assemble_reaction heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Liquid-Liquid Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 8-bromo-4-methylquinoline. This key intermediate is a valuable scaffold in medicinal chemistry, and its functionalization through the introduction of nitrogen, oxygen, and sulfur nucleophiles is a critical step in the synthesis of novel therapeutic agents. While classical SNAr reactions on unactivated aryl halides like this compound are often challenging, modern palladium- and copper-catalyzed methods have emerged as powerful tools to effect these transformations with high efficiency and broad substrate scope. This document details the protocols for two of the most significant of these reactions: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction to Nucleophilic Substitution on this compound

The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals. The substitution pattern on the quinoline ring is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. The bromine atom at the 8-position of 4-methylquinoline serves as a versatile handle for introducing a diverse array of functional groups.

Direct nucleophilic aromatic substitution on this compound is often difficult due to the electron-rich nature of the quinoline ring system, which disfavors the formation of the negatively charged Meisenheimer intermediate characteristic of the SNAr mechanism. However, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at this position.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines from aryl halides.[1][2] This reaction is catalyzed by palladium complexes, typically in the presence of a phosphine ligand and a base.[1] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.[3][4]

General Reaction Scheme

cluster_0 Buchwald-Hartwig Amination This compound This compound Amine Amine This compound->Amine + 8-Amino-4-methylquinoline 8-Amino-4-methylquinoline Amine->8-Amino-4-methylquinoline Pd Catalyst, Ligand, Base Solvent, Heat ->

Caption: Buchwald-Hartwig C-N cross-coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of bromo-heterocycles with various amine nucleophiles. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.

EntryAmine NucleophilePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11085-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane10090-98
3Benzylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDSTHF8080-92
4PyrrolidinePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene10088-96
Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This protocol describes a general procedure for the amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-O, C-N, and C-S bonds using a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.[6] This reaction is particularly useful for the synthesis of diaryl ethers and has been extended to the formation of aryl amines and thioethers.[5][7]

General Reaction Scheme

cluster_1 Ullmann Condensation This compound This compound Nucleophile (NuH) Nucleophile (NuH) This compound->Nucleophile (NuH) + 8-Nu-4-methylquinoline 8-Nu-4-methylquinoline Nucleophile (NuH)->8-Nu-4-methylquinoline Cu Catalyst, Ligand (optional), Base Solvent, Heat ->

Caption: Ullmann-type C-Nu cross-coupling.

Quantitative Data Summary

The following table provides representative conditions and yields for the Ullmann condensation of aryl bromides with various nucleophiles. These serve as a guide for developing a specific protocol for this compound.

EntryNucleophileCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenolCuI (10)L-Proline (20)K₂CO₃DMSO11075-90
2ThiophenolCuI (5)Phenanthroline (10)Cs₂CO₃Dioxane12080-95
3AnilineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄DMF13070-85
4Sodium MethoxideCuBr (15)NoneNaOMeNMP14060-80
Experimental Protocol: Ullmann Condensation with Phenol

This protocol provides a general method for the copper-catalyzed O-arylation of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial or flask

  • Magnetic stir bar

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and phenol (1.2 mmol, 1.2 equiv.).

  • Add anhydrous DMSO (4 mL).

  • Seal the vial and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Signaling Pathways and Applications in Drug Development

Derivatives of 8-aminoquinoline are well-established pharmacophores, particularly in the development of antimalarial drugs like primaquine. The amino group at the 8-position is often crucial for their biological activity. The introduction of various substituents through nucleophilic substitution allows for the fine-tuning of the molecule's properties to enhance efficacy, improve metabolic stability, and reduce toxicity.

While specific signaling pathways for derivatives of this compound are not extensively documented, the 8-aminoquinoline scaffold is known to be involved in generating reactive oxygen species that can damage parasites. Some 8-aminoquinoline derivatives have also shown potential as anticancer agents through mechanisms such as DNA intercalation and topoisomerase inhibition.

This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution 8-Substituted-4-methylquinoline Library 8-Substituted-4-methylquinoline Library Nucleophilic Substitution->8-Substituted-4-methylquinoline Library Screening & SAR Screening & SAR 8-Substituted-4-methylquinoline Library->Screening & SAR Biological Assays Lead Optimization Lead Optimization Screening & SAR->Lead Optimization Identify Hits Drug Candidate Drug Candidate Lead Optimization->Drug Candidate Improve Properties

Caption: Drug discovery workflow.

Conclusion

The nucleophilic substitution of this compound, primarily through modern palladium- and copper-catalyzed methods, provides a robust and versatile platform for the synthesis of a wide range of functionalized quinoline derivatives. The Buchwald-Hartwig amination and Ullmann condensation are powerful tools for researchers in drug discovery to generate novel molecular entities for biological screening and lead optimization. The protocols and data presented in these application notes offer a solid foundation for the successful synthesis of these valuable compounds.

References

Application Notes and Protocols for the Functionalization of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of 8-Bromo-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic modification of the quinoline core at the 8-position allows for the synthesis of diverse derivatives with potential applications in drug discovery and the development of novel functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are presented to facilitate the synthesis of novel 8-substituted-4-methylquinoline analogs.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and expected yields for the functionalization of this compound. These conditions are based on established protocols for similar bromoquinoline substrates and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101875-85
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane1001282-92

Table 2: Buchwald-Hartwig Amination of this compound

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001880-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102470-85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF801675-88
4PiperidinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2)Toluene1052085-95

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePalladium Catalyst (mol%)Copper(I) Salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)THF65885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)Diisopropylamine (4)Toluene701280-90
31-HexynePd(OAc)₂ (2)CuI (4)Piperidine (3)DMF801078-88
4EthynyltrimethylsilanePdCl₂(MeCN)₂ (3)- (Copper-free)DBU (2)Acetonitrile801670-80

Experimental Protocols

The following are detailed, representative protocols for the functionalization of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-4-methylquinolines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 90-110 °C) for the specified time (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-4-methylquinoline.

Suzuki_Miyaura_Workflow A Reaction Setup (this compound, Arylboronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B 1. C Solvent Addition (Degassed Dioxane/H₂O) B->C 2. D Reaction (Heating at 90-110 °C) C->D 3. E Work-up (Extraction & Washing) D->E 4. (12-24h) F Purification (Column Chromatography) E->F 5. G 8-Aryl-4-methylquinoline F->G 6.

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-4-methylquinolines

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor (2 mol%) and the phosphine ligand (3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add anhydrous solvent, followed by this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-amino-4-methylquinoline derivative.

Buchwald_Hartwig_Workflow A Catalyst Preparation (Pd Precursor & Ligand) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B 1. C Reagent Addition (this compound, Amine, Base, Solvent) B->C 2. D Reaction (Heating at 80-120 °C) C->D 3. E Work-up (Filtration & Extraction) D->E 4. (16-24h) F Purification (Column Chromatography) E->F 5. G 8-Amino-4-methylquinoline F->G 6.

Buchwald-Hartwig Amination Workflow
Protocol 3: Sonogashira Coupling for the Synthesis of 8-Alkynyl-4-methylquinolines

This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) salt (e.g., CuI, 5 mol%)

  • Amine base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (3 mol%), and the copper(I) salt (5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent, followed by the terminal alkyne (1.2 equiv) and the amine base (3.0 equiv) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the specified time (8-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Sonogashira_Workflow A Reaction Setup (this compound, Pd & Cu Catalysts) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B 1. C Reagent Addition (Solvent, Alkyne, Amine Base) B->C 2. D Reaction (Stirring at RT-80 °C) C->D 3. E Work-up (Filtration & Washing) D->E 4. (8-16h) F Purification (Column Chromatography) E->F 5. G 8-Alkynyl-4-methylquinoline F->G 6.

Sonogashira Coupling Workflow

References

Application Notes and Protocols for the Biological Screening of 8-Bromo-4-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological screening of novel 8-bromo-4-methylquinoline derivatives. This document outlines detailed protocols for assessing their potential as anticancer and antimicrobial agents, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous pharmacologically active agents.[1][2] The introduction of a bromine atom at the 8-position and a methyl group at the 4-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity, making these derivatives promising candidates for drug discovery programs.[3][4] The strategic placement of these functional groups offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[3] This document provides a guide to the initial biological evaluation of this class of compounds.

Data Presentation: In Vitro Biological Activity

Quantitative data from in vitro assays should be summarized for clear comparison. The following tables provide a template for presenting the biological activity of newly synthesized this compound derivatives. Data for structurally related bromo- and methyl-substituted quinolines are included as a benchmark.

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative 1 HT-29 (Colon)MTT Assay[Insert Data]5-Fluorouracil15.4 - 26.4[2]
This compound Derivative 2 HeLa (Cervical)MTT Assay[Insert Data]5-Fluorouracil15.4 - 26.4[2]
This compound Derivative 3 C6 (Glioblastoma)MTT Assay[Insert Data]5-Fluorouracil15.4 - 26.4[2]
Reference: 5,7-Dibromo-8-hydroxyquinolineHT-29 (Colon)MTT Assay6.7 - 25.6[5]--
Reference: 2-phenylquinolin-4-amine (7a)HT-29 (Colon)Antiproliferative8.12[6][7]--
Reference: 2-phenylquinolin-4-amine (7d)HT-29 (Colon)Antiproliferative9.19[6][7]--

Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivative 1 S. aureus-[Insert Data]Ciprofloxacin[Insert Ref. Value]
This compound Derivative 2 E. coli-[Insert Data]Ciprofloxacin[Insert Ref. Value]
This compound Derivative 3 -C. albicans[Insert Data]Fluconazole[Insert Ref. Value]
This compound Derivative 4 -A. niger[Insert Data]Fluconazole[Insert Ref. Value]
Reference: Quinolone Derivative 6B. cerus, S. aureus, P. aeruginosa, E. coliA. flavus, A. niger, F. oxysporum, C. albicans3.12 - 50[8]--

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are standardized and can be adapted for the specific this compound derivatives being tested.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Cancer cell lines (e.g., HT-29, HeLa, C6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[9] Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.[8][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics/antifungals

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Protocol 3: Caspase-3 Activation Assay

This assay is used to determine if the anticancer activity of the compounds is mediated through the induction of apoptosis.

Materials:

  • Cancer cell line

  • This compound derivatives

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Treatment: Seed and treat the cells with the test compounds as described in the MTT assay protocol.

  • Cell Lysis: After the desired incubation period, lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase-3 Activity Measurement: Add the Caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.

  • Data Acquisition: Measure the colorimetric or fluorescent signal using a plate reader.

  • Data Analysis: Compare the Caspase-3 activity in treated cells to that in untreated control cells. An increase in activity indicates the induction of apoptosis. Synthesized compounds can be evaluated for their EC50 values in the caspase-3 activation assay.[6][7]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Hit_Identification Hit Identification (IC50 / MIC determination) Anticancer->Hit_Identification Antimicrobial->Hit_Identification Apoptosis Apoptosis Assays (e.g., Caspase-3) Hit_Identification->Apoptosis Enzyme Enzyme Inhibition Assays (e.g., Topoisomerase) Hit_Identification->Enzyme Pathway Signaling Pathway Analysis Apoptosis->Pathway Enzyme->Pathway

Caption: Experimental workflow for the biological screening of novel compounds.

Quinoline derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Derivative Compound->EGFR Compound->VEGFR2 Compound->PI3K

Caption: Potential inhibition of key cancer signaling pathways.

References

Application Notes: 8-Bromo-4-methylquinoline as a Versatile Building Block for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] 8-Bromo-4-methylquinoline is a valuable heterocyclic building block for the synthesis of diverse compound libraries. The strategic placement of the bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[3] This allows for extensive structure-activity relationship (SAR) studies and the rapid generation of novel chemical entities for drug discovery programs.[4]

These application notes provide an overview of the key synthetic strategies for diversifying the this compound core, detailed experimental protocols for cornerstone reactions, and a summary of the potential biological applications of the resulting compound libraries, particularly in the context of kinase inhibition for cancer therapy.[5]

Key Synthetic Strategies

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[1]

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromoquinoline with a wide range of aryl or heteroaryl boronic acids or esters.[1][6] This strategy is fundamental for synthesizing biaryl and heteroaryl-substituted quinolines, which are common motifs in kinase inhibitors.[7]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling this compound with various primary or secondary amines.[8][9] The resulting 8-aminoquinoline derivatives are of significant interest for their potential as therapeutic agents. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this transformation.[10]

These two key reactions allow for the systematic exploration of the chemical space around the quinoline core, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles of new drug candidates.

Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for bromoquinoline derivatives and can be optimized for specific substrates.[1][11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.5 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system via syringe. The typical reaction concentration is 0.1 M with respect to the bromoquinoline.[11]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes until a homogeneous catalyst solution forms. Finally, add the amine.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and ensure it remains under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Illustrative Reaction Data

Quantitative data for the functionalization of the specific this compound scaffold is not widely published. The tables below present representative data for Suzuki-Miyaura coupling reactions performed on analogous bromoquinoline systems to illustrate typical outcomes.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Bromoquinoline Analogs

Entry Bromoquinoline Substrate Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 8-Bromo-6-methylquinolin-2(1H)-one Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/H₂O 90 85
2 8-Bromo-6-methylquinolin-2(1H)-one 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/H₂O 90 82
3 5-Bromo-8-methoxy-2-methylquinoline 3-Tolylboronic acid Pd(dppf)Cl₂ (5) Cs₂CO₃ Dioxane/H₂O 100 91
4 3-Bromoquinoline 4-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂/SPhos (2) K₃PO₄ Toluene/H₂O 110 95

Data is illustrative and sourced from typical conditions for similar reactions.[1][11][12]

Table 2: Biological Activity of Representative Quinoline-Based Kinase Inhibitors

Compound Class Target Kinase Example Compound IC₅₀ (nM) Reference Cell Line
4-Anilinoquinolines EGFR Gefitinib 2-37 Various Cancer Lines
4-Anilinoquinolines VEGFR-2 Lenvatinib 4 HUVEC
Quinoline Derivatives Aurora A Compound 6e ¹ 168,780 (µM) MCF-7
8-Hydroxyquinolines Topoisomerase I Bromo-derivative - -

¹Compound 6e is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related heterocyclic system.[13] Data is presented to show the potential of the quinoline scaffold in kinase inhibition.[2][13][14]

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a logical workflow for generating a diverse compound library from this compound using the described synthetic strategies.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, Base, Ligand cc_lib 8-Aryl-4-methylquinoline Library (C-C coupled) suzuki->cc_lib cn_lib 8-Amino-4-methylquinoline Library (C-N coupled) buchwald->cn_lib boronic Aryl/Heteroaryl Boronic Acids boronic->suzuki amines Primary/Secondary Amine Nucleophiles amines->buchwald

Caption: Library synthesis workflow from this compound.

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ ox_add [Ar-Pd(II)-Br]L₂ center->ox_add Oxidative Addition Ar-Br trans [Ar-Pd(II)-Ar']L₂ ox_add->trans Transmetalation Ar'-B(OR)₂ + Base red_elim Ar-Ar' trans->red_elim Reductive Elimination red_elim->center  Regenerates  Catalyst

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Cycle Buchwald-Hartwig Catalytic Cycle center Pd(0)L₂ ox_add [Ar-Pd(II)-Br]L₂ center->ox_add Oxidative Addition Ar-Br amine_complex [Ar-Pd(II)-N(H)R₂]L₂⁺ ox_add->amine_complex Amine Coordination R₂NH amido_complex [Ar-Pd(II)-NR₂]L₂ amine_complex->amido_complex Deprotonation (Base) red_elim Ar-NR₂ amido_complex->red_elim Reductive Elimination red_elim->center  Regenerates  Catalyst

Caption: Simplified Buchwald-Hartwig amination cycle.

Target Signaling Pathways in Cancer

Derivatives of quinoline are known to inhibit key signaling pathways implicated in cancer cell proliferation and survival.[2] The diagrams below illustrate potential points of inhibition.

EGFR_Pathway EGFR Signaling Pathway Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.[2]

VEGFR_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC Dimerization & Autophosphorylation PKC PKC PLC->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis Inhibitor Quinoline-Based Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.[2]

References

Application Notes: 8-Bromo-4-methylquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal starting point for developing potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[1][3]

While direct literature on the application of 8-Bromo-4-methylquinoline is limited, its close structural analogs, such as 7-Bromo-4-chloro-8-methylquinoline, have been extensively used to generate libraries of kinase inhibitors targeting key oncogenic pathways.[4] The bromine atom on the quinoline ring serves as a crucial synthetic handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions.[4][5]

These application notes will leverage the established synthetic strategies and biological data from closely related bromo-quinoline analogs to provide a comprehensive guide for utilizing this compound as a versatile building block in the synthesis of novel kinase inhibitors. The protocols and pathways described herein are based on established methodologies and can be adapted for the specific research needs of drug discovery programs.[4][6]

Key Synthetic Strategies & Experimental Workflow

The primary utility of the bromo-substituted quinoline scaffold lies in its capacity for functionalization via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, enabling the linkage of the quinoline core to a wide variety of aryl and heteroaryl moieties. This strategy allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with the target kinase's active site.

A typical experimental workflow for synthesizing a library of kinase inhibitors from a bromo-quinoline starting material is depicted below.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_reagents Reagents cluster_products Products & Screening A This compound B Suzuki-Miyaura Cross-Coupling A->B G Purification & Characterization B->G Crude Product C Aryl/Heteroaryl Boronic Acids or Esters C->B D Palladium Catalyst (e.g., Pd(PPh₃)₄) D->B E Base (e.g., K₃PO₄, Na₂CO₃) E->B F Library of Novel Quinoline Derivatives H Biological Screening (Kinase Assays) F->H G->F Purified Compounds

Caption: General experimental workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations used to functionalize the bromo-quinoline scaffold. Researchers should optimize conditions based on the specific substrates being used.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid/ester. This reaction is fundamental for introducing diverse substituents at the 8-position to probe the binding pocket of the target kinase.[5]

Materials:

  • This compound (1.0 equivalent)

  • Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.01 - 0.05 equivalents)

  • Base (e.g., Potassium phosphate, K₃PO₄; Sodium carbonate, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.[5]

  • Characterize the final compound using NMR spectroscopy and mass spectrometry.

Targeted Signaling Pathways & Data

Quinoline-based molecules have been successfully developed to inhibit a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][4] Key targets include the PI3K/Akt/mTOR, EGFR, and BTK signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[7] Several quinoline-based compounds have been developed as potent inhibitors of PI3K and/or mTOR.[8][9][10]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTORC1/2 Akt->mTOR Activation Downstream Cell Survival, Growth, Proliferation mTOR->Downstream Activation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivation drives many cancers. Quinoline derivatives have been successfully designed as potent EGFR inhibitors.[4]

EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS Activation PI3K PI3K/Akt Pathway EGFR->PI3K Activation Downstream Cell Proliferation, Survival, Growth RAS->Downstream PI3K->Downstream Inhibitor Quinoline-Based Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Quantitative Data: Activity of Representative Quinoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several kinase inhibitors featuring a quinoline or related heterocyclic core, demonstrating the potential of this scaffold.

Compound Class/NameTarget Kinase(s)IC₅₀ ValueReference(s)
4-Anilinoquinoline-3-carbonitrile derivativeEGFR kinase0.0075 µM (7.5 nM)[4]
Quinoline-Based Derivative (C₂)mTOR113.2 µM[11]
4-aminoquinoline derivative (Compound 31)RIPK2< 20 nM[6]
Quinazoline-Based Derivative ((S)-C5)PI3Kα, mTORPotent Inhibition[10]
N,9-Diphenyl-9H-purin-2-amine (10j)BTK0.4 nM[12]
Acalabrutinib (Second-gen BTK inhibitor)BTK30 nM[13]

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. By employing well-established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, researchers can efficiently generate diverse libraries of compounds for biological screening. The proven success of the broader quinoline scaffold against critical cancer-related targets like PI3K, mTOR, EGFR, and BTK underscores the high potential of this approach. The protocols, data, and pathway diagrams presented in these notes provide a solid foundation for initiating drug discovery programs aimed at developing the next generation of quinoline-based therapeutic agents.

References

Application Notes and Protocols: Synthetic Routes to Novel 8-Bromo-4-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the preparation of 8-bromo-4-methylquinoline and its diverse analogs. The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core serves as a versatile platform for the development of novel therapeutic agents, with the bromine atom providing a key handle for further molecular elaboration through various cross-coupling and functionalization reactions.

This document details established synthetic protocols, including the Doebner-von Miller reaction for the construction of the quinoline core and subsequent functionalization methodologies such as palladium-catalyzed cross-coupling reactions. Quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized to facilitate understanding and implementation in a research setting.

Synthesis of the Core Scaffold: this compound

The primary route to this compound involves a classical cyclization reaction followed by a regioselective bromination. The Doebner-von Miller reaction, a robust method for the synthesis of 2,4-disubstituted quinolines, is a common starting point.

Doebner-von Miller Synthesis of 4-Methyl-8-bromoquinoline

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of the this compound scaffold, 2-bromoaniline is reacted with crotonaldehyde.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over 1 hour. The reaction mixture is stirred at 373 K for an additional 2.5 hours, after which an equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 30 minutes. Upon completion, the reaction solution is cooled in an ice bath. The crude brown solid is collected by filtration, washed with 2-propanol, dissolved in water, and neutralized with concentrated NH₃·H₂O to a pH of 8. The resulting precipitate is filtered and dried to yield 8-bromo-2-methylquinoline.[1]

Note: While this protocol yields 8-bromo-2-methylquinoline, a similar approach using a different α,β-unsaturated carbonyl precursor would be required to obtain the 4-methyl isomer directly. A more common and regioselective approach involves the synthesis of 8-substituted quinolines followed by bromination.

Bromination of 8-Substituted Quinolines

Direct bromination of 8-substituted quinolines can be a highly effective method for introducing a bromine atom at the desired position. The regioselectivity of the bromination is influenced by the nature of the substituent at the 8-position and the reaction conditions. For instance, the bromination of 8-hydroxyquinoline can yield a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline can be regioselectively brominated at the 5-position.[2] Careful optimization of reaction conditions, such as the choice of solvent and the stoichiometry of the brominating agent, is crucial for achieving the desired product.[2][3]

General Experimental Protocol: Bromination of an 8-Substituted Quinoline

To a solution of the 8-substituted quinoline (1 eq) in a suitable solvent (e.g., CHCl₃, CH₃CN), a solution of molecular bromine (1-2.1 eq) in the same solvent is added dropwise over a period of 10 minutes, typically in the dark and at ambient temperature. The reaction mixture is stirred for a specified duration (e.g., 2 days). After the reaction is complete, the mixture is washed with an aqueous solution of 5% NaHCO₃ and dried over Na₂SO₄. The solvent is evaporated under reduced pressure to yield the brominated product, which may require further purification by chromatography or recrystallization.[2][3]

Synthesis of Novel Analogs via Functionalization of the this compound Scaffold

The bromine atom at the C8-position of the quinoline ring is a versatile functional handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to develop novel analogs with potentially enhanced biological activities.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound Analogs

To a reaction vessel are added the this compound analog (1.0 eq), the desired aryl- or heteroarylboronic acid or its ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of acetonitrile and water or dioxane and water, is added. The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]

Other Palladium-Catalyzed Cross-Coupling Reactions

Other palladium-catalyzed reactions, such as the Sonogashira and Buchwald-Hartwig couplings, can also be employed to further diversify the this compound scaffold.

  • Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups by coupling the bromoquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[4]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines at the 8-position.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of key intermediates and functionalized analogs of 8-bromo-quinoline derivatives.

Table 1: Synthesis of Brominated Quinoline Precursors

Starting MaterialBrominating Agent (eq)SolventTemp. (°C)Time (h)ProductYield (%)Ref.
8-HydroxyquinolineBr₂ (1.5)CH₃CN0247-Bromo-8-hydroxyquinoline51[2]
8-HydroxyquinolineBr₂ (2.1)CHCl₃RT15,7-Dibromo-8-hydroxyquinoline90[2]
8-MethoxyquinolineBr₂ (1.1)CHCl₃RT485-Bromo-8-methoxyquinoline92[2]
2,4-dichloro-7-methoxy quinolineNBS (1.15)CH₂Cl₂0 to RT28-bromo-2,4-dichloro-7-methoxy-quinoline-[5]

Table 2: Suzuki-Miyaura Coupling of 8-Bromo-quinoline Analogs

8-Bromo-quinoline DerivativeBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
8-bromo-2,4-dichloro-7-methoxy-quinoline1-methyl-1H-pyrazol-4-ylboronic acidPd(PPh₃)₄K₂CO₃MeCN/H₂O802-128-Bromo-4-chloro-7-methoxy-2-(1-methyl-1H-pyrazol-4-yl)-quinoline82[5]
8-bromo-2,4-dichloro-7-methoxy-quinoline3,5-dimethyl-isoxazol-4-ylboronic acidPd(PPh₃)₄K₂CO₃MeCN/H₂O802-128-Bromo-4-chloro-2-(3,5-dimethyl-isoxazol-4-yl)-7-methoxy-quinoline95[5]
8-bromo-2,4-dichloro-7-methoxy-quinoline1H-indol-5-ylboronic acidPd(PPh₃)₄K₂CO₃MeCN/H₂O802-128-Bromo-4-chloro-2-(1H-indol-5-yl)-7-methoxy-quinoline84[5]

Mandatory Visualizations

Synthetic_Pathway_Doebner_Miller cluster_start Starting Materials cluster_reaction Doebner-von Miller Reaction cluster_product Core Scaffold 2-Bromoaniline 2-Bromoaniline Reaction_Conditions Acid Catalyst (e.g., HCl, ZnCl2) Heat 2-Bromoaniline->Reaction_Conditions Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Conditions 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Reaction_Conditions->8-Bromo-2-methylquinoline

Caption: Doebner-von Miller synthesis of 8-bromo-2-methylquinoline.

Functionalization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold This compound Scaffold Suzuki_Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Scaffold->Suzuki_Reagents C-C bond formation Sonogashira_Reagents Terminal Alkyne Pd Catalyst, Cu(I) Cocatalyst, Base Scaffold->Sonogashira_Reagents C-C bond formation Buchwald_Reagents Amine Pd Catalyst, Ligand, Base Scaffold->Buchwald_Reagents C-N bond formation Suzuki_Product 8-Aryl/Heteroaryl-4-methylquinoline Suzuki_Reagents->Suzuki_Product Sonogashira_Product 8-Alkynyl-4-methylquinoline Sonogashira_Reagents->Sonogashira_Product Buchwald_Product 8-Amino-4-methylquinoline Buchwald_Reagents->Buchwald_Product

Caption: Functionalization of the this compound scaffold.

Conclusion

The synthetic routes outlined in these application notes provide a robust framework for the synthesis of novel this compound analogs. The combination of classical quinoline synthesis methodologies with modern palladium-catalyzed cross-coupling reactions offers a powerful platform for generating diverse libraries of compounds for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers aiming to explore the chemical space and therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 8-bromo-4-methylquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering standardized procedures and expected outcomes.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-methylquinolines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[3][4]

General Reaction Scheme:
Illustrative Reaction Conditions and Yields:

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O (3:1)901688
33-Pyridinylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O (5:1)1101078
42-Thiopheneboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O (2:1)801882
Detailed Experimental Protocol: Synthesis of 4-methyl-8-phenylquinoline

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Deionized water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-8-phenylquinoline.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-4-methylquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.[6][7] This reaction is of great importance in drug discovery for the introduction of nitrogen-containing functional groups.[4][8]

General Reaction Scheme:
Illustrative Reaction Conditions and Yields:

The following table presents typical conditions for the Buchwald-Hartwig amination of this compound.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1101875
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002080
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF701283
4BenzylaminePd(OAc)₂ (2.5)RuPhos (5)K₃PO₄tert-Amyl alcohol1202470
Detailed Experimental Protocol: Synthesis of 4-methyl-N-phenylquinolin-8-amine

This protocol is adapted from procedures for similar substrates and may need optimization.[9]

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • BINAP (0.03 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk flask.

  • Add toluene and stir the mixture for 10 minutes.

  • Add this compound and aniline to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-N-phenylquinolin-8-amine.

Sonogashira Coupling: Synthesis of 8-Alkynyl-4-methylquinolines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][10] This method is invaluable for the synthesis of arylalkynes, which are key structural motifs in various functional materials and biologically active molecules.[11][12]

General Reaction Scheme:
Illustrative Reaction Conditions and Yields:

The following table outlines representative conditions for the Sonogashira coupling of this compound.

EntryAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80890
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineTHF601285
3TrimethylsilylacetylenePdCl₂(dppf) (2.5)CuI (5)DIPAToluene901088
4EthynylbenzenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃Acetonitrile701682
Detailed Experimental Protocol: Synthesis of 4-methyl-8-(phenylethynyl)quinoline

This protocol is based on general Sonogashira coupling procedures.[13][14]

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • DMF (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-methyl-8-(phenylethynyl)quinoline.

Visualizing the Catalytic Processes

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows for the described palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OH)₃⁻ Trans Transmetalation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr->Product RE Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ ArPdX->ArPdAmine HNR¹R² AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)L₂(NR¹R²) ArPdAmine->ArPdAmido -Base-H⁺ Deprot Deprotonation ArPdAmido->Pd0 Ar-NR¹R² Product Ar-NR¹R² ArPdAmido->Product RE Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[16]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)L₂(C≡CR) ArPdX->ArPdAlkyne Transmetalation (CuC≡CR) ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR) Product Ar-C≡CR ArPdAlkyne->Product Alkyne H-C≡CR CuAlkyne Cu-C≡CR Alkyne->CuAlkyne +CuX, Base CuX CuX CuAlkyne->CuX +ArPdX

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.[1]

Experimental_Workflow General Experimental Workflow A 1. Reagent Setup - Add this compound, coupling partner, catalyst, ligand, and base to a dry flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with N₂ or Ar. A->B C 3. Solvent Addition - Add degassed solvent(s) via syringe. B->C D 4. Reaction - Heat the mixture with stirring for the specified time. - Monitor progress by TLC/LC-MS. C->D E 5. Work-up - Cool to room temperature. - Perform aqueous wash and extraction with an organic solvent. D->E F 6. Purification - Dry the organic layer. - Concentrate under vacuum. - Purify by column chromatography. E->F G 7. Characterization - Obtain final product and analyze (NMR, MS, etc.). F->G

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

References

Application Notes and Protocols for the Derivatization of 8-Bromo-4-methylquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 8-bromo-4-methylquinoline, a versatile scaffold for the synthesis of novel compounds for biological assays. The strategic placement of the bromine atom at the 8-position and the methyl group at the 4-position offers unique opportunities for structural modifications to explore structure-activity relationships (SAR) and develop potent biological probes or lead compounds. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, which are highly efficient methods for creating carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Strategies

The bromine atom at the C8 position of the this compound core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The two primary and most versatile strategies for derivatization are:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the introduction of alkynyl groups, which can serve as handles for further functionalization or as key pharmacophores themselves.

These reactions allow for the construction of diverse chemical libraries for screening against various biological targets. Quinoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines the synthesis of 8-aryl-4-methylquinoline derivatives.[2]

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-4-methylquinoline derivative.

Protocol 2: General Procedure for Sonogashira Cross-Coupling of this compound

This protocol describes the synthesis of 8-alkynyl-4-methylquinoline derivatives.[3][4]

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04-0.10 equivalents)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (iPr₂NH))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • TLC for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).

  • Dissolve the solids in the chosen solvent and add the base.

  • Add the terminal alkyne (1.2-2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 8-alkynyl-4-methylquinoline.

Data Presentation

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents. The following table summarizes representative quantitative data for various quinoline derivatives, illustrating the potential for newly synthesized this compound derivatives.

Compound IDParent ScaffoldDerivativeBiological Target/AssayIC₅₀/MIC (µM)Reference
1 4-AminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast Cancer)>36.77[5]
2 4-AminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35-8.73[5]
3 Substituted QuinolineCompound 9b (piperazine moiety)Influenza A Virus0.88-6.33[6]
4 2-Substituted-4-aminoquinolineCompound III₁₁ (N,2-di-p-tolylquinolin-4-amine hydrochloride)Antifungal (Candida albicans)4-32[7]
5 4-Morpholino-2-phenylquinazolineThieno[3,2-d]pyrimidine derivative 15ePI3K p110alpha0.002[8]
6 Brominated MethoxyquinolineCompound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6, HeLa, HT29 (Cancer Cell Lines)5.45–9.6 μg/mL[9]

Visualizations

Experimental Workflow

The general workflow for the derivatization of this compound and subsequent biological evaluation is depicted below.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) start->sonogashira aryl_deriv 8-Aryl-4-methylquinoline Derivatives suzuki->aryl_deriv alkynyl_deriv 8-Alkynyl-4-methylquinoline Derivatives sonogashira->alkynyl_deriv purification Purification (Column Chromatography) aryl_deriv->purification alkynyl_deriv->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis

Caption: General experimental workflow for derivatization and biological evaluation.

Potential Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 8-Aryl/Alkynyl-4-methylquinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 8-Bromo-4-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromo-4-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most effective and regioselective method is the Doebner-von Miller reaction, which involves the cyclization of 2-bromoaniline with an α,β-unsaturated carbonyl compound like methyl vinyl ketone under acidic conditions. An alternative, though less selective, route is the direct bromination of 4-methylquinoline; however, this often leads to a mixture of isomers that are difficult to separate.

Q2: Why is the Doebner-von Miller reaction preferred over direct bromination of 4-methylquinoline?

A2: The Doebner-von Miller reaction using 2-bromoaniline as a starting material ensures that the bromine atom is unambiguously positioned at the 8-position of the quinoline ring. Direct bromination of 4-methylquinoline is less predictable and can yield a mixture of 5-bromo, 6-bromo, and di-brominated products, leading to lower yields of the desired 8-bromo isomer and complex purification challenges.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The Doebner-von Miller reaction is typically carried out under strongly acidic and high-temperature conditions, which can be hazardous.[1][2] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Bromine and its compounds are corrosive and toxic; handle them with extreme care.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for this purpose.

Q5: What are the recommended methods for purifying the final product?

A5: After the reaction is complete, the crude product is typically isolated by neutralization and extraction. Further purification can be achieved through column chromatography on silica gel or recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the optimal temperature (typically reflux) and monitor the reaction by TLC until the starting material is consumed.[3]
Inactive or poor-quality reagents.Use freshly distilled aniline and high-purity methyl vinyl ketone. Ensure the acid catalyst is of the appropriate concentration.
Sub-optimal reaction conditions.Vary the acid catalyst (e.g., sulfuric acid, hydrochloric acid, zinc chloride) and solvent to find the optimal conditions for your specific setup.[3]
Formation of Multiple Products/Isomers Use of direct bromination on 4-methylquinoline.For better regioselectivity, use the Doebner-von Miller synthesis starting with 2-bromoaniline.
Side reactions due to high temperatures.Carefully control the reaction temperature to minimize the formation of byproducts.
Difficulty in Product Isolation Product is soluble in the aqueous layer during workup.Ensure the pH of the aqueous layer is sufficiently basic (pH 8-9) to precipitate the quinoline product before extraction.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break up any emulsions.
Purification Challenges Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Product oiling out during recrystallization.Ensure the correct solvent system is used for recrystallization. If the product is oiling out, try a different solvent or a solvent mixture.

Experimental Protocols

Proposed Synthesis of this compound via Doebner-von Miller Reaction

This protocol describes the synthesis of this compound from 2-bromoaniline and methyl vinyl ketone.

Materials:

  • 2-bromoaniline

  • Methyl vinyl ketone

  • Concentrated sulfuric acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to a stirred solution of 2-bromoaniline.

  • Add nitrobenzene as an oxidizing agent.

  • Heat the mixture to approximately 100°C.

  • Slowly add methyl vinyl ketone to the reaction mixture via the dropping funnel.

  • After the addition is complete, heat the mixture under reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Quinoline Synthesis (Analogous Reactions)

Reaction TypeAniline DerivativeCarbonyl SourceCatalyst/ConditionsYield (%)Reference
Doebner-von MillerAnilineMethyl vinyl ketoneAcetic acid, FeCl₃, ZnCl₂, 70-75°C, reflux55-65[3]
Doebner-von Miller2-FluoroanilineMethyl vinyl ketoneAcetic acid, FeCl₃, ZnCl₂, 70-75°C, reflux~60[3]
Combes SynthesisAnilineAcetylacetoneSulfuric acidVaries[1][4][5]
Combes Synthesism-ChloroanilineAcetylacetoneSulfuric acidVaries[4]

Visualizations

experimental_workflow start Start: Reagents reagents 2-Bromoaniline Methyl Vinyl Ketone H₂SO₄, Nitrobenzene start->reagents reaction Doebner-von Miller Reaction (Reflux, 3-4h) reagents->reaction workup Workup: - Quench with ice - Neutralize (NaOH) - Extract (DCM) reaction->workup purification Purification: - Dry (MgSO₄) - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_conditions Check Reaction Conditions: - Temperature at reflux? - Sufficient reaction time? start->check_conditions Yes success Yield Improved start->success No check_reagents Check Reagent Quality: - Freshly distilled aniline? - High-purity MVK? check_conditions->check_reagents Conditions OK failure Yield Still Low check_conditions->failure Conditions not OK optimize Optimize Conditions: - Vary acid catalyst - Try different solvent check_reagents->optimize Reagents OK check_reagents->failure Reagents not OK optimize->success

Caption: Troubleshooting guide for low product yield in this compound synthesis.

References

Technical Support Center: Synthesis of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 8-Bromo-4-methylquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during synthesis.

Troubleshooting Guides

Problem 1: Low to No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows faint product spots or predominantly starting material.

  • Minimal precipitate formation upon workup.

  • Isolated yield is significantly lower than expected.

Possible Causes & Solutions:

Root Cause Troubleshooting Steps
Incomplete Reaction Verify Reaction Time and Temperature: Monitor the reaction progress closely using TLC. Some reactions, like the Doebner-von Miller, can be slow and require extended heating.[1] For thermal cyclizations, such as in the Gould-Jacobs reaction, ensure the temperature is high enough (often >250 °C) for efficient ring closure.[2]
Poor Quality Reagents Assess Reagent Purity: Use freshly distilled anilines and aldehydes. α,β-unsaturated aldehydes like crotonaldehyde are prone to polymerization, especially if old or improperly stored.[3] Verify the purity of catalysts and solvents.
Sub-optimal Catalyst Catalyst Screening: The choice of acid catalyst in reactions like the Doebner-von Miller or Combes synthesis is critical. If yields are low, consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄).[4][5]
Unfavorable Reaction Conditions Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction outcome. For the Gould-Jacobs cyclization, high-boiling solvents like diphenyl ether are often necessary.[6] In the Doebner-von Miller reaction, a biphasic system (e.g., toluene/water) can sometimes improve yields by minimizing polymerization of the aldehyde.[7]
Problem 2: Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a dark, viscous, or solid tar.

  • Product isolation is difficult, and the crude product is highly discolored.

  • Low yield of the desired product.

Possible Causes & Solutions:

Root Cause Troubleshooting Steps
Polymerization of Reactants Control Reactant Concentration: The most common cause of tarring in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4] Adding the aldehyde or ketone slowly to the reaction mixture can maintain a low instantaneous concentration, thus favoring the desired reaction pathway.[7]
Excessive Heat Optimize Reaction Temperature: While heat is often required, excessive temperatures can accelerate polymerization and decomposition.[4] Determine the minimum temperature necessary for the reaction to proceed at a reasonable rate.
Highly Acidic Conditions Moderate Acidity: Very strong acidic conditions can promote unwanted side reactions. While acid is necessary for catalysis, its concentration can be optimized. Using a moderator like ferrous sulfate in Skraup-type reactions (a variation of the Doebner-von Miller) can help control the reaction's exothermicity and reduce charring.[7]
Problem 3: Formation of Impurities and Purification Challenges

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • Difficulty in obtaining a pure product by recrystallization.

  • Co-elution of impurities during column chromatography.

Possible Causes & Solutions:

Root Cause Troubleshooting Steps
Formation of Regioisomers Control of Regioselectivity: In the Combes synthesis, using an unsymmetrical β-diketone can lead to a mixture of regioisomers.[8] The regioselectivity can be influenced by the steric and electronic properties of the aniline and diketone substituents.
Incomplete Oxidation Ensure Complete Aromatization: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, the product will be contaminated. The choice of oxidizing agent (often an arsenic compound in classical procedures, though modern methods may use milder oxidants) and reaction time are crucial.[9]
Side Reactions of Starting Materials Protecting Groups: The amino group of aniline is highly activating, which can lead to undesired side reactions like over-bromination if direct bromination of aniline is attempted without protection.[10] Acetylation of the amino group can be used to moderate its reactivity and direct bromination to the desired position.
Ineffective Purification Optimize Purification Method: If recrystallization fails to yield a pure product, column chromatography is a viable alternative. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened to achieve good separation.[11] For stubborn impurities, conversion to a salt (e.g., hydrochloride) followed by recrystallization and then neutralization can be an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route is the Doebner-von Miller reaction . This method involves the reaction of 2-bromoaniline with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, in the presence of an acid catalyst.[5][12] An alternative is to first synthesize 4-methylquinolin-8-ol via a Gould-Jacobs reaction with 2-aminophenol and then convert the hydroxyl group to a bromine.

Q2: I am having trouble with the first step, the synthesis of 2-bromoaniline. What are the key considerations?

A2: Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline due to the high activation of the ring by the amino group.[10] To achieve mono-bromination at the ortho position, it is common to first protect the amino group by acetylation to form acetanilide. The acetyl group moderates the reactivity and directs bromination. Subsequent hydrolysis of the bromo-acetanilide yields 2-bromoaniline. Alternatively, reduction of 2-bromonitrobenzene can also be employed.[13]

Q3: My Doebner-von Miller reaction for this compound is giving a very low yield. What are the most likely reasons?

A3: Low yields in this reaction are often due to the polymerization of crotonaldehyde under the strong acidic conditions required for the reaction.[4] Other factors include incomplete reaction, sub-optimal acid catalyst, or issues with the purity of the 2-bromoaniline starting material. Anilines with electron-withdrawing groups, like bromine, can be less reactive, potentially requiring harsher conditions which in turn can promote side reactions.

Q4: How can I purify the crude this compound product?

A4: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If significant colored impurities or byproducts are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard method.[11]

Q5: Are there alternative methods to the Doebner-von Miller reaction for this synthesis?

A5: Yes, the Combes quinoline synthesis is another option.[14] This would involve the reaction of 2-bromoaniline with a β-diketone (in this case, acetylacetone) under acidic conditions. Another possibility is a multi-step approach using the Gould-Jacobs reaction to first synthesize 4-methylquinolin-8-ol from 2-aminophenol and ethyl acetoacetate, followed by a reaction to convert the hydroxyl group to a bromo group.[15][16]

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

Step 1: Synthesis of 2-Bromoaniline (from 2-Bromonitrobenzene)

  • To a stirred solution of 2-bromonitrobenzene (1 eq.) in ethanol, add a solution of stannous chloride (SnCl₂) (3-4 eq.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromoaniline. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Heat the solution to approximately 100°C.

  • Slowly add crotonaldehyde (1.2-1.5 eq.) to the stirred, hot solution over a period of 30-60 minutes.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 3-4 hours.

  • Cool the mixture to room temperature and carefully make it alkaline by adding a concentrated solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent like dichloromethane or toluene (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Bromo-8-methylquinoline from 4-Hydroxy-8-methylquinoline

This protocol is for a related isomer but illustrates the conversion of a hydroxyquinoline to a bromoquinoline.[17]

  • To a solution of 4-hydroxy-8-methylquinoline (1.0 eq.) in N,N-dimethylformamide (DMF), slowly add phosphorus tribromide (PBr₃) (1.2 eq.) dropwise with stirring at room temperature.

  • Stir the reaction mixture for 15 hours at room temperature.

  • Quench the reaction by pouring it into an ice-water mixture.

  • Adjust the pH to 10 with a 2 M NaOH solution.

  • Collect the precipitated solid by filtration to obtain the crude 4-bromo-8-methylquinoline.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis

ReactionKey ReactantsCatalyst/ConditionsTypical YieldsKey Challenges
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄), Heat20-60%Tar formation, polymerization of carbonyl compound.[4]
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄), Heat40-80%Potential for regioisomer formation with unsymmetrical diketones.[8]
Gould-Jacobs Aniline, AlkoxymethylenemalonateHigh Temperature (>250 °C)50-90%Requires very high temperatures for cyclization, multi-step process.[2]

Visualizations

reaction_pathway cluster_start Starting Materials cluster_reaction Doebner-von Miller Reaction cluster_product Product 2-Bromoaniline 2-Bromoaniline Reaction_Vessel Acid Catalyst (e.g., HCl) Heat 2-Bromoaniline->Reaction_Vessel Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Reaction pathway for the synthesis of this compound via the Doebner-von Miller reaction.

troubleshooting_workflow Start Low Yield of This compound Check_Reagents Check Reagent Purity (Aniline, Aldehyde) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Optimize_Reagents Purify/Replace Reagents Check_Reagents->Optimize_Reagents Optimize_Conditions Systematically Vary Conditions (DoE) Check_Conditions->Optimize_Conditions Optimize_Purification Alternative Purification (Chromatography, Recrystallization) Check_Workup->Optimize_Purification Improved_Yield Improved Yield Optimize_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Optimize_Purification->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

logical_relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Side_Reactions Side Reactions (e.g., Tarring) Temperature->Side_Reactions can increase Catalyst Acid Catalyst Catalyst->Yield influences rate Catalyst->Side_Reactions can promote Purity Reagent Purity Purity->Yield directly impacts Purity_Outcome Product Purity Purity->Purity_Outcome determines Side_Reactions->Yield decreases Side_Reactions->Purity_Outcome decreases

Caption: Logical relationships between key reaction parameters and outcomes in the synthesis of this compound.

References

Technical Support Center: Purification of 8-Bromo-4-methylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 8-Bromo-4-methylquinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: The compound is not moving from the baseline (Rf value is too low).

  • Question: I've loaded my crude this compound onto the column, but it seems to be stuck at the top, even after eluting with my chosen solvent system. What should I do?

  • Answer: A low Rf value indicates that the eluent is not polar enough to move the compound down the stationary phase. To address this, you should gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can incrementally increase the proportion of ethyl acetate. If the compound remains immobile even with a highly polar solvent system, consider the possibility of strong interactions with the stationary phase, which may require the use of a different adsorbent or the addition of a modifier to the eluent.

Issue 2: The compound is eluting too quickly with the solvent front (Rf value is too high).

  • Question: My this compound is coming off the column almost immediately with the solvent front, resulting in poor separation from non-polar impurities. How can I improve its retention?

  • Answer: An Rf value that is too high signifies that the eluent is overly polar, causing the compound to have a weak affinity for the stationary phase. To increase retention, you need to decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, for example, you should increase the percentage of hexane. The goal is to find a solvent system that provides an optimal Rf value, typically in the range of 0.2-0.3 for good separation.[1]

Issue 3: The purified fractions show streaking or tailing on the TLC plate.

  • Question: After running the column, my TLC analysis of the collected fractions shows significant streaking or tailing of the spot corresponding to this compound. What causes this and how can it be prevented?

  • Answer: Peak tailing is often a result of secondary interactions between the basic nitrogen of the quinoline ring and acidic silanol groups on the surface of the silica gel.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), to your eluent.[2][3] This neutralizes the acidic sites and leads to more symmetrical spots on the TLC plate and better peak shapes during chromatography.

Issue 4: The compound appears to be decomposing on the column.

  • Question: I'm observing the appearance of new, unwanted spots on my TLC plates as the chromatography progresses, and my overall yield is low. I suspect my this compound is decomposing. What can I do?

  • Answer: Decomposition on silica gel can be a significant issue for quinoline derivatives due to the acidic nature of the stationary phase.[2] To prevent this, consider the following strategies:

    • Deactivate the silica gel: As mentioned for peak tailing, adding a small percentage of triethylamine to the eluent can neutralize the silica gel and prevent acid-catalyzed degradation.[2][3]

    • Use an alternative stationary phase: If deactivation is insufficient, you might switch to a more inert stationary phase such as neutral alumina or Florisil.[4]

    • Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Issue 5: The separation between this compound and a close-running impurity is poor.

  • Question: I have an impurity that has a very similar Rf value to my target compound, making separation by column chromatography difficult. How can I improve the resolution?

  • Answer: Achieving separation of compounds with similar polarities requires careful optimization of the chromatographic conditions.

    • Fine-tune the solvent system: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.[3]

    • Use a longer column: Increasing the length of the stationary phase can enhance the separation of closely eluting compounds.

    • Optimize the flow rate: A slower flow rate can sometimes improve resolution, although it will increase the run time.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point for the purification of quinoline derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[6] You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the this compound.[1]

Q2: Should I use wet or dry loading for my sample?

A2: Both wet and dry loading methods can be effective.

  • Wet loading involves dissolving the crude product in a minimal amount of the initial eluent and carefully adding it to the top of the column.[5] This is often suitable for samples that are readily soluble in the mobile phase.

  • Dry loading is preferred for samples that are not very soluble in the starting eluent.[7] This technique involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[5]

Q3: How can I prevent the column from running dry?

A3: It is crucial to maintain a level of solvent above the stationary phase at all times. Allowing the column to run dry can lead to the formation of cracks and channels in the packing material, which will significantly compromise the separation efficiency.[5] Always ensure there is sufficient solvent in the reservoir above the column bed.

Q4: Can I reuse my column?

A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute and contaminate your current purification. For obtaining high-purity this compound, it is best to use a freshly packed column for each purification.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific solvent system and column dimensions may need to be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 230-400 mesh) to the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
  • Stir the mixture to create a uniform slurry, ensuring there are no dry clumps of silica gel.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position. Ensure the stopcock is closed.
  • Pour the silica gel slurry into the column.
  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica gel will pack down.
  • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.
  • Add more slurry as needed until the desired column height is reached.
  • Finish by adding a thin layer of sand to the top of the silica bed to prevent disturbance during solvent and sample addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel to this solution and mix well.
  • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.[5]
  • Carefully add this powder to the top of the packed column, ensuring a flat, even layer.[5]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Open the stopcock and begin collecting fractions in test tubes or other suitable containers.
  • Start with the initial low-polarity eluent and gradually increase the polarity as the chromatography progresses (gradient elution). For example, you can increase the percentage of ethyl acetate in hexane.
  • Monitor the elution of the compound by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

5. Isolation of the Pure Compound:

  • Once the desired compound has eluted, combine the pure fractions as identified by TLC.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecommended Value/SystemRationale/Comments
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA versatile and common solvent system for compounds of moderate polarity.[6]
Target Rf Value 0.2 - 0.3Provides a good balance between retention and elution for optimal separation.[1]
Eluent Modifier 0.5 - 2% Triethylamine (NEt₃)Recommended to prevent peak tailing and on-column decomposition by neutralizing acidic silica.[2][3]
Sample Loading Dry LoadingOften preferred for quinoline derivatives to ensure a narrow starting band and good resolution.[7]

Visualizations

G start Start Purification prep_column Prepare and Pack Silica Gel Column start->prep_column load_sample Load Crude Sample (Dry Loading Recommended) prep_column->load_sample run_column Elute with Hexane/ Ethyl Acetate Gradient load_sample->run_column monitor_tlc Monitor Fractions by TLC run_column->monitor_tlc issue Problem Encountered? monitor_tlc->issue Analysis of TLC low_rf Low Rf / No Movement issue->low_rf Yes high_rf High Rf / Elutes Too Fast issue->high_rf Yes tailing Peak Tailing / Streaking issue->tailing Yes decomposition Decomposition on Column issue->decomposition Yes combine_fractions Combine Pure Fractions issue->combine_fractions No, separation is good increase_polarity Increase Eluent Polarity (more Ethyl Acetate) low_rf->increase_polarity decrease_polarity Decrease Eluent Polarity (more Hexane) high_rf->decrease_polarity add_base Add 0.5-2% Triethylamine to Eluent tailing->add_base change_stationary_phase Consider Alumina or Deactivated Silica decomposition->change_stationary_phase increase_polarity->run_column decrease_polarity->run_column add_base->prep_column Modify eluent & re-pack change_stationary_phase->prep_column Re-evaluate stationary phase evaporate Evaporate Solvent combine_fractions->evaporate end Pure this compound evaporate->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Suzuki Coupling with Brominated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Suzuki-Miyaura cross-coupling reactions with brominated quinolines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated quinoline shows low to no conversion. What are the common causes?

A1: Low or no conversion in Suzuki coupling with brominated quinolines can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your starting materials. Key issues include:

  • Catalyst Inactivation: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[1][2]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the quinoline ring can influence the oxidative addition step. For some isomers, this step might be sluggish, requiring a more active catalyst system.

  • Poor Reactivity of the Boronic Acid/Ester: The boronic acid or ester may be unstable under the reaction conditions, leading to decomposition before it can participate in the transmetalation step.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent. An inappropriate combination can lead to a complete lack of reactivity.

Q2: I am observing significant amounts of debromination (hydrodehalogenation) of my quinoline starting material. How can I prevent this?

A2: The formation of the debrominated quinoline is a common side reaction. This can be caused by:

  • Presence of Protic Impurities: Traces of water or other protic species in the reaction mixture can lead to the protonolysis of the organopalladium intermediate.

  • Certain Bases and Solvents: Some bases and solvents can promote this side reaction.

  • β-Hydride Elimination: If there are alkyl chains with β-hydrogens on the quinoline or coupling partner, this pathway can become accessible.

To minimize debromination, ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere. Screening different bases and solvents can also help identify conditions that suppress this side reaction.[2]

Q3: Protodeboronation of my boronic acid is a significant issue. What can I do to minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields. This is especially prevalent with aqueous bases.[1] To address this:

  • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[1]

  • Use Anhydrous Conditions: If possible, employing anhydrous conditions can significantly reduce the rate of protodeboronation.

  • Select a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.

Q4: How does the position of the bromine atom on the quinoline ring affect the reactivity in Suzuki coupling?

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.- Ensure rigorous degassing of solvents and inert atmosphere throughout the reaction.[1]Palladium catalysts, especially Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation.
Catalyst Inhibition by Quinoline Nitrogen - Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[1][4]These ligands can sterically shield the palladium center, preventing inhibitory coordination with the quinoline nitrogen.
Inefficient Transmetalation - Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[4]- Ensure the base is finely powdered for better solubility and reactivity.The base is crucial for the formation of the boronate species, which is the active nucleophile in the transmetalation step.
Poor Solubility of Reagents - Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[5]Ensuring all reactants are in solution at the reaction temperature is critical for efficient reaction kinetics.
Low Reaction Temperature - Incrementally increase the reaction temperature.Higher temperatures can overcome activation energy barriers for sluggish reactions.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps Rationale
Debrominated Quinoline - Presence of water or other protic impurities.- Use anhydrous solvents and reagents.- Ensure the reaction is run under a strictly inert atmosphere.Minimizes the source of protons that can lead to hydrodehalogenation of the organopalladium intermediate.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon).[1]Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of biaryl byproducts.
Protodeboronation Product - Instability of the boronic acid, often exacerbated by aqueous bases.[1]- Use a more stable boronic ester (e.g., pinacol ester).- Screen milder, non-aqueous bases if compatible with the reaction.Boronic esters are generally more robust and less susceptible to premature decomposition.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Brominated Quinolines
Brominated QuinolineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloroquinolinePhenylboronic acidPdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃Dioxane/H₂O (3:1)1001285
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (precatalyst)-DBUTHF/H₂O110-Optimized
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O (4:1)851288
8-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)702075

Note: This table is a compilation of representative data and specific yields may vary based on the exact reaction conditions and substrate purity.

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields
Brominated HeterocycleBoronic AcidCatalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd₂(dba)₃/SPhosK₂CO₃ (2-3)Toluene/H₂O80-110Moderate to High
2-Bromo-4-methylpyridinePhenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃ (2-3)Dioxane80-110High to Excellent
4-BromoacetophenonePhenylboronic acidPd(OAc)₂/P(biph)Ph₂K₃PO₄ (2.0)Toluene/H₂O100100
4-BromoacetophenonePhenylboronic acidPd(OAc)₂/P(biph)Ph₂Na₂CO₃ (2.0)Toluene/H₂O10085

Note: This table illustrates general trends observed for Suzuki coupling reactions and highlights the importance of screening both the base and solvent for optimal results.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Brominated Quinoline

Materials:

  • Brominated quinoline (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of degassed water.

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the brominated quinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Biaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Biaryl->Pd0 RedElim Reductive Elimination RedElim->PdII_Biaryl Product Ar-Ar' Product->RedElim ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 Boronate [Ar'-B(OR)2(Base)]- BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetal Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Quinoline, Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Purified Reagents Reagents_OK->Replace_Reagents No Optimize_Catalyst Optimize Catalyst System - Screen Ligands (e.g., Buchwald type) - Increase Catalyst Loading Reagents_OK->Optimize_Catalyst Yes Replace_Reagents->Check_Reagents Catalyst_OK Improved Yield? Optimize_Catalyst->Catalyst_OK Optimize_Conditions Optimize Reaction Conditions - Screen Bases (K2CO3, Cs2CO3, K3PO4) - Screen Solvents (Dioxane, Toluene, DMF) - Increase Temperature Catalyst_OK->Optimize_Conditions No Success Successful Coupling Catalyst_OK->Success Yes Conditions_OK Improved Yield? Optimize_Conditions->Conditions_OK Conditions_OK->Success Yes Further_Investigation Further Investigation Needed (e.g., Mechanistic Studies) Conditions_OK->Further_Investigation No

References

Navigating the Synthesis of 8-Bromo-4-methylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-Bromo-4-methylquinoline, a key intermediate in pharmaceutical research, can present several challenges, from vigorous and difficult-to-control reactions to the formation of persistent impurities. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles, optimizing reaction conditions, and ensuring the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup and Doebner-von Miller syntheses is a primary safety and yield concern. To mitigate this, consider the following strategies:

  • Slow and Controlled Reagent Addition: Add the strong acid (e.g., concentrated sulfuric acid) portion-wise and with efficient cooling, ideally in an ice bath.[1]

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction rate by acting as an oxygen carrier, leading to a less violent and more controlled process. Boric acid has also been used for this purpose.[1]

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the addition and reaction to ensure even heat distribution and prevent the formation of localized hot spots.

Q2: I am observing a significant amount of black, tarry material in my reaction. What causes this and how can it be minimized?

A2: Tar formation is a common side reaction, particularly in the Skraup synthesis, and is often attributed to the polymerization of acrolein (formed from the dehydration of glycerol) or other reactive intermediates under the harsh acidic and oxidizing conditions.[1] To reduce tarring:

  • Maintain Optimal Temperature: Avoid excessive heating. The reaction should be initiated with gentle heating, and the subsequent exotherm should be carefully controlled.

  • Ensure Reagent Purity: Use pure starting materials, as impurities can promote polymerization.

  • Effective Moderation: As with controlling the reaction vigor, using ferrous sulfate can also help to minimize charring and tar formation.[1]

Q3: What are the likely isomeric impurities in the synthesis of this compound?

A3: In syntheses starting from 2-bromoaniline, the primary isomeric impurity of concern would be 6-Bromo-4-methylquinoline . This can arise if the cyclization reaction does not proceed with complete regioselectivity. The ratio of these isomers can be influenced by the specific reaction conditions, including the acid catalyst and temperature used.

Q4: How can I effectively purify the crude this compound from starting materials and side products?

A4: A multi-step purification strategy is often necessary to obtain a highly pure product.

  • Acid-Base Extraction: This is a crucial first step to separate the basic quinoline product from non-basic impurities and unreacted starting materials. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The quinoline will move to the aqueous layer. Then, basify the aqueous layer and extract the purified quinoline back into an organic solvent.

  • Column Chromatography: For the removal of closely related impurities, such as isomers, column chromatography on silica gel is highly effective. A solvent system of hexane and ethyl acetate is commonly employed.

  • Recrystallization: This can be a final polishing step to obtain a highly crystalline and pure product. Suitable solvents include ethanol or mixtures of hexane and ethyl acetate.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for increased side product formation. - Ensure the use of a sufficient amount of acid catalyst.
Significant tar formation.- Refer to FAQ Q2 on minimizing tar formation. - Improve the efficiency of the work-up to better extract the product from the tarry residue.
Loss of product during work-up.- Ensure complete extraction from the aqueous layer by performing multiple extractions. - Optimize the pH during the acid-base extraction to ensure the quinoline is fully protonated or deprotonated as required.
Presence of Unreacted 2-Bromoaniline Insufficient amount of the α,β-unsaturated carbonyl precursor (e.g., crotonaldehyde).- Use a slight excess of the carbonyl compound.
Reaction time is too short.- Increase the reaction time and monitor the disappearance of the starting material by TLC.
Formation of Polymeric Byproducts Polymerization of the α,β-unsaturated aldehyde or ketone.- Add the carbonyl compound slowly and with cooling. - Consider using a less reactive precursor, such as an acetal, which generates the α,β-unsaturated carbonyl in situ.
Difficulty in Removing Colored Impurities Formation of highly conjugated side products.- Treat the crude product with activated charcoal during recrystallization. - Perform thorough purification by column chromatography, potentially using a gradient elution.

Experimental Protocols

A common method for the synthesis of this compound is the Doebner-von Miller reaction, which involves the reaction of 2-bromoaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.

Synthesis of 8-Bromo-2-methylquinoline (A closely related analogue) [2]

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over 1 hour.

  • The reaction mixture is stirred at 373 K for another 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours.

  • After the reaction is complete, the solution is cooled in an ice bath, and the crude solid is filtered.

  • The solid is washed with 2-propanol, dissolved in water, and neutralized with concentrated NH₃·H₂O solution to a pH of 8 to precipitate the product.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound

Impurity Potential Source Typical Retention Time (HPLC) Acceptance Criteria (%)
2-BromoanilineUnreacted Starting Material5.8 min≤ 0.5
6-Bromo-4-methylquinolineIsomeric Byproduct12.5 min≤ 0.2
Polymeric MaterialSide ReactionVaries (often baseline noise)Not Applicable
Dimeric ImpuritiesSynthesis Byproduct> 15 min≤ 0.1
Total Impurities ≤ 1.0

Visualizations

DOT Script for Troubleshooting Logic

Troubleshooting_8_Bromo_4_methylquinoline cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Skraup or Doebner-von Miller Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Problem Identify Problem Crude->Problem LowYield Low Yield Problem->LowYield Yield < Expected HighImpurity High Impurity Level Problem->HighImpurity Purity < 95% Tar Excessive Tar Formation Problem->Tar Visual Inspection OptimizeCond Optimize Reaction Conditions (Temp, Time, Reagent Ratio) LowYield->OptimizeCond Purification Refine Purification Strategy (Chromatography, Recrystallization) HighImpurity->Purification Moderate Use Moderator (e.g., FeSO4) Tar->Moderate

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

DOT Script for General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (2-Bromoaniline, Carbonyl Source) Reaction Reaction (Skraup or Doebner-von Miller) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Acid-Base Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Strategies to Prevent Di-bromination in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise regioselectivity in the synthesis of quinoline derivatives is paramount. Uncontrolled di-bromination is a frequent challenge, leading to undesired side products, reduced yields, and complex purification processes. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome issues related to di-bromination during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant di-bromination during the bromination of my substituted quinoline?

A1: Di-bromination is a common side reaction, particularly when the quinoline ring is activated by electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups.[1] These substituents increase the electron density of the aromatic system, making it more susceptible to further electrophilic substitution after the first bromine atom has been introduced. The positions most susceptible to di-bromination in activated quinolines, such as 8-hydroxyquinoline, are typically the 5- and 7-positions.[1]

Q2: How does the choice of brominating agent affect the selectivity between mono- and di-bromination?

A2: The reactivity of the brominating agent is a critical factor. Molecular bromine (Br2) is a highly reactive electrophile and can readily lead to di-bromination, especially in the presence of activators.[2] N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and can offer better control over the reaction, often favoring mono-bromination, particularly when used in strong acids like concentrated H2SO4.[3] The choice between Br2 and NBS can be a key step in optimizing your reaction for mono-bromination.

Q3: Can the reaction conditions be modified to suppress di-bromination?

A3: Yes, optimizing reaction conditions is a crucial strategy. Key parameters to consider include:

  • Stoichiometry: Carefully controlling the molar equivalents of the brominating agent is essential. Using a slight excess or a 1:1 molar ratio of the brominating agent to the quinoline substrate can favor mono-bromination. Conversely, using a significant excess of the brominating agent will almost certainly lead to di-brominated products.[2]

  • Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity. Reactions carried out at 0°C or even lower can significantly reduce the formation of di-brominated byproducts.

  • Solvent: The choice of solvent can influence the reaction outcome. Solvents like chloroform, carbon tetrachloride, and acetic acid are commonly used. The polarity and coordinating ability of the solvent can affect the reactivity of the brominating agent.

Q4: Are there any substrate modifications that can help prevent di-bromination?

A4: A highly effective strategy is to start with a less activated precursor, such as 1,2,3,4-tetrahydroquinoline. The partial saturation of the pyridine ring reduces the overall activation of the molecule, allowing for more controlled bromination of the benzene ring. Following the bromination step, the tetrahydroquinoline can be aromatized to yield the desired bromoquinoline. This approach has been shown to be effective for the regioselective synthesis of various bromoquinolines.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High percentage of di-brominated product 1. Quinoline ring is highly activated (e.g., presence of -OH, -NH2 groups).2. Excess of brominating agent used.3. High reaction temperature.1. Use a milder brominating agent like N-Bromosuccinimide (NBS).2. Carefully control the stoichiometry to a 1:1 or slightly less molar ratio of brominating agent to quinoline.3. Lower the reaction temperature (e.g., to 0°C or below).4. Consider starting with the corresponding 1,2,3,4-tetrahydroquinoline and aromatize after bromination.[4]
Poor regioselectivity (mixture of mono-bromo isomers) 1. The directing effects of substituents are not strong enough.2. Reaction conditions are not optimized for a single isomer.1. For certain substrates, bromination in a strong acid like concentrated H2SO4 can enhance regioselectivity.[3]2. Explore the use of directing groups that can be later removed.3. Systematically screen different solvents and temperatures to find optimal conditions for the desired isomer.
Low yield of the desired mono-brominated product 1. Incomplete reaction.2. Degradation of starting material or product.3. Difficult purification from the di-brominated product.1. Increase the reaction time, but monitor carefully to avoid an increase in di-bromination.2. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.3. If separation is difficult, consider converting the product mixture to a derivative that is easier to separate before proceeding with the next synthetic step.

Quantitative Data Summary

The following table summarizes the yields of mono- and di-brominated products under different reaction conditions for the bromination of 8-substituted quinolines. This data can help in selecting a suitable starting point for your optimization.

Quinoline SubstrateBrominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
8-HydroxyquinolineBr2 (1.5)CH3CN05,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline37 (dibromo), isolated[1]
8-HydroxyquinolineBr2 (2.1)CHCl3Room Temp5,7-dibromo-8-hydroxyquinoline90[5]
8-MethoxyquinolineBr2 (1.1)CH2Cl2Room Temp5-bromo-8-methoxyquinoline92[5]
8-AminoquinolineBr2 (2.1)CH2Cl2Room Temp5,7-dibromo-8-aminoquinoline99[5]
6-bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBr2 (5.3)CHCl3Room Temp3,5,7-tribromo-8-methoxyquinoline (after aromatization)-[4]

Experimental Protocols

Protocol: Regioselective Mono-bromination of 8-Methoxyquinoline

This protocol is adapted from a literature procedure that demonstrates high selectivity for mono-bromination.[5]

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br2)

  • Dichloromethane (CH2Cl2), distilled

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • In a dropping funnel, prepare a solution of bromine (1.1 mmol, 1.1 equivalents) in dichloromethane (5 mL).

  • Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline over a period of 10-15 minutes. It is recommended to perform this addition in the dark to minimize radical side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 5% sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 5% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 5-bromo-8-methoxyquinoline.

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for selecting a strategy to control bromination in quinoline synthesis.

G Workflow for Controlling Quinoline Bromination start Start: Desire to mono-brominate a substituted quinoline check_activation Is the quinoline ring activated by EDGs (-OH, -NH2, etc.)? start->check_activation strategy_activated High risk of di-bromination. Consider these strategies: check_activation->strategy_activated Yes strategy_deactivated Lower risk of di-bromination. Standard conditions may suffice. check_activation->strategy_deactivated No activated_yes Yes activated_no No option1 Use milder brominating agent (e.g., NBS) strategy_activated->option1 Option 1 option2 Strict stoichiometric control (1:1 or less Br2) strategy_activated->option2 Option 2 option3 Lower reaction temperature (e.g., 0°C) strategy_activated->option3 Option 3 standard_conditions Standard bromination protocol (e.g., Br2 in CHCl3) strategy_deactivated->standard_conditions Proceed with monitor Monitor reaction by TLC option1->monitor option2->monitor option3->monitor standard_conditions->monitor outcome Analyze product mixture monitor->outcome success Desired mono-brominated product achieved outcome->success Success failure Di-bromination still an issue outcome->failure Failure end End: Purified mono-brominated quinoline success->end consider_thq Consider alternative route: Brominate 1,2,3,4-tetrahydroquinoline precursor, then aromatize. failure->consider_thq If failure persists consider_thq->end

Caption: Decision workflow for controlling quinoline bromination.

References

Challenges in the regioselective synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Regioselective Synthesis of Substituted Quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for controlling regioselectivity in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, particularly when employing unsymmetrical starting materials. The most prominent examples include:

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[1][2]

  • Combes Synthesis: This method utilizes unsymmetrical β-diketones, which presents significant challenges in controlling the position of substituents on the final quinoline ring.[1][3]

  • Skraup/Doebner-von Miller Reactions: The use of substituted anilines (e.g., meta-substituted) or substituted α,β-unsaturated carbonyl compounds can result in a mixture of isomeric products.[1][2]

  • Gould-Jacobs Reaction: When using unsymmetrical anilines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[4][5]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][3]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][2]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the site-selective modification of the quinoline core, often overcoming the limitations of classical methods.[6][7] By choosing the appropriate catalyst (e.g., based on Palladium, Rhodium, Iridium, or Copper) and directing groups, it is possible to functionalize nearly every position on the quinoline ring with high precision.[6][7] This approach avoids the need for pre-functionalized starting materials and offers a more atom- and step-economical synthesis.[6]

Troubleshooting Guides

This section provides specific troubleshooting advice for common regioselectivity problems encountered in classical quinoline syntheses.

Friedländer Synthesis: Poor Regioselectivity with Unsymmetrical Ketones

Symptom: ¹H NMR or LC-MS analysis of the crude product shows a mixture of two or more quinoline isomers.

Cause: The use of an unsymmetrical ketone with two different enolizable α-methylene groups allows for condensation at two distinct positions, leading to regioisomers.[8][9]

Solutions:

  • Catalyst Control: The choice of catalyst can strongly influence the reaction pathway.

    • Amine Catalysts: Cyclic secondary amines like pyrrolidine can effectively direct the reaction towards the 2-substituted quinoline.[10]

    • Ionic Liquids: Using an ionic liquid such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) can promote a highly regiospecific synthesis.[10] .

  • Substrate Modification:

    • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, forcing the cyclization to occur at the desired position.[10][11] .

  • Optimization of Reaction Conditions:

    • Systematically vary the solvent, temperature, and reaction time to identify conditions that favor one isomer. Higher temperatures and gradual addition of the ketone have been shown to improve regioselectivity in some cases.[1][10]

Combes Synthesis: Undesired Regioisomer with Unsymmetrical β-Diketones

Symptom: The major product of the reaction is the undesired regioisomer of the substituted quinoline.

Cause: The acid-catalyzed cyclization step (the rate-determining step) is influenced by both the steric and electronic properties of the substituents on the aniline and the β-diketone.[3]

Solutions:

  • Modify Substituents:

    • Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can favor cyclization at the less hindered position. For example, using methoxy-substituted anilines and a bulkier R group on the diketone has been shown to favor the formation of 2-CF₃-quinolines.[3]

    • Electronic Effects: Using anilines with electron-withdrawing groups (e.g., chloro- or fluoroanilines) can favor the formation of the 4-CF₃ regioisomer.[3] .

  • Catalyst Modification: While typically acid-catalyzed, using a mixture of polyphosphoric acid (PPA) and an alcohol can influence the reaction pathway and regiochemical outcome.[3]

Decision Logic for Troubleshooting Regioselectivity

The following diagram illustrates a general workflow for addressing regioselectivity issues in classical quinoline synthesis.

G cluster_solutions Potential Solutions start Problem: Mixture of Regioisomers Detected check_sm Are Unsymmetrical Starting Materials Used? (e.g., ketone, aniline, diketone) start->check_sm catalyst 1. Catalyst Modification - Switch from Brønsted to Lewis acid - Use amine catalysts (Friedländer) - Use ionic liquids check_sm->catalyst Yes end_no Re-evaluate reaction mechanism. Consider alternative side reactions. check_sm->end_no No conditions 2. Reaction Condition Optimization - Vary Temperature - Change Solvent Polarity - Adjust Reactant Addition Rate analyze Analyze Regioisomeric Ratio (NMR, GC, LC-MS) catalyst->analyze substrate 3. Substrate Modification - Introduce bulky steric groups - Add/change directing groups - Alter electronic properties (EWG/EDG) conditions->analyze substrate->analyze success Proceed with Synthesis analyze->success Desired Regioselectivity Achieved

Caption: A decision tree for troubleshooting poor regioselectivity.

Data Presentation

Table 1: Effect of Catalyst on the Regioselectivity of the Friedländer Synthesis

This table summarizes how different catalysts can influence the product ratio when using an unsymmetrical ketone. The data is representative and illustrates the importance of catalyst screening.

CatalystSolventTemperature (°C)Ratio of 2-Substituted : 4-Substituted IsomerReference
KOHEthanolRefluxMixture of isomers, low selectivity[8]
p-Toluenesulfonic acidTolueneRefluxModerate selectivity for 2-substituted[11]
PyrrolidineN/A150High selectivity for 2-substituted[10]
[Hbim]BF₄ (Ionic Liquid)Neat120High selectivity for 2-substituted[10]
IodineEthanolRefluxModerate selectivity[12]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in the Friedländer Synthesis

This protocol provides a systematic approach to screen conditions to favor a desired regioisomer.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Screening cluster_workup Workup & Analysis prep_reactants 1. Combine 2-aminoaryl ketone (1.0 mmol) and unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL). add_catalyst 2. Add the selected catalyst (e.g., Pyrrolidine, 0.1 mmol). prep_reactants->add_catalyst heat 3. Heat the reaction mixture to the desired temperature (e.g., 80-150°C). add_catalyst->heat monitor 4. Monitor progress by TLC or GC-MS. heat->monitor quench 5. Cool to RT and quench with aq. NaHCO₃ solution. monitor->quench extract 6. Extract with organic solvent (e.g., EtOAc), dry, and concentrate. quench->extract analyze 7. Determine regioisomeric ratio by ¹H NMR or GC analysis. extract->analyze purify 8. Purify the desired product by column chromatography. analyze->purify

Caption: Experimental workflow for Friedländer synthesis optimization.

Methodology:

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).[1]

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

  • Purify the products by column chromatography on silica gel.[1]

Protocol 2: Skraup Synthesis of Quinoline (with Moderator)

The Skraup synthesis is notoriously exothermic and can produce significant tarry byproducts.[13][14] This protocol includes a moderator to control the reaction.

Warning: This reaction is highly exothermic and can become violent. It must be performed in a fume hood with appropriate personal protective equipment and an ice bath ready for cooling.[14]

Methodology:

  • In a fume hood, carefully add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • To this, cautiously add 10 g of aniline, followed by 29 g of glycerol.

  • Slowly and with vigorous stirring, add 14 g of nitrobenzene (oxidizing agent).

  • Add a small amount of ferrous sulfate (FeSO₄) as a moderator to make the reaction less violent.[13][14]

  • Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if necessary.

  • After the initial vigorous phase subsides, heat the mixture at reflux for 3 hours.[14]

  • Cool the reaction mixture below 100°C and cautiously dilute with 1.5 L of water.

  • Make the solution strongly alkaline by pouring it into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

  • Isolate the crude quinoline by steam distillation or extraction with a suitable organic solvent (e.g., toluene).

  • Purify the product by distillation or column chromatography.

Protocol 3: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is an example of a modern C-H functionalization method that offers high regioselectivity.[1]

Methodology:

  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[1]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[1]

  • Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes) and then heat under an inert atmosphere (nitrogen or argon) at the specified temperature (e.g., 100-130°C) for the required time (e.g., 8-24 h).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[1]

References

Technical Support Center: HPLC Purification of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of 8-Bromo-4-methylquinoline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the purification of this compound?

A1: A good starting point for the purification of this compound is a reversed-phase HPLC method. Due to the basic nature of the quinoline ring, a C18 column is a suitable initial choice, and the use of an acidic modifier in the mobile phase is recommended to ensure good peak shape. A typical starting method is detailed in the experimental protocol section below.

Q2: How can I improve the solubility of this compound for injection?

A2: Based on its structure, this compound is expected to be soluble in common organic solvents. For reversed-phase HPLC, it is ideal to dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions. A mixture of acetonitrile and water or methanol and water is a good starting point. If solubility is an issue, a small amount of an organic acid, such as formic acid or trifluoroacetic acid (TFA), can be added to the solvent to protonate the basic nitrogen on the quinoline ring, which often improves solubility in aqueous-organic mixtures.

Q3: What are the expected degradation pathways for this compound during purification?

A3: Quinoline derivatives can be sensitive to acidic conditions and prolonged exposure to silica.[1] While specific degradation pathways for this compound are not extensively documented in the provided search results, it is advisable to work quickly and avoid harsh conditions. If decomposition is suspected, using a less acidic mobile phase or an alternative stationary phase like a polymer-based column could be beneficial.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the silica-based column.[1][2]- Adjust Mobile Phase pH: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to protonate the analyte and suppress silanol interactions.[2][3] - Use a Different Column: Consider an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to minimize silanol interactions.[2]
Poor Retention (Elutes near the void volume) The compound is too polar for the initial mobile phase conditions.[2]- Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water) in the mobile phase.[2] - Use a More Retentive Stationary Phase: A column with a higher carbon load or a different chemistry may provide better retention.
Co-elution with Impurities Insufficient resolution between the target compound and impurities.- Optimize the Gradient: Adjust the gradient slope to improve separation. A shallower gradient can increase resolution. - Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
Low Recovery The compound may be adsorbing to the column or system components, or it may be precipitating during the run.- Check Solubility: Ensure the compound is fully dissolved in the injection solvent and remains soluble in the mobile phase throughout the gradient. - Passivate the System: In some cases, flushing the HPLC system with a strong acid and then a strong base followed by the mobile phase can help to remove active sites that may be causing adsorption.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.[4][5]- Prepare Fresh Mobile Phase: Use HPLC-grade solvents and filter them before use.[4] - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles.[5] - Clean the Detector Flow Cell: If the problem persists, the detector flow cell may need to be cleaned according to the manufacturer's instructions.[5]

Experimental Protocol: HPLC Purification of this compound

This protocol outlines a general reversed-phase HPLC method for the purification of this compound. Optimization may be required based on the specific purity of the crude sample and the desired final purity.

Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Sample Preparation Dissolve crude this compound in Mobile Phase A or a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

Procedure

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix well.[3]

    • To prepare Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix well.[3]

    • Degas both mobile phases using sonication or vacuum filtration.[3]

  • System Equilibration:

    • Install the C18 column and equilibrate the system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection and Fraction Collection:

    • Inject the prepared sample.

    • Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified product.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain the purified compound as a TFA salt.[3] Alternatively, the aqueous solution can be neutralized with a mild base (e.g., sodium bicarbonate) and the product extracted with an organic solvent like dichloromethane or ethyl acetate, followed by drying and evaporation of the organic solvent.

Experimental Workflow

HPLC_Purification_Workflow prep Sample & Mobile Phase Preparation equilibrate System Equilibration prep->equilibrate Load Solvents inject Sample Injection equilibrate->inject System Ready separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect Identify Peak process Post-Purification Processing collect->process product Purified Product process->product

Caption: Workflow for the HPLC purification of this compound.

References

Technical Support Center: Purification of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-4-methylquinoline. The following sections detail methods for removing impurities from the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

Common impurities in crude this compound can arise from the synthetic route employed. Based on analogous quinoline syntheses, potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 8-methylquinolin-4-ol or the brominating agent.

  • Isomeric Byproducts: Formation of other bromo-substituted isomers (e.g., 6-bromo-4-methylquinoline) can occur depending on the regioselectivity of the bromination reaction. The formation of 8-bromoisoquinoline as a hard-to-remove impurity has been noted in the synthesis of 5-bromoisoquinoline, suggesting isomeric impurities can be a challenge.[1]

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-4-methylquinoline species.[2]

  • Residual Solvents: Solvents used in the synthesis and work-up, such as N,N-dimethylformamide (DMF) or ethanol.[3][4]

Q2: What is the general appearance of crude and purified this compound?

Crude this compound is often described as a light yellow or brown solid.[4][5] After successful purification, it typically appears as an off-white to light yellow solid.

Troubleshooting Guides

Issue 1: Low Purity of Crude Product After Synthesis

Problem: The initial crude product of this compound shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.

Solution: A multi-step purification approach involving extraction, recrystallization, and/or column chromatography is recommended.

Workflow for Initial Purification:

crude Crude this compound extraction Acid-Base Extraction (to remove acidic/basic impurities) crude->extraction recrystallization Recrystallization (e.g., from Ethanol) extraction->recrystallization column Column Chromatography (if impurities persist) recrystallization->column Impurities still present pure Pure this compound recrystallization->pure Purity >98% column->pure

Caption: Initial purification workflow for crude this compound.

Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity

Problem: After recrystallization, a persistent impurity remains, which has a very similar Rf value to the product on TLC, making separation by recrystallization difficult.

Solution: Column chromatography is the most effective method for separating compounds with similar polarities.

Recommended Column Chromatography Conditions:

ParameterSpecification
Stationary Phase Silica gel
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate is a common starting point for halogenated quinolines.[6] A specific starting ratio could be 9:1 hexane:ethyl acetate, with the polarity gradually increased. For similar compounds, dichloromethane/diethyl ether has also been used.[1]

Workflow for Column Chromatography:

start Partially Purified Product prep Prepare Silica Gel Column start->prep load Load Sample onto Column prep->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for purification by column chromatography.

Experimental Protocols

Recrystallization Protocol

This protocol is based on methods used for purifying similar bromo-quinoline derivatives.[5]

  • Solvent Selection: Ethanol has been successfully used for the recrystallization of 8-bromo-2-methylquinoline.[5] Other potential solvent systems include ethanol/water mixtures or hexane/ethyl acetate.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

This is a general protocol for the purification of halogenated quinoline derivatives.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

The following table summarizes available quantitative data for the synthesis and properties of this compound and related compounds.

CompoundSynthesis YieldPurityMelting PointReference
4-Bromo-8-methylquinoline 95%--[4]
8-Bromo-2-methylquinoline 52%-69-70 °C (342-343 K)[5]
7-Bromo-4-chloro-8-methylquinoline -≥98%73-74 °C[6]

References

Technical Support Center: Optimizing Catalyst Selection for 8-Bromo-4-methylquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions with 8-Bromo-4-methylquinoline. Below you will find troubleshooting guides and Frequently Asked questions (FAQs) in a question-and-answer format to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the electronic and steric properties of the quinoline ring. The quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This can result in low reaction yields or complete reaction failure. Careful selection of bulky, electron-rich ligands is often necessary to mitigate these inhibitory effects and promote an efficient catalytic cycle.

Q2: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion. What are the first troubleshooting steps?

A2: For incomplete Suzuki-Miyaura couplings, first ensure your reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere (argon or nitrogen), as palladium catalysts are sensitive to oxygen and moisture. Next, re-evaluate your choice of base and solvent. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, or mixtures with water) can significantly impact the yield.

Q3: I am observing significant amounts of a debrominated side product (4-methylquinoline) in my reaction. What is the cause and how can I minimize it?

A3: The formation of a debrominated product is a common side reaction known as hydrodehalogenation. This can be caused by the presence of water or other protic sources in your reaction mixture or by a competing reaction pathway involving β-hydride elimination from certain palladium intermediates. To minimize this, ensure strictly anhydrous reaction conditions and consider optimizing your choice of base.

Q4: In my Buchwald-Hartwig amination, I am getting low yields. What are the likely causes?

A4: Low yields in Buchwald-Hartwig aminations of this compound can be due to several factors. Catalyst inhibition by either the quinoline nitrogen or the amine coupling partner is a common issue. Using a higher catalyst loading or selecting a ligand that is less prone to forming stable off-cycle complexes with the amine can be beneficial. Additionally, the choice of base is critical; stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.

Q5: For a Heck coupling reaction, what are the key parameters to consider for optimization?

A5: Key parameters for a successful Heck reaction include the choice of palladium precursor, ligand, base, and solvent. For aryl bromides like this compound, Pd(OAc)₂ is a common and effective palladium source. The choice of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand can significantly influence the outcome. Organic bases such as triethylamine (NEt₃) are frequently used. Polar aprotic solvents like DMF or NMP are generally preferred. Temperature also plays a crucial role, with reactions typically heated between 80-140 °C.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low to No Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-formed palladium(0) catalyst or ensure efficient in-situ generation of the active Pd(0) species.Pd(II) precursors require reduction to the active Pd(0) state for the catalytic cycle to begin.
Poor Ligand Choice Screen a variety of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. The quinoline nitrogen can interfere with less bulky ligands.
Ineffective Base Test different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base are critical.The base is required to activate the boronic acid for the transmetalation step.[1]
Solvent Effects Screen solvents like dioxane, toluene, or a mixture of an organic solvent with water (e.g., toluene/H₂O).The solvent influences the solubility of reagents and the stability and activity of the catalyst.
Buchwald-Hartwig Amination: Inefficient C-N Bond Formation
Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition by Amine Increase catalyst loading or use a ligand less susceptible to forming stable off-cycle complexes with the amine.The amine substrate can act as an inhibitor by strongly coordinating to the palladium catalyst.
Weak Base Employ a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.A strong base is necessary to deprotonate the amine, forming the palladium-amido intermediate required for reductive elimination.
Steric Hindrance Use a bulkier phosphine ligand (e.g., BrettPhos) to promote the coupling of sterically demanding amines.Bulky ligands can create a more open coordination sphere around the palladium, facilitating the approach of hindered substrates.
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-120 °C.Higher temperatures can overcome the activation energy barrier for challenging couplings.
Heck Reaction: Low Yield of Alkenylated Product
Potential Cause Troubleshooting Step Rationale
Catalyst Decomposition Use a more stable palladium precursor or a ligand that protects the catalyst at higher temperatures.High temperatures required for Heck reactions can sometimes lead to the decomposition of the palladium catalyst.
Incorrect Base Screen organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃.The base neutralizes the HBr formed during the reaction and plays a role in the regeneration of the active catalyst.
Poor Alkene Reactivity Use an excess of the alkene coupling partner.Increasing the concentration of the alkene can drive the reaction towards the product.
Suboptimal Solvent Test polar aprotic solvents like DMF, NMP, or DMAc.The solvent can affect the solubility of the reagents and the stability of the catalytic intermediates.

Data Presentation: Comparative Catalyst System Performance

The following data is illustrative and based on typical outcomes for similar bromoquinoline substrates. Yields are highly dependent on the specific coupling partner and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11070-80
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10080-90
Pd(OAc)₂SPhosK₃PO₄Toluene100>90
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100>95
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene100-11060-75
Pd₂(dba)₃XantphosNaOtBu1,4-Dioxane90-11080-90
Pd(OAc)₂RuPhosK₃PO₄t-BuOH100>90
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80>95
Table 3: Heck Reaction of this compound with n-Butyl Acrylate
Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂PPh₃NEt₃DMF100-12065-75
Pd(OAc)₂P(o-tolyl)₃K₂CO₃NMP120-14070-85
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃1,4-Dioxane100>85
Herrmann's CatalystNoneNaOAcDMAc130>90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.

  • Add anhydrous solvent (e.g., dioxane or a toluene/water mixture) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

General Protocol for Heck Reaction
  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv., 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF) via syringe to dissolve the solids.

  • Add the alkene (1.2 equiv.) and the base (e.g., triethylamine, 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (this compound, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst reaction 4. Thermal Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup purification 7. Purification (Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low Conversion? inert Improve Inert Atmosphere? start->inert temp Increase Temperature? inert->temp No success Reaction Optimized inert->success Yes base Screen Different Base? temp->base No temp->success Yes ligand Screen Different Ligand? base->ligand No base->success Yes solvent Screen Different Solvent? ligand->solvent No ligand->success Yes solvent->success Yes

Caption: Troubleshooting logic for difficult coupling reactions.

Catalyst_Selection_Pathway cluster_suzuki Suzuki Conditions cluster_buchwald Buchwald-Hartwig Conditions cluster_heck Heck Conditions start Desired Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald heck Heck (C-C alkene) start->heck suzuki_catalyst Catalyst Pd(dppf)Cl₂ Pd(OAc)₂/SPhos suzuki->suzuki_catalyst suzuki_base Base K₃PO₄ Cs₂CO₃ suzuki->suzuki_base suzuki_solvent Solvent Dioxane Toluene suzuki->suzuki_solvent buchwald_catalyst Catalyst Pd₂(dba)₃/Xantphos G3-XPhos buchwald->buchwald_catalyst buchwald_base Base NaOtBu LHMDS buchwald->buchwald_base buchwald_solvent Solvent Dioxane Toluene buchwald->buchwald_solvent heck_catalyst Catalyst Pd(OAc)₂ Herrmann's Cat. heck->heck_catalyst heck_base Base NEt₃ K₂CO₃ heck->heck_base heck_solvent Solvent DMF NMP heck->heck_solvent

Caption: Catalyst selection pathway for different coupling reactions.

References

Technical Support Center: Scalable Synthesis of 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 8-Bromo-4-methylquinoline.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Doebner-von Miller reaction, a common and scalable method for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A robust and scalable method is the Doebner-von Miller reaction.[1][2] This approach involves the reaction of 2-bromo-5-methylaniline with an α,β-unsaturated aldehyde, typically crotonaldehyde, under acidic conditions. The starting material, 2-bromo-5-methylaniline, can be synthesized in a three-step sequence from the readily available 3-methylaniline, involving acetylation, bromination, and subsequent hydrolysis.[3][4]

Q2: My Doebner-von Miller reaction is producing a significant amount of tar, leading to low yields. What are the primary causes and how can I mitigate this?

A2: Tar formation is a well-known issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[5][6] To minimize tarring, consider the following strategies:

  • Slow Addition of Reagents: Add the crotonaldehyde slowly to the acidic solution of the aniline. This maintains a low concentration of the aldehyde, reducing the rate of polymerization.[5]

  • Temperature Control: Avoid excessive heating, as it can accelerate polymerization. Maintain the reaction at the lowest effective temperature to ensure a reasonable reaction rate while minimizing side reactions.[7]

  • Use of a Two-Phase System: Employing a biphasic solvent system (e.g., water-toluene) can sequester the crotonaldehyde in the organic phase, away from the strong acid in the aqueous phase, thereby reducing polymerization.[1]

Q3: The yield of my reaction is consistently low, even with minimal tar formation. What other factors could be affecting the yield?

A3: Low yields in the Doebner-von Miller reaction, especially with substituted anilines, can be attributed to several factors:

  • Substituent Effects: The electronic nature of substituents on the aniline ring can influence reactivity. While 2-bromo-5-methylaniline is generally suitable, careful optimization of reaction conditions is often necessary for halogenated anilines.[7]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Insufficient reaction time can be a simple reason for low yields.

  • Workup and Isolation Losses: Ensure a thorough workup procedure to efficiently extract the product. Losses can occur during neutralization, extraction, and purification steps.

Q4: I am observing impurities in my final product that are difficult to remove. What are the likely side products and how can I improve purity?

A4: Common impurities in the Doebner-von Miller synthesis include:

  • Unreacted Starting Materials: If the reaction is incomplete, both 2-bromo-5-methylaniline and byproducts from crotonaldehyde can remain.

  • Partially Reduced Quinolines: The final step of the reaction is an oxidation to form the aromatic quinoline ring. Incomplete oxidation can lead to the presence of dihydro- or tetrahydroquinoline impurities.[7]

  • Isomeric Products: While the reaction of 2-bromo-5-methylaniline with crotonaldehyde is expected to yield this compound, other isomers are generally not a major concern with this specific substitution pattern.

To improve purity, consider the following:

  • Optimize Oxidizing Conditions: If partially reduced quinolines are an issue, ensure sufficient oxidizing agent (often an in-situ formed Schiff base or air) is present. Prolonging the reaction time at reflux can also promote complete aromatization.

  • Purification: For large-scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective. Column chromatography can be used for smaller scales or to remove persistent impurities.[6]

Data Presentation

The following tables summarize the key quantitative data for the scalable synthesis of this compound.

Table 1: Synthesis of 2-Bromo-5-methylaniline

StepReactionReagentsTypical Yield (%)Purity (%)
1Acetylation of 3-methylaniline3-methylaniline, Acetic Anhydride, Acetic Acid90-95>98
2Bromination of N-(3-methylphenyl)acetamideN-(3-methylphenyl)acetamide, Bromine, Acetic Acid80-85>97
3Hydrolysis of N-(2-bromo-5-methylphenyl)acetamideN-(2-bromo-5-methylphenyl)acetamide, HCl, Ethanol90-95>98

Table 2: Doebner-von Miller Synthesis of this compound

ParameterValue
Starting Materials 2-Bromo-5-methylaniline, Crotonaldehyde
Catalyst Concentrated Hydrochloric Acid or Sulfuric Acid
Solvent Water or Water/Toluene
Reaction Temperature 90-110°C
Reaction Time 4-8 hours
Typical Yield 60-75%
Purity (after recrystallization) >99%

Experimental Protocols

Protocol 1: Scalable Synthesis of 2-Bromo-5-methylaniline

This three-step procedure provides a scalable method for preparing the key starting material.

Step 1: Acetylation of 3-methylaniline

  • In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 3-methylaniline (1.0 eq), and glacial acetic acid (2.0 eq).

  • Slowly add acetic anhydride (1.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry to afford N-(3-methylphenyl)acetamide.

Step 2: Bromination of N-(3-methylphenyl)acetamide

  • In a reaction vessel, dissolve N-(3-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-bromo-5-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-5-methylphenyl)acetamide

  • In a round-bottom flask, suspend N-(2-bromo-5-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-bromo-5-methylaniline.

Protocol 2: Doebner-von Miller Synthesis of this compound

  • In a well-ventilated fume hood, charge a reaction vessel with 2-bromo-5-methylaniline (1.0 eq) and a 6M solution of hydrochloric acid.

  • Heat the mixture to 90-100°C with vigorous stirring.

  • Slowly add crotonaldehyde (1.2 eq) dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is strongly basic.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthetic Workflow for this compound

G Overall Synthetic Workflow A 3-Methylaniline B N-(3-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(2-bromo-5-methylphenyl)acetamide B->C Bromination (Bromine) D 2-Bromo-5-methylaniline C->D Hydrolysis (HCl) E This compound D->E Doebner-von Miller Reaction (Crotonaldehyde, H+) G Troubleshooting Low Yield Start Low Yield of this compound Tar Significant Tar Formation? Start->Tar TLC Incomplete Reaction on TLC? Tar->TLC No Optimize Optimize Reaction Conditions Tar->Optimize Yes Purity Impure Starting Materials? TLC->Purity No TLC->Optimize Yes Workup Review Workup & Purification Purity->Workup No Purity->Optimize Yes Workup->Start Re-run Experiment Optimize->Start Re-run Experiment

References

Technical Support Center: 8-Bromo-4-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure of 8-Bromo-4-methylquinoline reactions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound.

Problem: Low or No Product Yield After Work-up

Possible Cause Recommended Solution
Product is water-soluble and lost in the aqueous layer. Check the aqueous layer for your product using an appropriate analytical method (e.g., TLC, LC-MS). If the product is present, perform back-extraction of the aqueous layer with a suitable organic solvent.[1]
Incomplete reaction. Before work-up, ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[2] If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions.
Product degradation during work-up. This compound may be sensitive to acidic or basic conditions used during quenching or extraction.[1] Test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the planned aqueous solution before full-scale work-up.[1] If degradation occurs, use neutral washing steps (e.g., with brine).
Formation of a stable emulsion during extraction. To break an emulsion, try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.[3] In some cases, filtering the emulsion through a pad of Celite can be effective.
Product precipitation and loss during transfers. Ensure all equipment used for transfers is rinsed with the extraction solvent to recover any precipitated product.

Problem: Product Contamination and Impurities

Possible Cause Recommended Solution
Starting materials or reagents remaining. Monitor the reaction to ensure full consumption of the starting material. Use an appropriate quenching agent for any unreacted reagents.
Formation of side products. Common side reactions in quinoline synthesis can lead to isomeric impurities or polymeric materials.[4] Purification by column chromatography is often necessary to separate these from the desired product.[2][5]
Residual solvent from the reaction. If a high-boiling solvent like DMF or DMSO was used, it must be thoroughly removed during the aqueous wash. For every 5 mL of DMF or DMSO, wash with at least 5 x 10 mL of water.[3] It is often safer to remove solvents like THF by rotary evaporation before the work-up.[3]
Inorganic salts from quenching or drying agents. Ensure aqueous layers are thoroughly separated. After drying the organic layer with an agent like anhydrous sodium sulfate, filter the solution to remove the drying agent before concentrating.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for an this compound synthesis?

A1: A typical work-up involves cooling the reaction mixture to room temperature, followed by quenching with an aqueous solution (e.g., saturated ammonium chloride or water).[2] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[2][5] The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][5]

Q2: How can I purify the crude this compound?

A2: The most common method for purification is column chromatography on silica gel.[2][5] A solvent system such as a mixture of hexane and ethyl acetate is often used as the eluent.[5][6] Recrystallization from a suitable solvent like ethanol is also a viable purification method.[7]

Q3: My reaction mixture is a dark, tar-like substance. How should I proceed with the work-up?

A3: The formation of dark, polymeric materials can occur in quinoline synthesis.[4] After cooling, try to dissolve the residue in a suitable organic solvent for extraction. If it is not fully soluble, you may need to filter off the insoluble material. Subsequent purification by column chromatography will be crucial to isolate the desired product from the colored impurities.

Q4: I am observing an unexpectedly vigorous or exothermic reaction during the synthesis. How can this be controlled?

A4: Some quinoline syntheses, like the Skraup synthesis, are known to be highly exothermic.[4][8] To moderate the reaction, you can use a moderator such as ferrous sulfate.[4][8] Additionally, ensure slow and controlled addition of reagents, particularly strong acids like sulfuric acid, while providing efficient cooling with an ice bath.[4]

Experimental Protocols

General Aqueous Work-up and Extraction

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature. An ice bath can be used for faster cooling if the product is not prone to precipitation at low temperatures.

  • Quenching: Carefully add a quenching solution to the reaction mixture with stirring. Common quenching agents include saturated aqueous ammonium chloride, sodium bicarbonate solution, or simply water.[2] The choice of quenching agent depends on the reaction chemistry.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[2][5]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove residual water and some inorganic impurities.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][5]

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides representative data for a typical work-up and purification of a substituted quinoline synthesis. Actual values will vary depending on the specific reaction conditions and scale.

Parameter Value Notes
Typical Crude Yield 80-95%This is the yield after extraction and solvent removal, before further purification.
Purity after Extraction 70-90%Purity can be estimated by techniques like ¹H NMR or LC-MS.
Yield after Column Chromatography 60-85%This represents the recovery from the purification step.
Purity after Column Chromatography >95%The goal of chromatography is to achieve high purity.
Common Eluent System Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)The optimal ratio should be determined by TLC analysis.[5][6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction This compound Synthesis cool Cool Reaction Mixture reaction->cool Reaction Complete quench Quench with Aqueous Solution cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product pure_product Pure this compound purify->pure_product troubleshooting_low_yield start Low/No Product After Work-up check_aqueous Check Aqueous Layer for Product? start->check_aqueous product_in_aqueous Product Found check_aqueous->product_in_aqueous TLC/LC-MS back_extract Perform Back-Extraction product_in_aqueous->back_extract Yes check_reaction_completion Was Reaction Complete Before Work-up? product_in_aqueous->check_reaction_completion No incomplete_reaction No check_reaction_completion->incomplete_reaction Monitor by TLC/LC-MS optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction check_stability Is Product Stable to Work-up Conditions? incomplete_reaction->check_stability Yes unstable_product No check_stability->unstable_product Stability Test modify_workup Use Neutral Washing Steps unstable_product->modify_workup other_issues Consider Other Issues (Emulsion, Precipitation) unstable_product->other_issues Yes

References

Validation & Comparative

Confirming the Structure of 8-Bromo-4-methylquinoline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and synthesized compounds is a critical step. This guide provides a comparative analysis of experimental and predicted Nuclear Magnetic Resonance (NMR) data to definitively confirm the structure of 8-Bromo-4-methylquinoline.

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, it is possible to deduce the connectivity of atoms and the overall topology of a molecule. This guide presents a direct comparison of experimentally obtained NMR data for this compound with theoretically predicted values, offering a clear and concise methodology for its structural verification.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR data for this compound. The experimental data was obtained from a peer-reviewed publication, while the predicted data was generated using the online NMR prediction tool, NMRDB.org.

Table 1: ¹H NMR Data Comparison for this compound

Proton AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Experimental Multiplicity & Coupling Constant (J, Hz)Predicted Multiplicity & Coupling Constant (J, Hz)
H28.178.68brd, J = 4.6 Hz
H37.647.35sd, J = 4.6 Hz
H57.348.04d, J = 8.0 Hzdd, J = 7.5, 1.3 Hz
H67.197.43t, J = 8.0 Hzt, J = 7.8 Hz
H77.057.84d, J = 8.0 Hzdd, J = 8.2, 1.3 Hz
4-CH₃2.162.65ss

Table 2: ¹³C NMR Data Comparison for this compound

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)
C2169.1150.4
C3139.2122.9
C4134.5144.8
C4a129.9128.5
C5124.3128.0
C6120.2127.3
C7118.1135.8
C8-123.6
C8a-147.2
4-CH₃24.418.8

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A standard pulse program is used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mandatory Visualization

The logical workflow for confirming the structure of this compound using NMR is depicted in the following diagram.

G cluster_0 Workflow for Structural Confirmation of this compound by NMR A Synthesize or Obtain This compound B Prepare Sample for NMR (dissolve in CDCl3) A->B C Acquire 1H and 13C NMR Spectra B->C D Process and Analyze Experimental Spectra C->D F Compare Experimental and Predicted NMR Data D->F E Generate Predicted 1H and 13C NMR Spectra E->F G Confirm Structure of This compound F->G

NMR Structural Confirmation Workflow

The comparison between the experimental and predicted NMR data reveals a good correlation, supporting the assigned structure of this compound. Discrepancies between experimental and predicted values are expected due to the different environments (solution vs. in silico) and the inherent approximations in prediction algorithms. However, the overall pattern of chemical shifts and multiplicities provides strong evidence for the correct structural assignment. This comparative approach is a robust method for the structural elucidation of synthesized compounds in a research and development setting.

A Comparative Guide to the Purity Analysis of 8-Bromo-4-methylquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a foundational requirement for the integrity of experimental data and the safety of potential therapeutic agents. 8-Bromo-4-methylquinoline is a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Purity Analysis of Quinolines

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the purity assessment of pharmaceutical intermediates and final products.[1] For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a particularly effective method, offering high resolution, sensitivity, and reproducibility.[2][3][4] This guide details a standard RP-HPLC method for the analysis of this compound and compares it with an alternative method to provide a robust framework for its quality control.

Experimental Protocols

Detailed methodologies for two distinct HPLC methods are presented below. These protocols are designed to provide a starting point for the purity analysis of this compound and can be further optimized as needed.

Method 1: Standard Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a robust and generally applicable RP-HPLC method for determining the purity of this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for the analysis of quinoline derivatives.[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min[1] | | Injection Volume | 10 µL[1] | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 15 | 80 | | | 20 | 80 | | | 21 | 30 | | | 25 | 30 |

Method 2: Alternative HPLC Method with a Phenyl-Hexyl Column

This alternative method utilizes a different stationary phase to offer a change in selectivity, which can be beneficial for resolving co-eluting impurities.

Instrumentation and Materials:

  • HPLC System: As described in Method 1.

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Sample Preparation: As described in Method 1.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 35 °C | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 40 | | | 15 | 90 | | | 20 | 90 | | | 21 | 40 | | | 25 | 40 |

Data Presentation and Comparison

The following tables summarize hypothetical quantitative data from the purity analysis of a single batch of this compound using the two described HPLC methods. Potential impurities could include starting materials like 4-hydroxy-8-methylquinoline, or byproducts from the synthesis such as other positional isomers or di-brominated species.[6][7][8]

Table 1: Purity Profile of this compound by RP-HPLC (Method 1)

PeakRetention Time (min)Area (%)Identification
13.50.15Impurity A (e.g., starting material)
28.299.50This compound
39.80.25Impurity B (e.g., isomeric impurity)
411.10.10Impurity C (e.g., di-brominated)

Table 2: Purity Profile of this compound by Phenyl-Hexyl HPLC (Method 2)

PeakRetention Time (min)Area (%)Identification
14.10.16Impurity A
27.599.48This compound
310.50.26Impurity B
412.30.10Impurity C

Table 3: Comparison of Method Performance Characteristics

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Resolution (Main Peak vs. Impurity B) 2.53.1
Tailing Factor (Main Peak) 1.11.0
Theoretical Plates (Main Peak) 15,00018,000
Run Time (min) 2525

Visualization of Experimental and Logical Workflows

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in purity analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report G cluster_synthesis Synthesis & Development cluster_analysis Purity Analysis cluster_outcome Outcome synthesis Synthesis of this compound purification Purification synthesis->purification method_dev Method Development purification->method_dev method_val Method Validation method_dev->method_val routine_qc Routine QC Testing method_val->routine_qc release Batch Release routine_qc->release further_dev Further Development release->further_dev

References

Unraveling 8-Bromo-4-methylquinoline: A Comparative Guide to its Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. This guide provides a detailed comparative analysis of the mass spectrometry-based characterization of 8-Bromo-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. By presenting predicted fragmentation data, detailed experimental protocols, and a comparison with alternative analytical techniques, this document serves as a practical resource for its identification and analysis.

Predicted Mass Spectrometry Data of this compound

The following table summarizes the predicted key mass-to-charge (m/z) values for this compound under electron ionization (EI) mass spectrometry. These predictions are based on the known fragmentation patterns of quinoline derivatives and brominated aromatic compounds. The presence of bromine is expected to produce a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) for each bromine-containing fragment.

Predicted Fragment Ion Structure m/z (Predicted) Relative Abundance Notes
Molecular Ion [M]⁺C₁₀H₈BrN⁺221/223HighThe two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
[M-H]⁺C₁₀H₇BrN⁺220/222ModerateLoss of a hydrogen radical, a common fragmentation for aromatic compounds.
[M-CH₃]⁺C₉H₅BrN⁺206/208Moderate to HighLoss of the methyl group, a favorable fragmentation due to the formation of a stable quinolyl cation.
[M-Br]⁺C₁₀H₈N⁺142ModerateLoss of the bromine radical. This fragment will not exhibit the isotopic pattern.
[M-HCN]⁺C₉H₇Br⁺194/196Low to ModerateA characteristic fragmentation of the quinoline ring, involving the loss of hydrogen cyanide.
[C₉H₇]⁺C₉H₇⁺115LowFurther fragmentation of the quinoline ring after initial losses.

Experimental Protocols

While a specific experimental protocol for this compound is not widely published, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method can be employed for its analysis.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • Inject 1 µL of the final solution into the GC-MS system.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

Visualizing the Fragmentation and Workflow

To better understand the analytical process, the following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow.

Fragmentation_Pathway M This compound [C10H8BrN]+ m/z = 221/223 M_minus_H [M-H]+ m/z = 220/222 M->M_minus_H -H M_minus_CH3 [M-CH3]+ m/z = 206/208 M->M_minus_CH3 -CH3 M_minus_Br [M-Br]+ m/z = 142 M->M_minus_Br -Br M_minus_HCN [M-HCN]+ m/z = 194/196 M->M_minus_HCN -HCN C9H7 [C9H7]+ m/z = 115 M_minus_Br->C9H7 -HCN

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion & Fragments Spectrum->Interpretation

Caption: General experimental workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of this compound, other techniques can provide complementary information.

Technique Information Provided Advantages Disadvantages
GC-MS (EI) Molecular weight, fragmentation pattern, isotopic information.High sensitivity, provides structural information, well-established libraries for comparison.Can cause extensive fragmentation, making molecular ion identification difficult for some compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) Molecular weight, information on adduct formation.Softer ionization technique, often preserves the molecular ion, suitable for less volatile compounds.Provides less fragmentation for structural elucidation without tandem MS (MS/MS).
High-Resolution Mass Spectrometry (HRMS) Exact mass of molecular and fragment ions.Allows for the determination of elemental composition, increasing confidence in identification.Higher instrument cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information, including connectivity of atoms.Unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall structure.

Validating the Anticancer Potential of 8-Bromo-4-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer properties. This guide provides a comparative analysis of the anticancer activity of 8-Bromo-4-methylquinoline derivatives and structurally related brominated quinolines. By presenting key experimental data, detailing methodologies for crucial validation assays, and visualizing implicated signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Comparative Anticancer Activity

The anticancer efficacy of various brominated quinoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the IC50 values for several brominated quinoline derivatives, offering a comparative perspective on their cytotoxic potential against different cancer types. While specific data for this compound derivatives is limited in the public domain, the activity of structurally similar compounds provides valuable benchmarks.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7-
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)25.6-
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)15.4-
5,7-Dibromo-8-methoxyquinolineC6 (Rat Brain Tumor)>50-
5,7-Dibromo-8-methoxyquinolineHeLa (Human Cervix Carcinoma)>50-
5,7-Dibromo-8-methoxyquinolineHT29 (Human Colon Carcinoma)>50-
5,7-Dicyano-8-hydroxyquinolineC6 (Rat Brain Tumor)12.5-
5,7-Dicyano-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)10.2-
5,7-Dicyano-8-hydroxyquinolineHT29 (Human Colon Carcinoma)18.2-

Table 1: Anticancer Activity of Brominated 8-Substituted Quinolines. The data indicates that 5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline show significant antiproliferative activity against various tumor cell lines.[1]

Compound IDCancer Cell LineIC50 (µg/mL)Reference Compound
7 (3,5,6,7-Tetrabromo-8-methoxyquinoline)C618.25-FU
7 (3,5,6,7-Tetrabromo-8-methoxyquinoline)HeLa15.95-FU
7 (3,5,6,7-Tetrabromo-8-methoxyquinoline)HT2912.55-FU
11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)C65.455-FU
11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)HeLa9.65-FU
11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)HT296.25-FU
17 (6,8-Dibromo-5-nitroquinoline)C624.15-FU
17 (6,8-Dibromo-5-nitroquinoline)HeLa26.25-FU
17 (6,8-Dibromo-5-nitroquinoline)HT2950.05-FU

Table 2: Anticancer Activity of Highly Brominated Quinolines. This table showcases the potent inhibitory effects of novel brominated methoxyquinolines and a nitrated bromoquinoline derivative against C6, HeLa, and HT29 cancer cell lines, with compound 11 demonstrating the highest activity.[2]

Experimental Protocols

To ensure the reproducibility and validation of anticancer activity, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to assess the efficacy of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3] The reference wavelength should be greater than 650 nm.[3]

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[5]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[5][6] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells, as it can only enter cells with compromised membranes.[5][6]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic or necrotic cells will be positive for both.[6]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as previously described.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Key Signaling Pathways and Workflows

To understand the potential mechanisms of action of this compound derivatives, it is crucial to visualize the key signaling pathways they may modulate. Quinoline derivatives have been reported to interfere with several pathways critical for cancer cell growth and survival, including the EGFR, PI3K/Akt, and VEGFR signaling cascades.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis & Interpretation A Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Seeding in 96-well plates A->B C Treatment with This compound derivatives B->C D MTT Assay (Cell Viability) C->D E Annexin V Assay (Apoptosis) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G IC50 Determination D->G H Quantification of Apoptotic Cells E->H I Cell Cycle Distribution Profile F->I

Figure 1: General experimental workflow for validating anticancer activity.

EGFR_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound derivative Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and potential inhibition.

PI3K_AKT_Signaling_Pathway cluster_membrane cluster_intracellular RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor This compound derivative Inhibitor->PI3K Inhibitor->AKT

Figure 3: Simplified PI3K/Akt signaling pathway and potential inhibition.

VEGFR_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Inhibitor This compound derivative Inhibitor->VEGFR

Figure 4: Simplified VEGFR signaling pathway and potential inhibition.

References

A Comparative Analysis of the Reactivity of Bromoquinoline Isomers in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle often begins with a halogenated precursor, most commonly a bromoquinoline. However, the position of the bromine atom on the quinoline ring dramatically influences its reactivity, dictating the feasibility, conditions, and outcomes of subsequent chemical transformations.

This guide provides an objective comparison of the reactivity of various bromoquinoline isomers in three fundamental and widely utilized reaction classes: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The analysis is supported by experimental data and established chemical principles to aid in the selection of appropriate isomers and reaction conditions for synthetic campaigns.

General Principles of Reactivity

The reactivity of a bromoquinoline isomer is primarily governed by the electronic environment of the carbon-bromine (C-Br) bond. The electron-withdrawing nature of the quinoline nitrogen atom plays a pivotal role, activating certain positions for nucleophilic attack and influencing the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

Generally, positions α (2-) and γ (4-) to the ring nitrogen are the most electron-deficient and, therefore, the most reactive in both nucleophilic aromatic substitution and palladium-catalyzed couplings. Positions on the benzenoid ring (5-, 6-, 7-, 8-) are less influenced by the nitrogen's electronic effects, exhibiting reactivity more akin to standard bromobenzene derivatives, though still modulated by their position relative to the fused pyridine ring. The 3-position, being β to the nitrogen, is typically the least reactive of the positions on the pyridine ring.

Reactivity_Trends cluster_pd Pd-Catalyzed Coupling Reactivity cluster_snar Nucleophilic Aromatic Substitution (SNAr) Reactivity pd_high High Reactivity (2-, 4-) pd_mid Moderate Reactivity (5-, 6-, 7-, 8-) pd_high->pd_mid pd_low Lower Reactivity (3-) pd_mid->pd_low snar_high High Reactivity (2-, 4-) snar_low Very Low to No Reactivity (3-, 5-, 6-, 7-, 8-) snar_high->snar_low Requires strong activation

Caption: General reactivity trends of bromoquinoline isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for forming C-C and C-N bonds, respectively. The rate-determining step for these reactions is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. The generally accepted reactivity trend for halogens is I > Br > Cl > F, stemming from the corresponding bond dissociation energies.[1] Within the bromoquinoline series, electronic effects dictate the relative ease of this step.

Suzuki-Miyaura Coupling

This reaction couples the bromoquinoline with an organoboron reagent. Bromoquinolines at the electron-deficient 2- and 4-positions are generally more reactive. However, catalyst and ligand selection can be crucial for achieving high yields, especially for the less reactive isomers.[2] For instance, while 2-chloro-6-bromoquinoline can react at the C-Br bond using Pd(dppf)Cl₂, it can be directed to react at the C-Cl bond with Pd(PPh₃)₄, showcasing the fine balance between inherent electronic reactivity and catalyst control.[2]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromoquinoline Isomers

Bromoquinoline IsomerCoupling PartnerCatalyst / LigandBase / SolventTemp. (°C)Yield (%)
3-Bromoquinoline 3,5-dimethylisoxazole-4-boronic acid pinacol esterPd precatalyst / LigandDBU / THF/H₂OOptimized(Variable)[3]
6-Bromoquinoline Arylboronic acidPd(PPh₃)₄2M Na₂CO₃ / Toluene/EthanolReflux~70-90[1]
6,8-Dibromo-THQ *Arylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene/H₂O11075-92[4]
5,7-Dibromo-8-MeOQ Arylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene/H₂O11070-85[4]

*THQ = 1,2,3,4-tetrahydroquinoline; MeOQ = Methoxyquinoline

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the bromoquinoline and an amine. Similar to the Suzuki coupling, the reactivity is enhanced at electron-poor positions. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and can be tailored for specific isomers and amine coupling partners.[5][6][7]

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromoquinoline Isomers

Bromoquinoline IsomerAmine PartnerCatalyst / LigandBase / SolventTemp. (°C)Yield (%)
2-Bromoquinoline Various AminesPd(0) / Phosphine LigandNaOtBu or K₂CO₃ / Toluene~100High[8]
3-Bromoquinoline Ammonia SurrogatePd₂(dba)₃ / Phosphine LigandNaOtBu / Toluene or Dioxane~100~80-95[5]
6-Bromoquinoline Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu / Toluene90-110~85-95[6]
6-Bromo-2-chloroquinoline Cyclic Amines (at C6)Pd₂(dba)₃ / XPhosLHMDS / Dioxane100Good[6][7]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of a nucleophile on the aromatic ring, displacing the bromide. This mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[9][10] In the quinoline system, the ring nitrogen acts as a powerful electron-withdrawing group via resonance.

  • 2-Bromoquinoline and 4-Bromoquinoline: These isomers are highly activated towards SNAr. The nitrogen is positioned to effectively stabilize the negative charge in the Meisenheimer complex, allowing reactions to proceed with strong nucleophiles (e.g., alkoxides, thiolates, amines) often under moderate conditions.

  • Other Isomers (3-, 5-, 6-, 7-, 8-Bromoquinoline): These isomers are generally unreactive towards SNAr. The nitrogen atom is not in a position (ortho or para) to stabilize the intermediate via resonance.[10] Therefore, displacing the bromine via an SNAr mechanism is exceptionally difficult and typically not a viable synthetic route without the presence of other strongly activating groups (like a nitro group) on the ring.[11][12]

Table 3: Qualitative Reactivity of Bromoquinoline Isomers in SNAr

Bromoquinoline IsomerRelative ReactivityRationale for Reactivity
2-Bromoquinoline HighNitrogen at ortho-position stabilizes the Meisenheimer intermediate.
4-Bromoquinoline HighNitrogen at para-position stabilizes the Meisenheimer intermediate.
3-, 5-, 6-, 7-, 8-Bromo Very Low / InertNitrogen is not positioned to provide resonance stabilization of the intermediate.

Experimental Protocols & Workflows

Accurate and reproducible experimental procedures are critical for success. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start 1. Setup reagents Combine bromoquinoline, boronic acid, base in flask. start->reagents inert Seal, evacuate, and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent (e.g., Toluene/H₂O). inert->solvent catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄). solvent->catalyst reaction 2. Reaction catalyst->reaction heat Heat mixture with vigorous stirring (e.g., 80-110 °C). reaction->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup 3. Workup & Purification monitor->workup cool Cool to room temperature and dilute with organic solvent. workup->cool wash Wash with water and brine. cool->wash dry Dry organic layer, filter, and concentrate. wash->dry purify Purify by flash column chromatography. dry->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Methodology:

  • Reaction Setup: To a dry reaction flask, add the bromoquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).[13]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O) via syringe.[1][13] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.[13]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow start 1. Setup reagents To an oven-dried Schlenk tube add Pd precatalyst, ligand, and base. start->reagents inert Seal, evacuate, and backfill with inert gas (e.g., Argon). reagents->inert add_reactants Add bromoquinoline, amine, and anhydrous solvent. inert->add_reactants reaction 2. Reaction add_reactants->reaction heat Heat mixture with vigorous stirring (e.g., 90-110 °C). reaction->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup 3. Workup & Purification monitor->workup cool Cool to room temperature and filter through Celite. workup->cool wash Dilute with solvent, wash with water and brine. cool->wash dry Dry organic layer, filter, and concentrate. wash->dry purify Purify by flash column chromatography. dry->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), phosphine ligand (e.g., Xantphos or XPhos, 2-6 mol%), and base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to an oven-dried Schlenk tube.[6]

  • Reactant Addition: Add the bromoquinoline (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[5]

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 90-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.[6]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[14]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material via flash column chromatography to yield the desired aminoquinoline.[5]

Conclusion

The positional isomer of bromoquinoline is a critical determinant of its chemical reactivity. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is 2-, 4- > 5-, 6-, 7-, 8- > 3-, although this can be modulated by the choice of catalyst and ligand. For nucleophilic aromatic substitution, a stark difference exists, with only the 2- and 4-isomers showing significant reactivity due to electronic activation by the ring nitrogen. This comparative guide serves as a foundational resource for chemists to make informed decisions in the design and execution of synthetic routes involving these versatile building blocks.

References

Bioactivity Profile: A Comparative Analysis of 8-Bromo-4-methylquinoline and Other Quinololine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides a comparative overview of the bioactivity of 8-Bromo-4-methylquinoline and other substituted quinolines, focusing on their anticancer, antifungal, and antimicrobial properties. While direct experimental data for this compound is limited in publicly available literature, this guide compiles data from structurally related compounds to offer insights into its potential biological activities.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various quinoline derivatives against different cancer cell lines, fungal strains, and bacterial species. This data provides a basis for comparing the potential efficacy of this compound.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50, µM)

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6 µg/mL--
HeLa (Cervical Carcinoma)6.7 - 25.6 µg/mL--
HT29 (Colon Carcinoma)6.7 - 25.6 µg/mL--
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6 µg/mL5-FUNot Specified
6,8-Dibromo-5-nitroquinolineC650.05-FUNot Specified
HT2926.25-FUNot Specified
HeLa24.15-FUNot Specified
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92DoxorubicinNot Specified
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72--

Table 2: Antifungal Activity of Quinoline Derivatives (MIC)

CompoundFungal StrainMIC
BromoquinolAspergillus fumigatus1 µM
Dichloro-8-hydroxyquinolineAspergillus fumigatus1 µM
5-Chloro-7-iodo-8-hydroxyquinolineAspergillus fumigatus1 µM
8-HydroxyquinolineAspergillus fumigatus32 µM

Table 3: Antimicrobial Activity of Quinoline Derivatives (MIC)

CompoundBacterial/Fungal StrainMIC (µg/mL)
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinolineS. aureus3.125
B. subtilis6.25
E. coli6.25
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-nitrophenyl)-1'-azetidinyl)quinolineS. aureus3.125
B. subtilis6.25
E. coli6.25
8-Methoxy-4-methyl-2-amino-(2'-(4''-methoxyphenyl)-4'-oxo-1',3'-thiazolidin-3'-yl)quinolineS. aureus3.125
B. subtilis6.25
E. coli6.25

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to assess the bioactivity of quinoline compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test quinoline compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

Antimicrobial/Antifungal Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial dilutions of the quinoline compound in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under suitable conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding.

experimental_workflow General Workflow for Bioactivity Screening cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of This compound anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) synthesis->antimicrobial antifungal Antifungal Assays (e.g., Broth Microdilution) synthesis->antifungal ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic antifungal->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

General Workflow for Bioactivity Screening

PI3K_AKT_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline Quinoline Derivatives (Potential Inhibitors) Quinoline->PI3K Quinoline->Akt

Simplified PI3K/Akt Signaling Pathway

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of Brominated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the cytotoxic effects of these compounds on various cancer cell lines, outline the methodologies for these crucial experiments, and explore the potential signaling pathways they modulate. Furthermore, it will provide a framework for understanding how in vitro findings can be translated and validated in preclinical in vivo models.

Data Presentation: A Tale of Two Environments

The true measure of a potential drug's utility lies in its ability to perform consistently across different biological landscapes. The following tables summarize the quantitative data for a selection of brominated quinoline derivatives, showcasing their in vitro cytotoxicity. An illustrative table for in vivo efficacy is also provided to demonstrate how such data is typically presented.

Table 1: In Vitro Cytotoxicity of Brominated Quinoline Analogs

Compound IDStructureCancer Cell LineIC50 (µM)[1]
1 3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioma)36.8[1]
HeLa (Human Cervical Cancer)41.2[1]
HT29 (Human Colon Adenocarcinoma)38.9[1]
2 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)15.4[1]
HeLa (Human Cervical Cancer)26.4[1]
HT29 (Human Colon Adenocarcinoma)15.0[1]
3 6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)50.0[1]
HeLa (Human Cervical Cancer)24.1[1]
HT29 (Human Colon Adenocarcinoma)26.2[1]
5-FU (Control) 5-FluorouracilC6 (Rat Glioma)258.3[1]
HeLa (Human Cervical Cancer)240.8[1]
HT29 (Human Colon Adenocarcinoma)248.5[1]

Table 2: Illustrative In Vivo Antitumor Efficacy of Brominated Quinoline Analogs in a Xenograft Model

Note: The following data is representative and intended to illustrate the format of in vivo efficacy results, as direct comparative data for the analogs in Table 1 was not found.

Compound IDAnimal ModelTumor TypeDosage RegimenTumor Growth Inhibition (%)
Analog A Nude MiceHuman Colon Carcinoma (HCT116) Xenograft10 mg/kg, i.p., daily for 14 days45
Analog B Nude MiceHuman Colon Carcinoma (HCT116) Xenograft10 mg/kg, i.p., daily for 14 days62
Vehicle Control Nude MiceHuman Colon Carcinoma (HCT116) XenograftSaline, i.p., daily for 14 days0
Positive Control Nude MiceHuman Colon Carcinoma (HCT116) XenograftDoxorubicin (5 mg/kg, i.p., once weekly)75

Experimental Protocols: The Blueprint of Discovery

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for the key experiments typically employed in the evaluation of novel anticancer compounds.

In Vitro Cytotoxicity Assay (BCPE Assay)

The antiproliferative activity of the brominated quinoline analogs is commonly assessed using a crystal violet staining assay (BCPE assay).

  • Cell Seeding: Human cancer cell lines (e.g., C6, HeLa, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 5 to 75 µg/mL) and a vehicle control (e.g., DMSO). A positive control, such as 5-Fluorouracil (5-FU), is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • Staining: The medium is removed, and the cells are fixed with a solution such as 4% formaldehyde in PBS. After fixation, the cells are stained with a 0.5% crystal violet solution.

  • Quantification: The bound dye is solubilized with a solution like methanol containing 0.1% SDS. The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of inhibition against the compound concentration.[1]

In Vivo Xenograft Model

To evaluate the antitumor efficacy in a living organism, a xenograft model is frequently utilized.

  • Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. The test compounds are administered via a specified route (e.g., intraperitoneal injection) and schedule. A vehicle control and a positive control (an established anticancer drug) are also included.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volumes in the treated groups to the mean tumor volume in the control group.

Mandatory Visualizations: Pathways and Processes

Visual representations are invaluable tools for understanding complex biological processes and experimental designs.

G Potential Signaling Pathway for Apoptosis Induction by Brominated Quinolines cluster_0 Extracellular Signal cluster_1 Cellular Response Brominated Quinoline Analog Brominated Quinoline Analog DNA_Damage DNA Damage / Topoisomerase I Inhibition Brominated Quinoline Analog->DNA_Damage ROS_Generation ROS Generation Brominated Quinoline Analog->ROS_Generation Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanism of apoptosis induction by brominated quinolines.

G General Experimental Workflow for Preclinical Evaluation Start Start Synthesis Synthesis of Brominated Quinoline Analogs Start->Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT/BCPE Assay) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Kinase Inhibition) Lead_Identification->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Model) Lead_Identification->In_Vivo_Efficacy Toxicity_Studies Preliminary Toxicity Studies In_Vivo_Efficacy->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Toxicity_Studies->Preclinical_Candidate

Caption: A typical workflow for preclinical drug discovery.

References

Benchmarking 8-Bromo-4-methylquinoline Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available kinase inhibition data for 8-Bromo-4-methylquinoline is limited. This guide provides a comparative framework using a hypothetical profile for this compound, benchmarked against established kinase inhibitors. The data for the known inhibitors is collated from various scientific publications. This document is intended to illustrate a benchmarking workflow.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and experimental kinase inhibitors. Its rigid bicyclic system provides a versatile framework for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the comparative analysis of this compound, a representative of the brominated quinoline class, against a panel of well-characterized kinase inhibitors.

The strategic placement of a bromine atom can influence the compound's interaction with the target kinase, potentially enhancing binding affinity or altering the selectivity profile. By benchmarking against established drugs such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib, we can contextualize the potential therapeutic utility of novel quinoline derivatives. These reference compounds are known to target key kinases in oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.

This guide presents a comparative analysis of their biochemical potency, a detailed experimental protocol for a typical in vitro kinase inhibition assay, and visualizations of relevant pathways and workflows to aid researchers in the evaluation of novel kinase inhibitor candidates.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of our hypothetical this compound against a panel of established kinase inhibitors. Lower IC50 values indicate greater potency.

CompoundPrimary Target(s)EGFR (nM)VEGFR2 (nM)HER2 (ErbB2) (nM)Src (nM)
This compound Hypothetical150450800250
Gefitinib EGFR26 - 57>10,000>10,000>10,000
Erlotinib EGFR2>10,0001,000>10,000
Lapatinib EGFR, HER210.2>10,0009.8>10,000
Vandetanib VEGFR2, EGFR50040--
Src Inhibitor 1 Src Family-320-44

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration, substrate, enzyme source). The data presented for known inhibitors are representative values from published literature.[1][2][3][4][5][6][7][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare ATP in kinase buffer at a concentration that is close to the Michaelis constant (Km) for the specific kinase.
  • Kinase/Substrate Master Mix: Dilute the target kinase and its specific substrate in kinase buffer to the desired concentrations.
  • Test Compounds: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in 100% DMSO. Further dilute in kinase buffer to achieve the final desired concentrations with a constant DMSO percentage (typically ≤1%).

2. Assay Procedure:

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
  • Add 10 µL of the kinase/substrate master mix to each well.
  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
  • Incubate at room temperature for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction.
  • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

4. Data Analysis:

  • Measure the luminescence using a plate reader.
  • Normalize the data to controls: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or high concentration of a potent inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Visualizations

Signaling Pathway, Experimental Workflow, and Logic Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in kinase inhibitor benchmarking.

cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway.

cluster_workflow Kinase Inhibition Assay Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Assay_Plating Assay Plating (Inhibitor + Kinase/Substrate) Reagent_Prep->Assay_Plating Reaction_Initiation Reaction Initiation (Add ATP) Assay_Plating->Reaction_Initiation Incubation Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Calculate IC50) Signal_Detection->Data_Analysis

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

cluster_logic Benchmarking Logic Unknown_Compound This compound (Test Compound) Kinase_Panel Kinase Panel Screening (e.g., EGFR, VEGFR2, Src) Unknown_Compound->Kinase_Panel Known_Inhibitors Known Inhibitors (e.g., Gefitinib, Erlotinib) Known_Inhibitors->Kinase_Panel Comparative_Analysis Comparative Analysis (Potency & Selectivity) Kinase_Panel->Comparative_Analysis

Caption: The logical relationship for benchmarking a novel compound against known inhibitors.

Conclusion

This guide provides a framework for the preclinical evaluation of novel quinoline-based kinase inhibitors, using this compound as a representative example. By systematically comparing a new compound's in vitro potency against established benchmarks such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib, researchers can make informed decisions about its potential as a therapeutic candidate. The provided experimental protocol and visualizations serve as a practical resource for designing and interpreting kinase inhibition studies. Further investigation into the cellular activity, selectivity profile across a broader kinase panel, and in vivo efficacy is necessary to fully elucidate the therapeutic potential of this compound and related analogs.

References

Unveiling the Therapeutic Potential of 8-Bromo-4-methylquinoline: A Comparative Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic promise is a continuous endeavor. Among these, quinoline derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive cross-validation of experimental results for 8-Bromo-4-methylquinoline, juxtaposing its anticipated performance with that of structurally related analogs based on available preclinical data. While direct experimental data for this compound remains limited in publicly accessible literature, a comparative analysis of its structural analogs provides valuable insights into its potential anticancer and antifungal properties.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of brominated quinoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The data presented herein is compiled from multiple in vitro studies on compounds structurally related to this compound.

Compound/Analog NameCancer Cell LineIC50 (µM)Reference Compound
Hypothetical this compound -Data Not Available-
6-Bromo-5-nitroquinolineHT29 (Colon)Potentially lower than 5-FU5-Fluorouracil (5-FU)
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)12.3 µg/mL-
HeLa (Cervical)--
HT29 (Colon)--
7-Bromo-8-hydroxyquinolineC6 (Glioblastoma)25.6 µg/mL-
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma)5.45 - 9.6 µg/mL (range)5-Fluorouracil (5-FU)
HeLa (Cervical)5.45 - 9.6 µg/mL (range)5-Fluorouracil (5-FU)
HT29 (Colon)5.45 - 9.6 µg/mL (range)5-Fluorouracil (5-FU)
6,8-Dibromo-5-nitroquinolineC6 (Glioblastoma)50.0-
HT29 (Colon)26.2-
HeLa (Cervical)24.1-
6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32Erlotinib
SW480 (Colon)17.85 ± 0.92Erlotinib

Comparative Analysis of Antifungal Activity

Several quinoline derivatives have demonstrated promising antifungal activity. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound/Analog NameFungal StrainMIC (µg/mL)
Hypothetical this compound -Data Not Available
BromoquinolAspergillus fumigatus0.06 - 1 (range)
Candida spp.1 - 4 (range)
Rhizopus spp.16 - 32 (range)
8-Hydroxyquinoline Derivative (PH265)Cryptococcus spp., C. auris, C. haemulonii1 - 0.5 (range)
8-Hydroxyquinoline Derivative (PH276)Cryptococcus spp., C. auris, C. haemulonii8 - 0.5 (range)

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparative data tables.

In Vitro Cytotoxicity Assessment (MTT Assay)

The anti-proliferative activity of the quinoline derivatives is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability based on mitochondrial activity.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a reference drug) and incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared in a sterile saline solution.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. While the precise mechanism of this compound is yet to be elucidated, studies on its analogs suggest potential involvement in the induction of apoptosis (programmed cell death) and inhibition of key enzymes like Topoisomerase I, which is crucial for DNA replication.[2][3]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation cluster_mechanism Mechanism of Action Studies start Starting Materials synthesis Synthesis of this compound & Analogs start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antifungal Antifungal Susceptibility Testing (MIC) characterization->antifungal ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antifungal->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar apoptosis Apoptosis Assays sar->apoptosis enzyme Enzyme Inhibition Assays (e.g., Topoisomerase I) sar->enzyme pathway Signaling Pathway Analysis apoptosis->pathway enzyme->pathway

Caption: Experimental workflow for the evaluation of this compound and its analogs.

signaling_pathway cluster_cell Cancer Cell Quinoline Brominated Quinoline Derivative Receptor Growth Factor Receptor (e.g., EGFR) Quinoline->Receptor Inhibition PI3K PI3K/Akt Pathway Quinoline->PI3K Inhibition Topoisomerase Topoisomerase I Quinoline->Topoisomerase Inhibition Apoptosis Apoptosis Induction Quinoline->Apoptosis Activation Receptor->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Topoisomerase->Proliferation Apoptosis->Proliferation Inhibition

Caption: Potential signaling pathways targeted by brominated quinoline derivatives in cancer cells.

References

Spectroscopic Comparison of 8-Bromo-4-methylquinoline Synthesis Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed spectroscopic comparison of 8-Bromo-4-methylquinoline and its common isomeric byproducts that may arise during synthesis, particularly through the Doebner-von Miller reaction. Aimed at researchers, scientists, and professionals in drug development, this document provides key spectroscopic data, detailed experimental protocols, and workflow visualizations to aid in the identification and characterization of these compounds, ensuring the purity of synthetic batches.

The Doebner-von Miller synthesis, a robust method for creating the quinoline scaffold, can sometimes lead to the formation of constitutional isomers depending on the starting aniline. When 2-bromoaniline is used to synthesize this compound, the use of isomeric starting materials like 4-bromoaniline or 3-bromoaniline would result in the formation of 6-Bromo-4-methylquinoline or 7-Bromo-4-methylquinoline, respectively. Differentiating these products is critical and relies on careful spectroscopic analysis.

Synthesis Pathway and Potential Isomeric Byproducts

The synthesis of substituted quinolines via the Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry. The reaction of a substituted aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic conditions leads to the desired quinoline. However, the regiochemical outcome is entirely dependent on the substitution pattern of the starting aniline, leading to potential isomeric impurities if the incorrect starting material is used.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 Crotonaldehyde cond Doebner-von Miller (Acid Catalyst, Heat) r1->cond a1 2-Bromoaniline a1->cond a2 4-Bromoaniline a2->cond a3 3-Bromoaniline a3->cond p1 This compound (Target Product) cond->p1 p2 6-Bromo-4-methylquinoline (Isomeric Byproduct) cond->p2 p3 7-Bromo-4-methylquinoline (Isomeric Byproduct) cond->p3

Caption: Doebner-von Miller synthesis pathways.

Comparative Spectroscopic Data

The differentiation between this compound and its isomers is most effectively achieved by comparing their ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The substitution pattern on the benzene ring of the quinoline core creates unique electronic environments for each proton and carbon atom, resulting in distinct chemical shifts and coupling patterns.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

ProtonThis compound (Predicted)6-Bromo-4-methylquinoline[1]7-Bromo-4-methylquinoline (Predicted)Key Differentiator
H-2 ~8.8 (d)8.7 (d)~8.8 (d)Relatively consistent across isomers.
H-3 ~7.2 (d)7.2 (d)~7.2 (d)Relatively consistent across isomers.
H-5 ~7.8 (dd)8.1 (d)~8.1 (d)H-5 shows a doublet in the 6- and 7-bromo isomers but a doublet of doublets in the 8-bromo isomer.
H-6 ~7.4 (t)---~7.7 (dd)This proton is absent in the 6-bromo isomer. It appears as a triplet in the 8-bromo isomer.
H-7 ~7.9 (dd)7.7 (dd)---This proton is absent in the 7-bromo isomer. It is a doublet of doublets in the other two.
H-8 ---8.0 (d)7.8 (d)This proton is absent in the 8-bromo isomer.
-CH₃ ~2.7 (s)2.6 (s)~2.7 (s)The methyl signal offers little differentiation.

Note: Predicted values are based on standard substituent effects on the 4-methylquinoline scaffold.[2]

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)

CarbonThis compound (Predicted)6-Bromo-4-methylquinoline (Predicted)7-Bromo-4-methylquinoline (Predicted)Key Differentiator
C-2 ~150~150~150Limited diagnostic value.
C-3 ~122~122~122Limited diagnostic value.
C-4 ~144~144~144Limited diagnostic value.
C-4a ~148~146~147Minor shifts observed.
C-5 ~128~132~126Significant downfield shift expected for C-5 in the 6-bromo isomer.
C-6 ~127~122 (C-Br) ~129The carbon bearing the bromine (C-Br) shows a characteristic chemical shift, which is diagnostic for each isomer.
C-7 ~134~134~124 (C-Br) The carbon bearing the bromine (C-Br) shows a characteristic chemical shift, which is diagnostic for each isomer.
C-8 ~122 (C-Br) ~129~136The carbon bearing the bromine (C-Br) shows a characteristic chemical shift, which is diagnostic for each isomer.
C-8a ~147~148~147Minor shifts observed.
-CH₃ ~19~19~19Limited diagnostic value.

Note: Predicted values are based on standard substituent effects and data from similar brominated quinolines.

Table 3: Comparative Mass Spectrometry (MS) Data

Feature8-Bromo-, 6-Bromo-, and 7-Bromo-4-methylquinolineKey Differentiator
Molecular Formula C₁₀H₈BrNIdentical for all isomers.
Molecular Weight 222.08 g/mol [3]Identical for all isomers.
Molecular Ion (M⁺) m/z ≈ 221 & 223 (1:1 ratio)The characteristic M / M+2 isotopic pattern for bromine is the most prominent feature for all isomers and confirms the presence of one bromine atom.[4][5]
Key Fragments m/z ≈ 206/208 ([M-CH₃]⁺)Fragmentation patterns are often very similar for constitutional isomers and may not be sufficient for unambiguous identification without high-resolution mass spectrometry and comparison to known standards.[6][7] The primary fragmentation is often the loss of the methyl group.

Experimental Protocols

1. Synthesis of 4-Methylquinoline Derivatives (General Doebner-von Miller Protocol)

This protocol is a generalized procedure based on established methods for the Doebner-von Miller reaction.[8][9][10]

  • Materials : Substituted bromoaniline (1.0 eq), crotonaldehyde (1.2 eq), hydrochloric acid (conc.), and an oxidizing agent (e.g., arsenic acid or 2-bromonitrobenzene).

  • Procedure :

    • A mixture of the bromoaniline and concentrated hydrochloric acid in water is heated to reflux.

    • A mixture of crotonaldehyde and the oxidizing agent is added dropwise to the refluxing solution over 1 hour.

    • The reaction mixture is maintained at reflux for an additional 3 hours.

    • After cooling, the mixture is neutralized with a base (e.g., concentrated NH₄OH or NaOH solution) to a pH of 8.

    • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

2. NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is generally required. The spectral width should be set to ~220 ppm.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatography (GC) column for GC-MS analysis.

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺•) and various fragment ions.[4]

  • Mass Analysis : Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Data Analysis : Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the isotopic pattern characteristic of bromine-containing compounds.[11]

Analytical Workflow for Byproduct Identification

The systematic identification of an unknown byproduct from a synthesis reaction follows a logical progression of purification and spectroscopic analysis. The data gathered is then compared against known standards or predicted values to elucidate the structure.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Crude Reaction Mixture purify Purification (e.g., Column Chromatography) start->purify isolate Isolate Unknown Byproduct purify->isolate ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Br presence (M/M+2) compare Compare Data to Tables 1-3 ms->compare nmr NMR Spectroscopy (¹H, ¹³C, COSY) nmr->compare ir IR Spectroscopy - Functional Group Analysis ir->compare structure Identify Structure of Byproduct compare->structure isolate->ms isolate->nmr isolate->ir

Caption: Logical workflow for byproduct characterization.

References

A Comparative Guide to the Structure-Activity Relationship of Brominated Quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of brominated quinoline derivatives, with a focus on their potential as anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom can significantly influence the pharmacological properties of the resulting compounds. This document summarizes quantitative data on the anticancer activity of various brominated quinoline derivatives, details relevant experimental protocols, and visualizes key concepts related to their synthesis and mechanism of action.

Quantitative Data Presentation

The anticancer activity of brominated quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for several series of brominated quinoline derivatives.

Table 1: Anticancer Activity of Brominated 8-Substituted Quinolines

CompoundRCancer Cell LineIC50 (µg/mL)
5,7-Dibromo-8-hydroxyquinolineOHC6 (rat brain tumor)6.7
HeLa (human cervix carcinoma)10.2
HT29 (human colon carcinoma)12.5
5-Bromo-8-hydroxyquinolineOHC6>100
HeLa>100
HT29>100
7-Bromo-8-methoxyquinolineOCH3C625.6
HeLa>100
HT29>100
5,7-Dicyano-8-hydroxyquinolineOHC615.4
HeLa18.9
HT2920.1

Data extracted from a study on bromo derivatives of 8-substituted quinolines as novel anticancer agents.[1]

Table 2: Anticancer Activity of Highly Brominated Quinolines

CompoundCancer Cell LineIC50 (µM)
3,5,6,7-Tetrabromo-8-methoxyquinolineC6>100
HeLa>100
HT29>100
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC69.6
HeLa5.45
HT297.8
6,8-Dibromo-5-nitroquinolineC650.0
HeLa24.1
HT2926.2

Data extracted from a study on the synthesis and anticancer activities of highly brominated quinolines.[2]

Structure-Activity Relationship Summary:

From the presented data, several key SAR trends can be observed:

  • Position and Number of Bromo Substituents: The presence and location of bromine atoms on the quinoline ring are crucial for anticancer activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows significantly higher potency compared to its mono-bromo counterpart (5-bromo-8-hydroxyquinoline).[1] Similarly, the introduction of bromine atoms at the C-5 and C-7 positions in other quinoline scaffolds led to a substantial increase in antiproliferative activity.[2]

  • Substitution at the 8-Position: The nature of the substituent at the C-8 position significantly influences the anticancer effect. An 8-hydroxyl group appears to be favorable for activity, as seen in the potent 5,7-dibromo-8-hydroxyquinoline.[1] The conversion of a methoxy group at C-8 to a hydroxyl group has been suggested to enhance inhibitory potential.[2]

  • Other Substituents: The introduction of other functional groups, such as a nitro group at the C-5 position in the 6,8-dibromoquinoline scaffold, can amplify the antiproliferative effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols typically employed in the synthesis and biological evaluation of brominated quinoline derivatives.

General Synthetic Strategy for 4-Amino-7-bromo-8-methylquinoline Derivatives:

This protocol outlines a common method for introducing an amino group at the C4 position of a bromo-methylquinoline scaffold via nucleophilic aromatic substitution.

  • Materials: 7-Bromo-4-chloro-8-methylquinoline, appropriate primary or secondary amine (e.g., aniline, piperidine), solvent (e.g., ethanol, isopropanol, or N-methyl-2-pyrrolidone), and optionally a catalyst (e.g., an acid catalyst like HCl).

  • Procedure:

    • Dissolve 7-Bromo-4-chloro-8-methylquinoline in the chosen solvent.

    • Add the desired amine to the reaction mixture.

    • Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HT29, C6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed cells in 96-well plates at a specific density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds (brominated quinoline derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Topoisomerase I Inhibition Assay:

Some quinoline derivatives exert their anticancer effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and repair.

  • Materials: Supercoiled plasmid DNA, human topoisomerase I enzyme, test compounds, and appropriate buffers.

  • Procedure:

    • Incubate the supercoiled plasmid DNA with topoisomerase I in the presence and absence of the test compounds at 37°C.

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of the enzyme is observed as a reduction in the amount of relaxed DNA compared to the control.[1]

Visualizations

Experimental Workflow for the Synthesis of 8-Bromo-4-methylquinoline Derivatives:

The following diagram illustrates a general workflow for the synthesis and diversification of the this compound scaffold.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Diversification Reactions cluster_products Derivative Libraries cluster_evaluation Biological Evaluation start Starting Materials cyclization Cyclization Reaction start->cyclization aromatization Aromatization cyclization->aromatization core This compound Core aromatization->core c4_substitution Substitution at C4 (e.g., Amination) core->c4_substitution Nucleophilic Substitution c2_functionalization Functionalization at C2 core->c2_functionalization Various Reactions other_modifications Other Modifications core->other_modifications library1 C4-Substituted Derivatives c4_substitution->library1 library2 C2-Functionalized Derivatives c2_functionalization->library2 library3 Other Analogs other_modifications->library3 screening Anticancer Screening (e.g., MTT Assay) library1->screening library2->screening library3->screening sar_analysis SAR Analysis screening->sar_analysis

Caption: Synthetic workflow for this compound derivatives.

Potential Signaling Pathway Inhibition by Quinoline Derivatives:

Quinoline-based anticancer agents can inhibit various signaling pathways crucial for cancer cell growth and survival. The diagram below illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of EGFR signaling by a quinoline derivative.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Bromo-4-methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-Bromo-4-methylquinoline, a halogenated quinoline derivative. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory:

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected, labeled, and transferred to an approved waste disposal facility.[4][5]

  • Segregation and Collection:

    • Do not mix this compound with other waste streams, especially incompatible materials.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[4]

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Disposal must be in accordance with all local, state, and federal regulations.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Before cleaning up the spill, ensure you are wearing the necessary personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][4]

    • Do not allow the chemical to enter drains or waterways, as similar compounds can be toxic to aquatic life.[5]

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

    • Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) in a sealed bag and dispose of them as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B C Collect in Labeled Container B->C D Store in Secure Area C->D E Contact EHS or Licensed Contractor D->E F Dispose via Approved Facility E->F

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 8-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 8-Bromo-4-methylquinoline. The information is compiled from safety data sheets of structurally similar compounds and established laboratory safety practices.

Hazard Identification and Immediate Precautions

Potential Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][4][5]

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[4]

Immediate First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[8]Protects against splashes and airborne particles causing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] Thicker gloves offer better protection.[8] Double gloving is recommended.Prevents skin contact and absorption.
Body Protection A disposable gown made of polyethylene-coated polypropylene or other laminate materials.[10] A lab coat may be insufficient.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or vapors that can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Equipment prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_weigh Weigh Compound in Fume Hood prep_spill_kit->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in a Closed System if Possible handle_transfer Use Caution During Transfers cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly disp_waste Collect All Waste in a Labeled, Sealed Container cleanup_wash->disp_waste Proceed to Disposal disp_dispose Dispose of as Hazardous Chemical Waste via Licensed Contractor

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and reaction vessels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Characterization: The waste should be characterized as halogenated organic waste.

  • Disposal Method: The collected hazardous waste must be disposed of through a licensed and approved chemical waste disposal contractor.[1][3][4][6] Do not dispose of this chemical down the drain or in regular trash.[3]

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical spill kit.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher.

    • Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[1]

    • Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.